molecular formula C24H19I2NO5 B1390392 Fmoc-3,5-diiodo-D-tyrosine CAS No. 212651-51-9

Fmoc-3,5-diiodo-D-tyrosine

Cat. No.: B1390392
CAS No.: 212651-51-9
M. Wt: 655.2 g/mol
InChI Key: IKNWCIROCRMKAY-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-3,5-diiodo-D-tyrosine is a useful research compound. Its molecular formula is C24H19I2NO5 and its molecular weight is 655.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19I2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNWCIROCRMKAY-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)I)O)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C(=C4)I)O)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19I2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001193311
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3,5-diiodo-D-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001193311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

655.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212651-51-9
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3,5-diiodo-D-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=212651-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3,5-diiodo-D-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001193311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical Architecture and Synthetic Utility of Fmoc-3,5-diiodo-D-tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fmoc-3,5-diiodo-D-tyrosine (CAS: 212651-51-9) represents a specialized orthogonal building block in modern peptide chemistry. Unlike its canonical L-isomer counterparts, this molecule offers a dual-modality advantage: the D-configuration confers resistance to proteolytic degradation, while the 3,5-diiodo substitution introduces significant steric bulk and the potential for halogen bonding (XB). This guide delineates the structural mechanics, synthetic integration, and pharmacological rationale for deploying this residue in peptidomimetic drug design.

Chemical Architecture & Properties[1][2]

The molecule is a derivative of D-tyrosine, protected at the


-terminus by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. Its core utility lies in the modification of the phenol ring, where iodine atoms replace protons at the meta positions.
Physicochemical Data Profile[2]
PropertySpecification
Chemical Name

-

-(9-Fluorenylmethyloxycarbonyl)-3,5-diiodo-D-tyrosine
CAS Number 212651-51-9
Molecular Formula

Molecular Weight 655.22 g/mol
Chirality D (Dextrorotatory)
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DMSO, NMP; sparingly soluble in DCM
Purity Standard

(HPLC),

Enantiomeric Excess (ee)
Structural Hierarchy

The following diagram illustrates the functional decomposition of the molecule, highlighting the distinct roles of its chemical moieties.

StructureHierarchy Molecule This compound Fmoc Fmoc Group (N-Terminus Protection) Molecule->Fmoc Backbone D-Tyrosine Backbone (Inverted Chirality) Molecule->Backbone Linker Carbamate Linker (Acid Stable, Base Labile) Fmoc->Linker Protects amine Backbone->Linker Attached via Nitrogen Halogen 3,5-Diiodo Substitution (Steric Bulk & Halogen Bonding) Backbone->Halogen Modifies phenyl ring

Figure 1: Functional decomposition of this compound showing the interplay between protection, chirality, and halogenation.[1][2][3]

Synthetic Route & Purification[2][7]

The synthesis of this compound requires a strict order of operations to prevent racemization and ensure regiospecific iodination. The protocol generally proceeds from the free amino acid D-tyrosine.

Synthesis Workflow
  • Iodination: D-Tyrosine is treated with Iodine Monochloride (ICl) in acetic acid. This electrophilic aromatic substitution is highly selective for the ortho positions relative to the hydroxyl group (positions 3 and 5).

  • Protection: The resulting 3,5-diiodo-D-tyrosine is reacted with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) under basic conditions (typically

    
    /Dioxane) to install the Fmoc group.
    

Critical Control Point: Avoid using strong oxidizing agents during iodination to prevent oxidation of the amine before protection.

SynthesisFlow Start D-Tyrosine (Starting Material) Step1 Iodination (ICl / AcOH) Start->Step1 Electrophilic Subst. Inter 3,5-Diiodo-D-Tyr (Intermediate) Step1->Inter Step2 Fmoc Protection (Fmoc-OSu / Na2CO3) Inter->Step2 Nucleophilic Attack Final Fmoc-3,5-diiodo-D-Tyr (Final Product) Step2->Final

Figure 2: Sequential synthetic pathway ensuring regiospecific iodination followed by N-terminal protection.

Solid Phase Peptide Synthesis (SPPS) Integration

Integrating a bulky, halogenated D-amino acid into a peptide sequence requires modified protocols to ensure high coupling efficiency and prevent aggregation.

Coupling Protocol

Due to the electron-withdrawing nature of the iodine atoms and the steric hindrance of the di-ortho substitution, the nucleophilicity of the aromatic ring is reduced, but the steric bulk around the backbone is increased.

  • Activator: Use HATU/HOAt or DIC/Oxyma Pure. Standard HBTU may result in incomplete coupling for this sterically demanding residue.

  • Stoichiometry: Increase excess to 4-5 equivalents relative to resin loading.

  • Time: Extend coupling time to 60–120 minutes. Double coupling is recommended if the residue follows a beta-branched amino acid (e.g., Val, Ile).

Deprotection & Cleavage
  • Fmoc Removal: Standard 20% Piperidine in DMF is effective. The D-configuration is stable to these conditions; however, prolonged exposure (>30 mins) should be avoided to minimize any risk of base-catalyzed racemization, although rare for Tyrosine derivatives.

  • Final Cleavage: 95% TFA / 2.5% TIS / 2.5%

    
    .
    
    • Warning: Avoid using silanes if possible, or use them sparingly. While the C-I bond is stronger than C-Br, strong reducing environments during cleavage can theoretically lead to minor de-iodination.

SPPS_Cycle Resin Peptide-Resin Complex Deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Wash1 2. Wash (DMF x3) Deprotect->Wash1 Couple 3. Coupling (Fmoc-3,5-I2-D-Tyr + HATU/DIEA) Wash1->Couple Wash2 4. Wash (DMF x3) Couple->Wash2 Check 5. Kaiser Test (Verify Coupling) Wash2->Check Check->Resin Next Cycle

Figure 3: Optimized SPPS cycle for incorporating sterically hindered halogenated amino acids.

Pharmacological & Mechanistic Rationale

Why utilize this compound in drug development? The rationale rests on three pillars: Metabolic Stability, Halogen Bonding, and Lipophilicity.

The "D" Advantage: Metabolic Stability

Peptides composed of L-amino acids are rapidly degraded by endogenous proteases in serum. Incorporating D-amino acids alters the local secondary structure (inducing turns or destabilizing helices) and renders the peptide bond unrecognizable to proteolytic enzymes like chymotrypsin, significantly extending the plasma half-life (


).
The Iodine Advantage: Halogen Bonding (XB)

Iodine is unique among biological halogens due to its large polarizable radius and the presence of a "sigma hole"—a region of positive electrostatic potential on the extension of the C-I bond.

  • Mechanism: The iodine atom acts as a Lewis acid (electrophile) interacting with Lewis bases (nucleophiles like carbonyl oxygens, nitrogen in histidine, or sulfur in cysteine) in the target protein.

  • Strength: These interactions can approach the strength of hydrogen bonds (approx. 1–5 kcal/mol) but are highly directional, allowing for precise tuning of receptor affinity.

Lipophilicity & Membrane Permeability

The addition of two iodine atoms significantly increases the


 (partition coefficient) of the tyrosine residue. This enhanced lipophilicity can improve the peptide's ability to penetrate cell membranes or cross the blood-brain barrier (BBB), a common bottleneck in peptide therapeutics.

References

  • Santa Cruz Biotechnology. this compound Product Data. Retrieved from

  • Wilcken, R., et al. (2013). Halogen Bonding in Protein–Ligand Complexes: Design, Structure, and Thermodynamics. Journal of Medicinal Chemistry. Retrieved from

  • ChemicalBook. this compound Properties and Safety. Retrieved from

  • Merck (Sigma-Aldrich). Solid Phase Peptide Synthesis: Fmoc Strategy. Retrieved from

  • Lu, Y., et al. (2012). Halogen bonding for rational drug design and new drug discovery.[4] Expert Opinion on Drug Discovery. Retrieved from

Sources

Technical Monograph: Fmoc-3,5-diiodo-D-tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Reagents for Peptidomimetic Engineering

Identity & Physicochemical Profile[1][2]

Fmoc-3,5-diiodo-D-tyrosine is a specialized, orthogonally protected amino acid derivative used in solid-phase peptide synthesis (SPPS). It combines the proteolytic resistance of the D-enantiomer with the steric and electronic properties of the iodine substituents.

Core Data Table
ParameterSpecification
CAS Number 212651-51-9
L-Isomer CAS 103213-31-6 (Reference only)
IUPAC Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid
Molecular Formula C₂₄H₁₉I₂NO₅
Molecular Weight 655.22 g/mol
Purity Standard ≥ 98% (HPLC)
Chirality D-Enantiomer (R-configuration at α-carbon)
Appearance White to off-white powder
Solubility Soluble in DMF, DMSO, NMP; sparingly soluble in DCM

Strategic Utility in Drug Design

The incorporation of this compound into peptide sequences is rarely accidental; it is a deliberate design choice driven by three mechanistic advantages:

  • Metabolic Stability (The D-Effect): Endogenous proteases generally recognize L-amino acids. Substituting the D-enantiomer creates a "steric clash" within the enzyme's active site, significantly extending the plasma half-life of the peptide therapeutic.

  • Halogen Bonding & Lipophilicity: The two iodine atoms at the 3 and 5 positions increase the lipophilicity of the tyrosine side chain (logP increase). Furthermore, iodine is capable of forming halogen bonds (sigma-hole interactions) with carbonyl oxygens or aromatic systems in the target receptor, potentially increasing binding affinity by orders of magnitude compared to native tyrosine.

  • Steric Constriction: The bulky iodine atoms restrict the rotation of the phenol ring (χ1 and χ2 torsion angles), forcing the side chain into specific conformations that can lock the peptide into a bioactive secondary structure.

Synthesis & Manufacturing Workflow

The synthesis of this compound presents specific challenges, primarily the prevention of racemization and the control of iodination regioselectivity.

Mechanistic Pathway

The synthesis typically proceeds via the electrophilic aromatic substitution of D-Tyrosine followed by N-terminal protection.

Step 1: Iodination. D-Tyrosine is treated with Iodine Monochloride (ICl) in acetic acid or Potassium Iodate (KIO₃) in acidic media. The hydroxyl group activates the ortho positions (3 and 5), directing the iodine electrophiles. Step 2: Fmoc Protection. The zwitterionic intermediate is reacted with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) under basic conditions (Na₂CO₃/Dioxane) to secure the N-terminus.

SynthesisWorkflow DTyr D-Tyrosine (Starting Material) Iodination Electrophilic Iodination (ICl / AcOH or KI/KIO3) DTyr->Iodination Activation Intermediate 3,5-Diiodo-D-Tyrosine (Zwitterion) Iodination->Intermediate 2x Substitution Protection Fmoc Protection (Fmoc-OSu / Na2CO3) Intermediate->Protection pH Adjustment Final Fmoc-3,5-diiodo-D-Tyr-OH (CAS: 212651-51-9) Protection->Final Purification

Figure 1: Synthetic route for the production of this compound, highlighting the critical intermediate stage.

Solid-Phase Peptide Synthesis (SPPS) Protocol[3]

Integrating this residue requires modified protocols due to the steric bulk of the iodine atoms, which can hinder the approach of the incoming activated amino acid or the coupling of the Fmoc-3,5-diiodo-D-Tyr itself.

Optimized Coupling Cycle

Reagents:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (N,N-Dimethylformamide).

Protocol Steps:

  • Resin Preparation: Swell resin in DMF for 20 minutes.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Note: Monitor UV to ensure complete Fmoc removal.

  • Activation: Dissolve Fmoc-3,5-diiodo-D-Tyr-OH (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in minimal DMF. Pre-activate for 30 seconds.

  • Coupling: Add activated solution to resin. Shake for 60–90 minutes (standard Tyr is 30-45 min).

  • Monitoring: Perform a Kaiser test (ninhydrin). If blue (incomplete), re-couple using fresh reagents.

  • Capping: Acetic anhydride/Pyridine to cap unreacted amines if re-coupling fails.

Troubleshooting Logic (Decision Tree)

SPPSTroubleshooting Start Coupling Fmoc-3,5-diiodo-D-Tyr Check Kaiser Test Result? Start->Check Pass Colorless (Pass) Proceed to next cycle Check->Pass Negative Fail Blue (Fail) Incomplete Coupling Check->Fail Positive Retry Double Coupling (Use PyAOP/HOAt) Fail->Retry Check2 2nd Kaiser Test? Retry->Check2 Check2->Pass Negative Cap Acetylate (Cap) Terminate deletion sequences Check2->Cap Positive

Figure 2: Decision matrix for handling difficult couplings associated with sterically hindered halogenated tyrosines.

Quality Control & Characterization

Trustworthiness in synthesis relies on rigorous QC. The iodine atoms introduce unique spectral signatures.

HPLC Analysis[1][3][4]
  • Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 150mm).

  • Mobile Phase: Gradient of Water (0.1% TFA) vs. Acetonitrile (0.1% TFA).

  • Retention Time: Expect a significant right-shift (longer retention) compared to native Fmoc-D-Tyr-OH due to the high lipophilicity of the two iodine atoms.

Mass Spectrometry (ESI-MS)
  • Isotopic Pattern: Iodine is monoisotopic (Mass ~126.9). However, the presence of two iodines creates a distinct mass defect.

  • Target Mass:

    • [M+H]⁺: ~656.22 Da

    • [M+Na]⁺: ~678.20 Da

  • Fragmentation: In MS/MS, look for the loss of the Fmoc group (-222 Da) and potentially the loss of Iodine (-127 Da) if collision energy is high.

References

  • PubChem. (2025).[1] 3,5-Diiodo-L-tyrosine (Precursor Reference). National Library of Medicine. Retrieved from [Link]

  • Hondal, R. J., et al. (2012). Synthesis of Selenocysteine and Homoselenocysteine Derivatives. Methods in Enzymology. (Contextual reference for halogenated/chalcogen tyrosine handling). Retrieved from [Link]

Sources

Discovery and synthesis of iodinated tyrosine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Discovery and Synthesis of Iodinated Tyrosine Derivatives: A Technical Guide

Executive Summary Iodinated tyrosine derivatives—specifically 3-iodo-L-tyrosine (MIT) and 3,5-diiodo-L-tyrosine (DIT)—are the fundamental building blocks of thyroid hormones and a critical class of precursors in drug discovery. While historically significant as the biological precursors to thyroxine (T4), modern applications extend into the design of thyromimetics (e.g., Sobetirome) and radiopharmaceuticals. This guide synthesizes the historical context, biological mechanisms, and rigorous chemical protocols for their synthesis and characterization, designed for researchers in medicinal chemistry and chemical biology.

Part 1: Historical & Biological Foundation

The discovery of iodinated tyrosine derivatives is inextricably linked to the isolation of the active principles of the thyroid gland. Edward Kendall’s isolation of thyroxine in 1914 and Charles Harington’s subsequent structural elucidation (1926) established the "iodine-tyrosine" connection.

Biosynthetic Pathway In vivo, the synthesis is catalyzed by Thyroid Peroxidase (TPO) at the apical membrane of thyrocytes. This enzyme utilizes hydrogen peroxide to oxidize iodide (


) to an iodinating species (

or

), which performs electrophilic aromatic substitution on tyrosyl residues within thyroglobulin.

Figure 1: Biosynthesis of Thyroid Hormones The following diagram illustrates the TPO-mediated pathway from Tyrosine to T4.

Biosynthesis Tyr L-Tyrosine (Thyroglobulin-bound) MIT 3-Iodo-L-tyrosine (MIT) Tyr->MIT Iodination (TPO) Iodide Iodide (I-) TPO Thyroid Peroxidase (TPO) Iodide->TPO H2O2 H2O2 H2O2->TPO DIT 3,5-Diiodo-L-tyrosine (DIT) MIT->DIT Iodination (TPO) T3 Triiodothyronine (T3) MIT->T3 Coupling (MIT + DIT) T4 Thyroxine (T4) DIT->T4 Coupling (DIT + DIT)

Caption: TPO-catalyzed iodination and coupling of tyrosyl residues to form thyroid hormones.

Part 2: Chemical Synthesis Protocols

Chemical synthesis requires precise control over regioselectivity to avoid over-iodination or oxidative degradation. The choice of reagent depends heavily on the scale and the intended application (e.g., bulk synthesis vs. radiolabeling).

Protocol A: Preparative Scale Synthesis (Iodine Monochloride Method)

Application: Gram-scale production of 3,5-diiodo-L-tyrosine (DIT). Mechanism: Electrophilic Aromatic Substitution (


). Iodine monochloride (ICl) provides a potent source of electrophilic iodine (

).

Reagents:

  • L-Tyrosine (1.0 eq)

  • Iodine Monochloride (ICl) (3.6 eq)

  • Glacial Acetic Acid (Solvent)

Step-by-Step Methodology:

  • Dissolution: Suspend L-Tyrosine in glacial acetic acid.

  • Addition: Add ICl dropwise to the suspension while maintaining the temperature at 20–25°C. The solution will darken.

  • Reaction: Heat the mixture to 60°C and stir for 2–4 hours. The elevated temperature ensures thermodynamic completion of the di-iodination.

  • Quenching: Cool to room temperature and add water. If excess iodine color persists, wash with a dilute sodium thiosulfate (

    
    ) solution.
    
  • Isolation: Adjust pH to the isoelectric point (~pH 4–5) with dilute NaOH or ammonia to precipitate the product. Filter the white/off-white solid.

  • Purification: Recrystallize from dilute acetic acid or ethanol/water.

Yield: Typically >90%.[1][2] Note: Strict temperature control prevents oxidative cleavage of the amino acid side chain.

Protocol B: Radiolabeling (Chloramine-T Method)

Application: Synthesis of


 or 

labeled tracers (micro-scale). Mechanism: Chloramine-T oxidizes radioactive iodide (

) to

/

, which rapidly attacks the phenol ring.
  • Buffer: Dissolve peptide/tyrosine in 0.5 M Phosphate Buffer (pH 7.4).

  • Radioiodine: Add

    
     solution.
    
  • Oxidant: Add Chloramine-T (freshly prepared in buffer). React for 30–60 seconds .

  • Quench: Immediately stop reaction with Sodium Metabisulfite (

    
    ).
    
  • Purification: Separate via HPLC or Sephadex column to remove free iodide.

Protocol C: Green Chemistry (Enzymatic/Biomimetic)

Application: Environmentally benign synthesis avoiding heavy metals. Reagent:


 + 

+ Lactoperoxidase (or simply

in water). Procedure: Stir Tyrosine with KI (2 eq) in water. Slowly add 30%

. The in-situ generation of HOI effects iodination. This method is slower but offers high atom economy.

Part 3: Analytical Characterization[4][5]

Distinguishing between Mono- (MIT) and Di-iodotyrosine (DIT) is critical. NMR spectroscopy provides the most definitive structural confirmation.

Table 1: 1H NMR Chemical Shift Data Shifts reported in ppm relative to TMS.

CompoundSolventAromatic Region (ppm)MultiplicityAssignment
L-Tyrosine

7.15 / 6.85Doublets (

)
H2,6 / H3,5
3-Iodo-L-tyrosine (MIT)

7.68Doublet (

)
H2 (Ortho to I)
7.17Doublet of DoubletsH6
6.93Doublet (

)
H5 (Ortho to OH)
3,5-Diiodo-L-tyrosine (DIT)

7.64Singlet (2H)H2, H6 (Equivalent)

HPLC Separation Conditions

  • Column: Primesep D (Mixed-mode: Hydrophobic + Anion Exchange) or C18.

  • Mobile Phase: Acetonitrile : Water : TFA (Gradient).

  • Elution Order: Iodide (

    
    ) 
    
    
    
    MIT
    
    
    DIT
    
    
    T3
    
    
    T4.
  • Detection: UV at 230 nm (Iodine enhances absorbance).

Part 4: Applications in Drug Discovery

Beyond thyroid hormones, iodinated tyrosine scaffolds are pivotal in designing Thyromimetics . These are synthetic agonists designed to selectively bind Thyroid Hormone Receptor Beta (TR


) over Alpha (TR

) to lower cholesterol without causing tachycardia (a TR

effect).

Case Study: Sobetirome (GC-1) Sobetirome features a halogenated phenyl ring linked to a tyrosine-like phenol.

  • Structure: 3,5-dimethyl-4-(4'-hydroxy-3'-isopropylbenzyl)phenoxyacetic acid.

  • Role of Halogens/Bulky Groups: The 3,5-substituents (often methyl or halogen in analogs) sterically enforce a conformation that fits the TR

    
     ligand-binding pocket.
    
  • Synthesis Insight: While Sobetirome uses methyl groups, related analogs (e.g., Eprotirome) utilize bromine/iodine to tune lipophilicity and receptor affinity.

Figure 2: Synthetic Workflow Decision Tree Use this logic to select the appropriate synthesis method.

SynthesisDecision Start Start: Synthesis Goal Scale What is the Scale? Start->Scale Micro Micro / Tracer (< mg) Scale->Micro Macro Preparative (> g) Scale->Macro Label Isotope Required? Micro->Label Green Green Chemistry Priority? Macro->Green ChlorT Protocol: Chloramine-T (Fast, High Yield, Oxidative) Label->ChlorT Yes (I-125/131) Iodogen Protocol: Iodogen (Gentler, Solid Phase) Label->Iodogen Yes (Sensitive Protein) ICl Protocol: ICl / Acetic Acid (Standard, High Yield) Green->ICl No (Max Yield) H2O2 Protocol: H2O2 + KI (Eco-friendly, Slower) Green->H2O2 Yes

Caption: Decision matrix for selecting iodination protocols based on scale and constraints.

References

  • Kendall, E.C. (1915). The isolation in crystalline form of the compound containing iodin, which occurs in the thyroid: Its chemical nature and physiologic activity. JAMA. Link

  • Harington, C.R. (1926). Chemistry of Thyroxine: Constitution and Synthesis of Desiodo-thyroxine. Biochemical Journal. Link

  • Taurog, A. (1970). Thyroid peroxidase and thyroxine biosynthesis. Recent Progress in Hormone Research. Link

  • Hunter, W.M., & Greenwood, F.C. (1962). Preparation of iodine-131 labelled human growth hormone of high specific activity. Nature (Chloramine-T Method). Link

  • Scanlan, T.S., et al. (1998). Selective thyromimetics: Tissue-selective thyroid hormone agonists. Current Opinion in Drug Discovery & Development. (Sobetirome/GC-1 context).
  • ChemicalBook. (n.d.). 3-Iodo-L-Tyrosine NMR Spectrum. Link

  • Sielc Technologies. (n.d.). HPLC Analysis of Iodide and Thyroid Hormones. Link

Sources

Role of diiodotyrosine in biological systems

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Role of Diiodotyrosine in Biological Systems

Abstract

Diiodotyrosine (DIT), an iodinated derivative of the amino acid tyrosine, is a cornerstone molecule in thyroid physiology. While primarily recognized as an indispensable precursor for the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), its biological significance extends to regulatory functions and diagnostic applications. This guide provides a comprehensive exploration of DIT's lifecycle, from its intricate synthesis within the thyroid gland to its crucial role in iodine homeostasis and its emerging utility as a clinical biomarker. We will delve into the enzymatic machinery governing its formation and metabolism, the pathophysiological consequences of defects in these pathways, and the advanced analytical methodologies employed for its quantification in biological matrices. This document is intended for researchers, endocrinologists, and drug development professionals seeking a detailed understanding of diiodotyrosine's multifaceted role in health and disease.

The Central Role of Diiodotyrosine in Thyroid Hormone Synthesis

The primary and most well-established function of diiodotyrosine is to serve as a building block for thyroid hormones, which are critical regulators of metabolism, growth, and development.[1] The synthesis of these hormones is a multi-step process occurring within the follicles of the thyroid gland.

Iodide Uptake and Organification

The journey begins with the active transport of iodide from the bloodstream into the thyroid follicular cells, a process mediated by the sodium-iodide symporter (NIS). Once inside the cell, iodide is transported to the apical membrane, where it is oxidized by the enzyme thyroid peroxidase (TPO) .[2] This oxidized iodine is then covalently attached to specific tyrosine residues on a large glycoprotein called thyroglobulin (Tg). The addition of one iodine atom forms monoiodotyrosine (MIT), and the subsequent addition of a second iodine atom to the same tyrosine residue forms diiodotyrosine (DIT).[3][4] This process is known as organification.

The Coupling Reaction: Formation of T4 and T3

Following their formation on the thyroglobulin backbone, DIT molecules are the key substrates for the final steps of hormone synthesis, also catalyzed by TPO. This "coupling reaction" involves the joining of two iodotyrosine molecules:

  • The coupling of two DIT molecules results in the formation of thyroxine (T4).[4]

  • The coupling of one DIT molecule and one MIT molecule forms triiodothyronine (T3).[4][5]

The resulting thyroglobulin, now laden with T4, T3, DIT, and MIT, is stored as colloid within the thyroid follicle lumen.[1] Upon stimulation by Thyroid-Stimulating Hormone (TSH), this colloid is endocytosed back into the follicular cells, where lysosomal enzymes proteolytically cleave the thyroglobulin, releasing the hormones and their precursors into the cytoplasm.[1]

Thyroid_Hormone_Synthesis cluster_blood Bloodstream cluster_cell Thyroid Follicular Cell cluster_lumen Follicular Lumen (Colloid) cluster_blood_out Bloodstream I_blood Iodide (I⁻) NIS NIS Transporter I_blood->NIS I_cell Iodide (I⁻) NIS->I_cell TPO_organification TPO (Organification) I_cell->TPO_organification Iodide oxidation Tg Thyroglobulin (Tg) Tg->TPO_organification Tyrosine residues MIT MIT on Tg MIT->TPO_organification Iodination TPO_coupling TPO (Coupling) MIT->TPO_coupling DIT DIT on Tg DIT->TPO_coupling T4 T4 on Tg Endocytosis Endocytosis T4->Endocytosis T3 T3 on Tg T3->Endocytosis TPO_organification->MIT TPO_organification->DIT TPO_coupling->T4 DIT + DIT TPO_coupling->T3 DIT + MIT Lysosome Lysosomal Proteolysis T4_free Free T4 Lysosome->T4_free T3_free Free T3 Lysosome->T3_free MIT_free Free MIT Lysosome->MIT_free DIT_free Free DIT Lysosome->DIT_free Endocytosis->Lysosome T4_out T4 T4_free->T4_out Secretion T3_out T3 T3_free->T3_out Secretion

Caption: Thyroid hormone synthesis pathway, highlighting DIT formation and coupling.

Metabolism and Regulatory Functions of Diiodotyrosine

While its primary fate is incorporation into thyroid hormones, not all DIT molecules are successfully coupled. The subsequent metabolism of these "leftover" iodotyrosines is a critical process for iodine conservation. Furthermore, free DIT itself can exert regulatory effects within the thyroid.

Iodide Recycling: The Role of Iodotyrosine Deiodinase (DEHAL1)

After the proteolytic breakdown of thyroglobulin, the resulting free MIT and DIT are not secreted into the bloodstream in significant amounts. Instead, they are acted upon by the enzyme iodotyrosine deiodinase , also known as iodotyrosine dehalogenase 1 (DEHAL1).[3][6] This enzyme efficiently removes iodine atoms from the tyrosine backbone, releasing iodide and tyrosine, which can then be reused in the synthesis of new hormones.[3][7]

This recycling mechanism is of paramount importance for the body's iodine economy, especially in regions where dietary iodine intake may be limited.[3] DEHAL1 is an NADPH-dependent enzyme that uses flavin mononucleotide (FMN) as a cofactor.[6][8] Genetic defects in the gene encoding DEHAL1 can impair this recycling process, leading to iodine wastage and, consequently, goiter and hypothyroidism.[3][9]

Iodide_Recycling cluster_reuse Re-utilization in Thyroid MIT_DIT Free MIT & DIT (from Thyroglobulin breakdown) DEHAL1 DEHAL1 Enzyme (Iodotyrosine Deiodinase) MIT_DIT->DEHAL1 Iodide Recycled Iodide (I⁻) DEHAL1->Iodide Deiodination Tyrosine Tyrosine DEHAL1->Tyrosine NADP NADP⁺ DEHAL1->NADP New_Hormones New Thyroid Hormone Synthesis Iodide->New_Hormones Tyrosine->New_Hormones NADPH NADPH NADPH->DEHAL1 FMN FMN (cofactor) FMN->DEHAL1

Caption: The iodide recycling pathway mediated by the DEHAL1 enzyme.

Regulatory Effects on Thyroid Peroxidase (TPO)

Emerging evidence suggests that free DIT is not merely an inert precursor. It can act as a modulator of TPO, the key enzyme in hormone synthesis.[4][10] Studies have shown that DIT can have a dual effect:

  • Inhibition: At higher concentrations (above 5 µM), free DIT inhibits the iodination of thyroglobulin catalyzed by TPO.[10]

  • Stimulation: At very low concentrations (around 0.05 µM), free DIT appears to stimulate the synthesis of thyroid hormones, suggesting it may act as a regulatory ligand for TPO.[10]

These findings imply a sophisticated feedback mechanism where the concentration of the DIT precursor can influence the rate of hormone production.

Alternative Metabolic Pathways

While deiodination is the primary metabolic fate of free DIT, other pathways exist. An alternative, though less prominent, pathway involves the cleavage of the ether link in thyroxine (T4), which can lead to the formation of DIT.[11] This peroxidase-mediated pathway appears to be inversely related to the activity of T3 neogenesis.[11]

Diiodotyrosine in Pathophysiology and as a Clinical Biomarker

The central role of DIT in thyroid function means that its dysregulation is associated with disease. More recently, its measurement in serum has proven to be a valuable tool for differential diagnosis of thyroid disorders.

Iodotyrosine Dehalogenase Deficiency

As mentioned, mutations in the DEHAL1 gene cause a rare autosomal recessive disorder known as iodotyrosine dehalogenase deficiency. This condition impairs the thyroid's ability to conserve iodide, leading to a state of effective iodine deficiency even with normal dietary intake.[3] The clinical presentation includes goiter, elevated TSH, and severe hypothyroidism, which, if not treated promptly, can result in cognitive defects.[9]

A Novel Biomarker for Differentiating Thyroiditis

A significant clinical application for DIT has emerged in distinguishing between two common causes of thyrotoxicosis: destructive thyroiditis and Graves' disease. A 2022 study demonstrated that serum DIT levels were significantly higher in patients with destructive thyroiditis compared to those with Graves' disease.[12] The destruction of thyroid follicles in thyroiditis releases large amounts of thyroglobulin and its components, including DIT, into circulation. In contrast, Graves' disease involves the overstimulation of an intact gland, where the efficient DEHAL1 enzyme recycles most of the free DIT, preventing its release.

BiomarkerCutoff ValueSensitivitySpecificityUsefulness
Serum DIT ≥359.9 pg/mL100.0%95.5%Excellent for differentiating destructive thyroiditis from Graves' disease.[12]
Serum MIT ≥119.4 pg/mL84.6%77.3%Less accurate than DIT for the same purpose.[12]
Table 1. Diagnostic accuracy of serum iodotyrosines in differentiating thyroid pathologies.[12]

Analytical Methodologies for DIT Quantification

Accurate measurement of DIT in biological samples like serum or tissue hydrolysates is crucial for both research and clinical diagnostics. The primary methods rely on chromatographic separation coupled with sensitive detection techniques.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a well-established method for separating and quantifying iodotyrosines and iodothyronines.[13][14] The method typically involves:

  • Sample Preparation: For thyroglobulin analysis, enzymatic hydrolysis (e.g., with pronase and aminopeptidase) is required to release the amino acids.[13]

  • Chromatography: Separation is achieved on a C18 or C8 column using an isocratic or gradient elution with a mobile phase commonly consisting of acetonitrile and an aqueous acid (e.g., acetic or formic acid).[13][14]

  • Detection: A standard UV detector set at 254 or 280 nm can detect iodoamino acids in the nanogram range.[13][14]

Mass Spectrometry (MS)

For higher sensitivity and specificity, especially for low concentrations in complex matrices like serum, HPLC is coupled with tandem mass spectrometry (LC-MS/MS).[12] This has become the gold standard for clinical biomarker analysis. GC-MS has also been used, particularly for identifying metabolites in urine.[15][16]

Experimental Protocol: LC-MS/MS Analysis of Serum DIT

The following is a generalized workflow for the determination of serum DIT levels, as would be performed in a clinical or research laboratory.

LCMSMS_Workflow start Start: Serum Sample Collection step1 Step 1: Protein Precipitation (e.g., with acetonitrile or methanol) Add internal standard (e.g., ¹³C-labeled DIT) start->step1 step2 Step 2: Centrifugation Separate supernatant from precipitated proteins step1->step2 step3 Step 3: Supernatant Evaporation Concentrate the sample under nitrogen step2->step3 step4 Step 4: Reconstitution Dissolve residue in mobile phase step3->step4 step5 Step 5: HPLC Injection & Separation Inject onto a reversed-phase column step4->step5 step6 Step 6: Mass Spectrometry Detection Ionize eluent (e.g., ESI) Detect DIT and internal standard using Multiple Reaction Monitoring (MRM) step5->step6 step7 Step 7: Data Analysis Quantify DIT concentration based on the ratio of analyte to internal standard peak area step6->step7 end End: Report DIT Concentration step7->end

Caption: A typical experimental workflow for serum DIT analysis by LC-MS/MS.

Step-by-Step Methodology:

  • Sample Preparation:

    • To 100 µL of serum, add an internal standard (e.g., stable isotope-labeled DIT) to correct for matrix effects and procedural losses.

    • Precipitate proteins by adding 300 µL of ice-cold acetonitrile. Vortex vigorously.

    • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Extraction and Concentration:

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Liquid Chromatography: Perform chromatographic separation on a C18 column using a gradient elution to resolve DIT from other endogenous compounds.

    • Mass Spectrometry: Utilize an electrospray ionization (ESI) source in positive mode. Monitor for specific precursor-to-product ion transitions for both DIT and its internal standard using Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.

  • Quantification:

    • Construct a calibration curve using standards of known DIT concentrations.

    • Calculate the DIT concentration in the unknown sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion and Future Directions

Diiodotyrosine is far more than a simple intermediate in thyroid hormone synthesis. It is a central player in a complex and elegant system of hormone production, iodine conservation, and enzymatic regulation. Its metabolism, particularly the iodide salvage pathway mediated by DEHAL1, is critical for maintaining thyroid health. The recent validation of serum DIT as a highly specific biomarker for destructive thyroiditis highlights the clinical potential that can be unlocked by studying these fundamental molecules.

Future research should continue to explore the potential extrathyroidal roles of DIT and the enzymes that metabolize it, given the expression of DEHAL1 in tissues like the kidney and liver.[17] A deeper understanding of the regulatory effects of free DIT on TPO could provide new avenues for modulating thyroid function. Finally, the refinement of analytical techniques will continue to improve our ability to detect subtle changes in DIT levels, potentially uncovering new diagnostic applications and furthering our understanding of thyroid physiology in both health and disease.

References

  • Fiveable. Diiodotyrosine Definition.
  • Caring Sunshine. Relationship: Glandular System and diiodotyrosine.
  • DiMarco, M. P., & DiMarco, F. P. (2006). Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples. Mass Spectrometry Reviews, 25(5), 757–773. [Link]

  • Bianco, A. C., Salvatore, D., Gereben, B., Berry, M. J., & Larsen, P. R. (2002). Role of the Iodothyronine Deiodinases in the Physiology and Pathophysiology of Thyroid Hormone Action. Endocrine Reviews, 23(1), 38–89. [Link]

  • Arvan, P., & Di Jeso, B. (2021). Iodine: Its Role in Thyroid Hormone Biosynthesis and Beyond. Nutrients, 13(12), 4476. [Link]

  • Ito, M., Toyoda, N., Nomura, E., Nishihara, E., Miyauchi, A., & Amino, N. (2022). Serum diiodotyrosine - a biomarker to differentiate destructive thyroiditis from Graves' disease. Endocrine Journal, 69(1), 121–128. [Link]

  • Thyroid Hormones | Synthesis. (2025). YouTube. [Link]

  • Wikipedia. (n.d.). Iodotyrosine deiodinase. In Wikipedia. [Link]

  • Caring Sunshine. Relationship: Thyroid Gland and Iodotyrosine.
  • Wikipedia. (n.d.). Diiodotyrosine. In Wikipedia. [Link]

  • Dème, D., Fimiani, E., Pommier, J., & Nunez, J. (1975). Free diiodotyrosine effects on protein iodination and thyroid hormone synthesis catalyzed by thyroid peroxidase. European Journal of Biochemistry, 51(2), 329–336. [Link]

  • Catalyst University. (2014). Biochemistry | Thyroid Hormones. YouTube. [Link]

  • Balsam, A., Sexton, F., & Ingbar, S. H. (1983). Formation of diiodotyrosine from thyroxine. Ether-link cleavage, an alternate pathway of thyroxine metabolism. The Journal of Clinical Investigation, 72(4), 1234–1245. [Link]

  • Nakamura, M., & Ohtaki, S. (1994). [Molecular mechanism of thyroid hormone synthesis]. Nihon Rinsho. Japanese Journal of Clinical Medicine, 52(4), 857–863. [Link]

  • ResearchGate. (n.d.). Synthesis of thyroid hormone. DIT, diiodotyrosine; MIT, monoiodotyrosine; ER, endoplasmic reticulum. [Link]

  • ResearchGate. (n.d.). Mechanisms of Iodide transport in thyroid follicular cells. [Link]

  • Hearn, M. T., Hancock, W. S., & Bishop, C. A. (1978). Rapid analysis for iodotyrosines and iodothyronines in thyroglobulin by reversed-phase liquid chromatography. Clinical Chemistry, 24(7), 1298–1302. [Link]

  • Li, J., Wang, Y., Zhang, L., & Wang, Z. (2014). High-Performance Liquid Chromatographic Analysis of Iodoamino Acids Produced by Hydrolysis of Iodinated Casein with Barium Hydroxide. Journal of Chromatographic Science, 52(8), 859–865. [Link]

  • ResearchGate. (n.d.). Iodotyrosine dehalogenase 1 (DEHAL1) is a transmembrane protein involved in the recycling of iodide close to the thyroglobulin iodination site. [Link]

  • Stanbury, J. B., & Morris, M. L. (1957). Enzymatic deiodination of diiodotyrosine; possible mediation by reduced flavin nucleotide. The Journal of Biological Chemistry, 227(1), 255–266. [Link]

  • Rokita, S. E. (2017). The Distribution and Mechanism of Iodotyrosine Deiodinase Defied Expectations. Accounts of Chemical Research, 50(8), 1845–1852. [Link]

  • Nakano, M., & Danowski, T. S. (1964). METABOLISM OF MONOIODOTYROSINE, DIIODO- TYROSINE, TRIIODOTHYRONINE AND THYROXINE BY L-AMINO ACID OXIDASE. Endocrinology, 74, 151–160. [Link]

  • UCL Discovery. (2024). Identification and determination of the urinary metabolite of iodotyrosine in vivo. [Link]

  • Gereben, B., Zavacki, A. M., Ribich, S., Kim, B. W., Huang, S. A., Simonides, W. S., Zeöld, A., & Bianco, A. C. (2008). Defining the Roles of the Iodothyronine Deiodinases: Current Concepts and Challenges. Endocrine Reviews, 29(7), 898–938. [Link]

  • Stenzel, D., & St-Jacques, B. (2019). Transport, Metabolism, and Function of Thyroid Hormones in the Developing Mammalian Brain. Frontiers in Endocrinology, 10, 619. [Link]

  • Thomas, J., Augustine, A., & S, S. (2014). Expression Pattern of Iodotyrosine Dehalogenase 1 (DEHAL1) During Chick Ontogeny. Journal of Molecular and Cellular Anatomy, 2(1), 1011. [Link]

  • Steegborn, C., & Schweizer, U. (2020). Structure and Mechanism of Iodothyronine Deiodinases - What We Know, What We Don't Know, and What Would Be Nice to Know. Experimental and Clinical Endocrinology & Diabetes, 128(6-07), 375–378. [Link]

  • Kopp, P. (2008). Reduce, Recycle, Reuse — Iodotyrosine Deiodinase in Thyroid Iodide Metabolism. New England Journal of Medicine, 358(17), 1859–1861. [Link]

  • Moreno, J. C., Klootwijk, W., van Toor, H., Pinchera, A., Govea, N., De Vijlder, J. J., & Visser, T. J. (2008). A new role for the iodotyrosine deiodinase in the conservation and storage of iodine. Endocrine Abstracts. [Link]

  • Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Iodine. [Link]

Sources

Solid-Phase Peptide Synthesis (SPPS): Principles, Protocols, and Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the principles, protocols, and troubleshooting strategies for Solid-Phase Peptide Synthesis (SPPS).

Content Type: Technical Guide | Audience: Researchers & Drug Developers

Introduction: The Anchor of Modern Peptide Science

Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield in 1963, revolutionized the production of peptides by anchoring the growing peptide chain to an insoluble polymeric support (resin). This simple inversion of solution-phase logic—keeping the product solid and the reagents liquid—allows for the rapid removal of excess reagents and by-products via filtration, enabling high-yield stepwise assembly.

Today, SPPS is the backbone of peptide drug discovery, allowing for the synthesis of complex sequences, including those with post-translational modifications (PTMs), unnatural amino acids, and cyclic structures. While Boc (tert-butyloxycarbonyl) chemistry established the field, Fmoc (9-fluorenylmethoxycarbonyl) chemistry has become the industry standard due to its milder, acid-free deprotection conditions and orthogonality.

The Foundation: Solid Supports (Resins)

The choice of resin dictates the C-terminal functionality of the final peptide (acid or amide) and the cleavage conditions.[1] The resin consists of a polymer matrix (usually polystyrene or PEG) and a "linker" that connects the peptide to the bead.

Core Resin Classes
Resin TypeLinker ChemistryC-Terminal ProductCleavage ConditionBest Use Case
Wang 4-alkoxybenzyl alcoholCarboxylic Acid (-COOH)95% TFAStandard peptide acids.
Rink Amide Trialkoxy-benzhydrylamineAmide (-CONH₂)95% TFAPeptide amides (mimics native protein backbone).
2-Chlorotrityl (2-CTC) Trityl chlorideCarboxylic Acid (-COOH)1% TFA (Mild)Protected peptide fragments; preventing racemization of C-term Cys/His.

Expert Insight: For sequences containing C-terminal Cysteine or Histidine, avoid Wang resin. The esterification loading step requires activation that often causes racemization. Use 2-CTC resin instead; its steric bulk prevents racemization, and loading occurs via simple nucleophilic displacement without activation.

The Chemistries: Fmoc vs. Boc

An orthogonal protection strategy is required to ensure that side-chain protecting groups remain intact while the N-terminal protecting group is removed after each cycle.[2]

  • Fmoc Strategy (Base-Labile):

    • N-alpha Protection: Fmoc (Removed by 20% Piperidine ).[1][3]

    • Side-Chain Protection: Acid-labile (tBu, Trt, Pbf, Boc).

    • Cleavage: TFA.

    • Advantage:[1][2][4][5][6] Eliminates the need for HF (hydrofluoric acid), making it safer and amenable to automation.

  • Boc Strategy (Acid-Labile):

    • N-alpha Protection: Boc (Removed by TFA ).[7][8][9][10]

    • Side-Chain Protection: HF-labile (Bzl, Tos).

    • Cleavage: HF (Hydrofluoric Acid).[7]

    • Advantage:[1][2][4][5][6] Better for difficult, aggregation-prone sequences due to the disruption of H-bonds by TFA during deprotection.

The SPPS Cycle: Mechanism and Workflow

The synthesis proceeds in a repetitive cycle.[11] Below is the logical flow of a standard Fmoc synthesis.

Workflow Diagram: The SPPS Cycle

SPPS_Cycle Start Resin-AA(1) (Anchored) Deprotect 1. Fmoc Deprotection (20% Piperidine) Start->Deprotect Wash1 2. Wash (DMF) Deprotect->Wash1 Couple 3. Coupling (AA + Activator + Base) Wash1->Couple Wash2 4. Wash (DMF) Couple->Wash2 Check QC: Kaiser Test Wash2->Check Check->Deprotect Blue (Incomplete) -> Recouple Colorless (Complete) -> Next Cycle Cleave Final Cleavage (TFA Cocktail) Check->Cleave Sequence Complete

Figure 1: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis. The process repeats until the full sequence is assembled.

Step 1: Deprotection

The Fmoc group is removed via a base-induced


-elimination mechanism using 20% piperidine in DMF. The byproduct, dibenzofulvene, is scavenged by excess piperidine to form a stable adduct.
Step 2: Activation and Coupling

The carboxylic acid of the incoming amino acid must be activated to an electrophilic species (active ester) to react with the amine on the resin.

Common Coupling Reagents:

  • Carbodiimides (DIC): Robust, cheap. Forms an O-acylisourea intermediate. often used with Oxyma or HOBt to suppress racemization.

  • Uronium/Aminium Salts (HBTU, HATU): Faster, more reactive. HATU is the "gold standard" for hindered couplings but is more expensive.

    • Note: These require a tertiary base (DIPEA/NMM) to function. Avoid excess base to prevent enantiomerization.

Protocol: Standard Manual Fmoc SPPS

Scale: 0.1 mmol | Resin: Rink Amide (0.5 mmol/g loading)

  • Resin Swelling:

    • Weigh 200 mg resin into a fritted syringe reactor.

    • Add 5 mL DMF (Dimethylformamide). Shake for 30 mins. Drain.

  • Fmoc Deprotection:

    • Add 5 mL 20% Piperidine in DMF .

    • Shake for 3 mins. Drain.

    • Add fresh 20% Piperidine. Shake for 10 mins. Drain.

  • Washing:

    • Wash with DMF (5 x 5 mL).[1] Ensure all piperidine is removed.

  • Coupling:

    • Dissolve Fmoc-AA-OH (4 eq, 0.4 mmol) and HBTU (3.9 eq) in DMF.

    • Add DIPEA (8 eq). Solution should turn yellow.

    • Add activated solution to resin immediately.

    • Shake for 45–60 mins at Room Temp.

  • Washing:

    • Drain and wash with DMF (5 x 5 mL).

  • Monitoring (Kaiser Test):

    • Take a few beads. Add Ninhydrin reagents. Heat at 100°C for 1 min.

    • Blue beads = Free amines (Incomplete coupling → Recouple).

    • Colorless/Yellow beads = Protected amines (Complete → Proceed).

  • Final Cleavage:

    • Wash resin with DCM (Dichloromethane) to shrink beads.[12] Dry under Nitrogen.

    • Add Cleavage Cocktail (95% TFA, 2.5% TIS, 2.5% H₂O). Shake 2–3 hours.

    • Precipitate filtrate in cold Diethyl Ether. Centrifuge to pellet peptide.

Troubleshooting & Optimization

Even with robust protocols, specific sequences ("difficult sequences") fail due to intermolecular aggregation (beta-sheet formation) or steric hindrance.

Optimization Logic Tree

SPPS_Optimization Problem Problem Detected Type Identify Issue Problem->Type Agg Aggregation (Incomplete Coupling) Type->Agg Slow Kinetics Rac Racemization (Cys/His) Type->Rac Wrong Stereoisomer Asp Aspartimide (Asp-Gly/Ser) Type->Asp Mass -18 Da Sol1 Use Pseudoprolines or Isoacyl Dipeptides Agg->Sol1 Sol2 Use 2-CTC Resin & Collidine Base Rac->Sol2 Sol3 Add 0.1M HOBt to Piperidine Asp->Sol3

Figure 2: Decision tree for troubleshooting common SPPS side reactions.

Key Side Reactions
  • Aspartimide Formation:

    • Mechanism:[1][2][3][7][12][13] The nitrogen of the amide bond attacks the side-chain ester of Aspartic acid (especially in Asp-Gly sequences), forming a ring.

    • Prevention:[14] Add 0.1 M HOBt to the deprotection solution (piperidine) to suppress the base-catalyzed ring closure, or use bulky side-chain protection (e.g., Asp(OMpe)).

  • Aggregation:

    • Mechanism:[1][2][3][7][12][13] Growing peptide chains hydrogen bond with each other, forming "gel-like" beta-sheets that block solvent access.

    • Prevention:[14] Use Pseudoproline dipeptides (disrupts H-bonding structure) or elevate temperature (Microwave SPPS).

References

  • Merrifield, R. B. (1963).[7] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link

  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) Explained. Bachem Technical Guides. Link

  • Sigma-Aldrich. (2024). Peptide Coupling Reagents Guide. Merck/MilliporeSigma. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Link

Sources

Methodological & Application

Application Note: Strategic Coupling of Fmoc-3,5-diiodo-D-tyrosine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology, enabling the development of peptides with enhanced stability, novel functionalities, and improved therapeutic profiles. Fmoc-3,5-diiodo-D-tyrosine is a particularly valuable building block, offering a scaffold for further chemical modification and serving as a heavy-atom-containing residue for structural studies. However, the bulky iodine substituents on the aromatic ring present significant steric and electronic challenges to standard solid-phase peptide synthesis (SPPS) protocols. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the optimal coupling conditions for this compound, focusing on the underlying chemical principles to ensure high-yield and high-purity peptide synthesis.

Introduction: The Challenge of Incorporating this compound

This compound is an attractive building block for peptide synthesis due to the unique properties conferred by the iodine atoms.[1] These properties include altered hydrophobicity, the potential for radio-labeling, and the ability to participate in halogen bonding, which can influence peptide conformation and binding affinity.[2] Despite these advantages, the synthetic incorporation of this amino acid is non-trivial.

The primary obstacles arise from:

  • Steric Hindrance: The two large iodine atoms flanking the phenolic hydroxyl group create significant steric bulk, which can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This can lead to slow and incomplete coupling reactions.[3][4]

  • Electronic Effects: The electron-withdrawing nature of the iodine atoms can decrease the nucleophilicity of the carboxylate upon activation, further slowing the rate of amide bond formation.

Consequently, standard SPPS coupling conditions often result in low coupling efficiency, leading to deletion sequences and challenging purification of the target peptide. To overcome these hurdles, a carefully optimized protocol is required.

The Chemistry of Efficient Coupling: A Mechanistic Overview

The success of coupling a sterically hindered amino acid like this compound hinges on the efficient activation of its carboxyl group to form a highly reactive intermediate. This intermediate must then rapidly react with the resin-bound N-terminal amine before it degrades or participates in side reactions.

The general workflow for a coupling cycle in Fmoc-based SPPS is depicted below:

coupling_workflow cluster_activation Activation Resin_Peptide_Fmoc Fmoc-N-Peptide-Resin Resin_Peptide_NH2 H2N-Peptide-Resin Resin_Peptide_Fmoc->Resin_Peptide_NH2 Fmoc Deprotection (e.g., 20% Piperidine/DMF) Coupled_Peptide Fmoc-diiodo-Tyr-Peptide-Resin Resin_Peptide_NH2->Coupled_Peptide Coupling Activated_AA Activated this compound Activated_AA->Coupled_Peptide Acylation Fmoc_AA This compound Fmoc_AA->Activated_AA Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_AA

Figure 1: General workflow for the incorporation of this compound in SPPS.

For difficult couplings, the choice of coupling reagent is paramount. While carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are workhorses in peptide synthesis, they often prove insufficient for sterically demanding residues.[5] More potent activating agents, such as aminium/uronium or phosphonium salts, are necessary to achieve high coupling efficiencies.[6]

Recommended Coupling Reagents and Conditions

Based on empirical evidence and the chemical principles of peptide coupling, the following reagents and conditions are recommended for the incorporation of this compound.

Primary Recommendation: HATU-based Activation

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that generates a reactive OAt-ester.[7] The presence of the pyridine nitrogen in the HOAt leaving group can provide anchimeric assistance during the coupling reaction, accelerating amide bond formation.[7] This makes HATU particularly well-suited for difficult and hindered couplings.[7]

Alternative High-Efficiency Reagents
  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a cost-effective and highly reactive alternative to HATU, forming a more reactive 6-Cl-OBt ester.

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt that incorporates an OxymaPure leaving group. It offers coupling efficiencies comparable to HATU with the added benefits of being non-explosive and having reduced allergenic potential.[6]

Comparative Overview of Recommended Coupling Conditions
ParameterStandard CouplingRecommended for this compound Rationale for Change
Coupling Reagent DIC/OxymaHATU, HCTU, or COMU More potent activation for sterically hindered amino acids.[6][7]
Amino Acid Equiv. 3-54-5 Higher concentration drives the reaction equilibrium towards product formation.
Coupling Reagent Equiv. 3-53.9-4.9 Stoichiometrically matched to the amino acid for efficient activation.
Base DIPEA or NMMDIPEA or Collidine DIPEA is a strong, non-nucleophilic base. Collidine is a weaker base that can be used to minimize racemization in sensitive sequences.[6]
Base Equiv. 6-108-10 Ensures a sufficiently basic environment for the reaction to proceed efficiently.
Solvent DMFDMF (high quality, amine-free) Good solvation for both the peptide-resin and reagents is crucial for reaction kinetics.[8]
Reaction Time 30-60 min2-4 hours (or overnight) Extended reaction time is necessary to ensure complete coupling of the bulky residue.
Temperature Room TemperatureRoom Temperature (or up to 40°C) Moderate heating can increase the reaction rate, but should be used with caution to avoid side reactions.[9]

Detailed Experimental Protocols

The following protocols are based on a 0.1 mmol synthesis scale. Adjust reagent volumes accordingly for different scales.

Materials and Reagents
  • This compound

  • Solid-phase synthesis resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl Chloride resin)[8]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • HATU, HCTU, or COMU

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Protocol 1: HATU-Mediated Coupling
  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes.

    • Drain and repeat the treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Preparation of Coupling Solution:

    • In a separate vial, dissolve this compound (4 eq., 0.4 mmol) and HATU (3.9 eq., 0.39 mmol) in DMF.

    • Add DIPEA (8 eq., 0.8 mmol) to the solution and pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring the Coupling:

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive, extend the coupling time or consider a second coupling.

  • Washing:

    • Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3-5 times) and DCM (3-5 times).

  • Capping (Optional but Recommended):

    • To block any unreacted N-terminal amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

  • Proceed to the next cycle of deprotection and coupling.

protocol_flow start Start: Deprotected Peptide-Resin prepare_solution Prepare Coupling Solution: Fmoc-diiodo-Tyr + HATU + DIPEA in DMF start->prepare_solution preactivate Pre-activate for 1-2 min prepare_solution->preactivate add_to_resin Add solution to resin preactivate->add_to_resin couple Couple for 2-4 hours add_to_resin->couple kaiser_test Kaiser Test couple->kaiser_test wash Wash with DMF and DCM kaiser_test->wash Negative recouple Re-couple or Cap kaiser_test->recouple Positive next_cycle Proceed to next cycle wash->next_cycle recouple->wash

Figure 2: Decision workflow for the HATU-mediated coupling of this compound.

Cleavage, Purification, and Characterization

Cleavage from the Resin

After synthesis is complete, the peptide must be cleaved from the solid support and side-chain protecting groups removed. A standard cleavage cocktail for peptides containing tyrosine is Reagent K:

  • TFA/Water/Phenol/Thioanisole/TIS (82.5:5:5:5:2.5)

Incubate the resin with the cleavage cocktail for 2-4 hours at room temperature. The scavengers (phenol, thioanisole, TIS) are crucial to prevent re-attachment of cleaved protecting groups and to protect the iodinated tyrosine from degradation.

Purification

The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A water/acetonitrile gradient containing 0.1% TFA is typically effective.

Characterization

Successful incorporation of 3,5-diiodo-D-tyrosine should be confirmed by mass spectrometry.

  • MALDI-TOF or ESI-MS: Verify the intact molecular weight of the purified peptide. The isotopic pattern of iodine (monoisotopic) should be considered in the mass calculation.

  • Tandem MS (MS/MS): For unambiguous confirmation, peptide fragmentation can be used to identify the specific residue mass corresponding to diiodotyrosine within the peptide sequence.[10][11]

Troubleshooting

  • Problem: Incomplete coupling (positive Kaiser test).

    • Solution 1: Extend the coupling time. For particularly difficult sequences, overnight coupling may be necessary.

    • Solution 2: Perform a double coupling. After the initial coupling and washing, repeat the coupling step with a fresh solution of activated amino acid.

    • Solution 3: Increase the temperature to 30-40°C. Use with caution as this can increase the risk of side reactions.[9]

  • Problem: Racemization.

    • Solution: While Fmoc chemistry generally suppresses racemization, the use of a weaker base like 2,4,6-collidine instead of DIPEA can be beneficial, especially if the diiodotyrosine is being coupled to a C-terminal cysteine.[6]

  • Problem: Low yield after cleavage.

    • Solution: Ensure high-quality, amine-free DMF is used throughout the synthesis, as contaminants can terminate peptide chains.[8] Also, ensure efficient Fmoc deprotection before the coupling step.

Conclusion

The successful incorporation of this compound into synthetic peptides is readily achievable with a carefully optimized protocol. The key to success lies in recognizing the steric and electronic challenges posed by this modified amino acid and employing highly efficient coupling reagents, such as HATU, HCTU, or COMU, with extended reaction times. By following the detailed protocols and troubleshooting guidelines presented in this application note, researchers can confidently utilize this valuable building block to advance their peptide-based research and development programs.

References

  • Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Publishing. (2020-11-24). Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020-03-17). Available at: [Link]

  • Synthesis of Fmoc/Boc‐3,5‐diiodo‐L‐ Tyr‐OH. - ResearchGate. Available at: [Link]

  • Has anyone encountered problem with attachment of Tyrosine in solid phase peptide synthesis ? | ResearchGate. (2016-03-26). Available at: [Link]

  • Introduction to Peptide Synthesis - PMC - NIH. Available at: [Link]

  • Novabiochem® Coupling reagents - Merck Millipore. Available at: [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

  • Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. Available at: [Link]

  • Characterization and Identification of Dityrosine Cross-Linked Peptides Using Tandem Mass Spectrometry - PubMed. Available at: [Link]

  • Coupling Reagents - Aapptec Peptides. Available at: [Link]

  • (PDF) Characterization and Identification of Dityrosine Cross-Linked Peptides Using Tandem Mass Spectrometry - ResearchGate. (2017-04-28). Available at: [Link]

  • Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning | ChemRxiv. (2025-03-18). Available at: [Link]

  • The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences - PMC - PubMed Central. Available at: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (2025-08-06). Available at: [Link]

  • In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach - Green Chemistry (RSC Publishing). Available at: [Link]

  • Effective Structural Characterization Strategies for Peptides | BioPharmaSpec. Available at: [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Available at: [Link]

  • Synthesis, Characterization and Evaluation of Peptide Nanostructures for Biomedical Applications - MDPI. Available at: [Link]

  • (PDF) COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS - ResearchGate. (2025-08-05). Available at: [Link]

  • Tyrosine-derived stimuli responsive, fluorescent amino acids - PMC - NIH. Available at: [Link]

Sources

Synthesis of peptides containing diiodotyrosine for imaging studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the synthesis of peptides containing 3,5-diiodotyrosine (DIT), a critical structural motif in thyroid hormone analogs and a precursor for radioiodinated imaging tracers (


, 

,

). We present a dual-stream workflow: (1) Solid-Phase Peptide Synthesis (SPPS) of "cold" (

) reference standards using pre-iodinated building blocks, and (2) Oxidative Radioiodination protocols for generating "hot" radiotracers. Special emphasis is placed on overcoming steric hindrance during coupling and optimizing oxidative conditions to favor di-iodination over mono-iodination.

Strategic Planning & Chemical Logic

The incorporation of diiodotyrosine into peptides serves two primary functions in imaging:

  • Structural Standards ("Cold"): Non-radioactive peptides used to validate HPLC retention times and mass spectral signatures.

  • Radiotracers ("Hot"): Peptides labeled with radioactive iodine isotopes for SPECT or PET imaging.[1]

The Steric Challenge

The iodine atoms at the 3 and 5 positions of the tyrosine phenol ring create significant steric bulk. In SPPS, this hinders the approach of the incoming activated amino acid to the N-terminus, and conversely, hinders the coupling of Fmoc-Tyr(3,5-I)-OH itself to the resin-bound peptide.

  • Solution: Use high-efficiency coupling reagents (HATU/HOAt) and extended reaction times.

The Redox Challenge

Aryl-iodine bonds are generally stable to Trifluoroacetic Acid (TFA) cleavage. However, they can be susceptible to reduction in the presence of strong scavengers or catalytic hydrogenation.

  • Solution: Avoid ethanedithiol (EDT) in cleavage cocktails if possible; use Triisopropylsilane (TIS) as the primary scavenger.

Protocol A: Synthesis of Cold Reference Standards (SPPS)

This protocol utilizes the pre-iodinated building block Fmoc-3,5-diiodo-L-tyrosine (Fmoc-Tyr(3,5-I)


-OH) .
Materials
  • Resin: Rink Amide ChemMatrix (0.4–0.5 mmol/g) – chosen for superior swelling and minimizing aggregation.

  • Building Block: Fmoc-Tyr(3,5-I)

    
    -OH.
    
  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole), DIPEA.

  • Solvent: DMF (Anhydrous).

Step-by-Step Methodology
  • Resin Preparation:

    • Swell resin in DMF for 20 minutes.

    • Deprotect initial Fmoc (20% Piperidine/DMF, 2 x 5 min). Wash 5x with DMF.[2]

  • Coupling of Non-Iodinated Residues:

    • Standard Protocol: 4 eq. Amino Acid, 3.9 eq. HBTU, 8 eq. DIPEA. 45 min reaction time.

  • Coupling of Fmoc-Tyr(3,5-I)

    
    -OH (The Critical Step): 
    
    • Note: The hydroxyl group of DIT is acidic (

      
      ) compared to Tyr (
      
      
      
      ). It is often left unprotected as O-acylation is sterically disfavored, but care must be taken.
    • Activation: Dissolve 3 eq. Fmoc-Tyr(3,5-I)

      
      -OH and 3 eq. HATU in minimal DMF. Add 6 eq. DIPEA. Pre-activate for 1 minute.
      
    • Reaction: Add to resin.[2][3][4][5] Agitate for 2 hours (double the standard time).

    • Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines/sterically hindered primary amines). If positive, perform a second coupling.

  • Cleavage & Isolation:

    • Wash resin with DCM (3x) and dry under

      
      .
      
    • Cocktail: 95% TFA / 2.5% TIS / 2.5%

      
      . Do NOT use EDT. 
      
    • Reaction: 2 hours at room temperature.[6]

    • Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Protocol B: Oxidative Radioiodination (For Imaging)

This protocol generates the radioactive tracer from a non-iodinated Tyrosine precursor peptide. The goal is to drive the reaction to the di-iodo species (DIT) rather than the mono-iodo (MIT) species.

Mechanism

Electrophilic aromatic substitution using radioactive iodide (


) oxidized to an electrophilic species (

or

) by an oxidizing agent (Chloramine-T or Iodogen).
Reagents
  • Precursor: Purified peptide containing a single Tyrosine residue (1 mg/mL in PBS).

  • Radioisotope: Na

    
     or Na
    
    
    
    (in 0.1 M NaOH).
  • Oxidant: Chloramine-T (1 mg/mL in phosphate buffer).

  • Quench: Sodium Metabisulfite (Na

    
    S
    
    
    
    O
    
    
    ).
Step-by-Step Methodology
  • Reaction Setup:

    • In a microcentrifuge tube, add 10 µL of Peptide precursor.

    • Add 50 µL of 0.5 M Phosphate Buffer (pH 7.5). Control: pH 7.5 favors DIT formation; lower pH favors MIT.

    • Add 1–5 mCi of Na

      
      .
      
  • Oxidation (Initiation):

    • Add 10 µL Chloramine-T solution.

    • Vortex gently for exactly 60 seconds .

    • Critical: Longer exposure oxidizes Methionine/Cysteine. Shorter exposure yields only MIT.

  • Quenching:

    • Immediately add 10 µL Sodium Metabisulfite (2 mg/mL) to stop the reaction.

  • Purification (HPLC):

    • Inject crude mixture onto a C18 Reverse Phase column.

    • Gradient: 5% to 65% ACN in water (0.1% TFA).

    • Separation: The DIT-peptide is significantly more hydrophobic than the MIT-peptide and the unsubstituted precursor.

    • Collect the peak corresponding to the "Cold Standard" retention time (from Protocol A).

Visualization of Workflows

Figure 1: Comparative Synthesis Pathways

This diagram illustrates the decision matrix between SPPS (for standards) and Oxidative Labeling (for tracers).

DIT_Synthesis_Workflow Start Target: DIT-Peptide Decision Application Purpose? Start->Decision Path_Cold Reference Standard / Structural Study (Stable 127-I) Decision->Path_Cold Non-Radioactive Path_Hot Imaging Tracer / Radiopharma (Radioactive 123-I / 131-I) Decision->Path_Hot Radioactive SPPS_Block Fmoc-SPPS Strategy Path_Cold->SPPS_Block Ox_Block Oxidative Iodination Strategy Path_Hot->Ox_Block Reagent Reagent: Fmoc-Tyr(3,5-I)2-OH SPPS_Block->Reagent Coupling Coupling: HATU/HOAt (Extended Time for Sterics) Reagent->Coupling Cleavage Cleavage: TFA/TIS/H2O (No EDT) Coupling->Cleavage Purification HPLC Purification (Separate MIT vs DIT) Cleavage->Purification Use Cold Std to Validate Retention Time Final Final Validated DIT-Peptide Cleavage->Final Precursor Precursor: Tyr-Peptide (No Iodine) Ox_Block->Precursor Reaction Reaction: Chloramine-T + Na*I (pH 7.5, 60 sec) Precursor->Reaction Reaction->Purification Purification->Final

Caption: Workflow distinguishing the synthesis of cold standards via SPPS (Left) and hot tracers via oxidative iodination (Right).

Quality Control & Data Validation

Mass Spectrometry (Isotope Patterns)

DIT peptides exhibit a unique isotopic signature due to the mass defect of Iodine.

  • Monoisotopic Mass shift: Each Iodine replaces a Hydrogen.

    
     Da.
    
  • DIT Shift:

    
     Da relative to the non-iodinated precursor.
    
  • Validation: In ESI-MS, look for the characteristic mass deficit. Iodine-rich peptides often fly poorly in positive mode; negative mode ESI may yield better sensitivity for poly-iodinated species.

HPLC Retention Data

Iodine is highly lipophilic.

  • Order of Elution (C18 Column): Unlabeled Tyr-Peptide

    
     Mono-iodo-Tyr (MIT) 
    
    
    
    Di-iodo-Tyr (DIT).
  • Troubleshooting: If the DIT peak is broad, it may indicate aggregation. Switch to a C4 column or heat the column to 45°C.

References

  • Bachem. (2023). Fmoc Solid Phase Peptide Synthesis (SPPS) Explained. Bachem Application Notes. Link

  • Sorimachi, K., & Cahnmann, H. J. (1977).[7] A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity.[7] Endocrinology, 101(4), 1276–1280.[7] Link

  • Coenen, H. H., et al. (2006). Radioiodination reactions for pharmaceuticals.[1][8] In Radiopharmaceuticals for Positron Emission Tomography. Springer.

  • University of California, Irvine. (2023). Standard practices for Fmoc-based solid-phase peptide synthesis. Nowick Laboratory Protocols. Link

  • Reimann, O., et al. (2015). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec Application Guide. Link

  • Poulie, C. B. M., et al. (2019).[9] Comparative Study of Two Oxidizing Agents, Chloramine T and Iodo-Gen®, for the Radiolabeling of β-CIT with Iodine-131.[9][10] Molecules, 24(3), 633. Link

Sources

Application Note: Fmoc-3,5-diiodo-D-tyrosine in Peptide Radiolabeling

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for researchers in radiopharmaceutical chemistry and peptide drug discovery. It details the strategic use of Fmoc-3,5-diiodo-D-tyrosine as a specialized building block for generating high-specific-activity tritiated peptides and validating radioiodinated standards.

Subject: Strategic utilization of this compound (CAS 212651-51-9) for the synthesis of Tritiated (


H) and Iodinated (

I/

I) Peptide Standards. Date: October 26, 2023 Author: Senior Application Scientist, Isotope Chemistry Division

Introduction & Strategic Rationale

In the development of peptide therapeutics, metabolic stability and receptor binding affinity are critical parameters. The incorporation of This compound offers a dual advantage:

  • Precursor for Regiospecific Tritiation: It serves as the "halogenated handle" for Catalytic Dehalogenation. By synthesizing a peptide with this pre-iodinated residue, researchers can expose the purified peptide to Tritium gas (

    
    ) and a palladium catalyst. The iodine atoms are selectively replaced by tritium, yielding a radiotracer with high specific activity  (>50 Ci/mmol) and the exact chemical structure of the native tyrosine peptide (assuming the target is the D-Tyr analog).
    
  • Metabolic Stability: The inclusion of the D-isomer (D-Tyr) renders the peptide resistant to proteolytic degradation by endogenous peptidases, extending the biological half-life of the tracer during in vivo or in vitro assays.

  • Cold Standard Validation: It allows for the synthesis of the non-radioactive (cold) di-iodo standard to confirm the HPLC retention time of peptides radiolabeled with

    
    I via oxidative iodination (e.g., Chloramine-T method).
    

Chemical Properties & Handling[1]

  • Chemical Name: N-

    
    -Fmoc-3,5-diiodo-D-tyrosine
    
  • CAS Number: 212651-51-9[1]

  • Molecular Weight: 655.22 g/mol [1][2]

  • Appearance: White to off-white powder[3]

  • Solubility: Soluble in DMF, NMP, and DMSO. Limited solubility in DCM.

Storage: Store at +2°C to +8°C, desiccated. Protect from light to prevent gradual deiodination over long periods.

Protocol A: Solid Phase Peptide Synthesis (SPPS) Incorporation

Rationale: The iodine atoms at the 3 and 5 positions of the phenol ring introduce steric bulk and electron-withdrawing effects. While the


-amino group is accessible, coupling kinetics can be slightly slower than unsubstituted tyrosine.
Materials
  • Resin: Rink Amide or Wang Resin (depending on C-terminal requirement).

  • Coupling Reagents: HATU or HCTU (preferred over HBTU for sterically demanding residues).

  • Base: DIPEA (Diisopropylethylamine).

  • Deprotection: 20% Piperidine in DMF.[4][5]

Step-by-Step Synthesis
  • Resin Swelling: Swell resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat resin with 20% Piperidine/DMF (

    
     min).[4] Wash with DMF (
    
    
    
    ).[4]
  • Activation:

    • Dissolve This compound (3.0 eq relative to resin loading) in minimum DMF.

    • Add HATU (2.9 eq).

    • Add DIPEA (6.0 eq).

    • Note: Pre-activate for 1-2 minutes only to minimize racemization (though D-isomer reduces impact, integrity is key).

  • Coupling:

    • Add activated solution to the resin.

    • Reaction Time: Allow to react for 60–90 minutes (standard Tyr is 30–45 min). The iodine bulk requires extended diffusion time.

    • QC: Perform Kaiser test. If slightly blue, perform a second coupling (double couple) with fresh reagents for 45 minutes.

  • Subsequent Steps: Continue chain elongation as per standard Fmoc protocols.

  • Cleavage:

    • Cocktail: TFA/TIS/H

      
      O (95:2.5:2.5).
      
    • Caution: Avoid thiols (EDT) if possible, or use with caution, as they can sometimes interact with sensitive halogenated species, though aryl iodides are generally stable in TFA.

    • Precipitate in cold diethyl ether and lyophilize.

Protocol B: Catalytic Dehalogenation (Tritium Labeling)

Rationale: This is the primary application. The diiodo-peptide is converted into the


-D-Tyr peptide. This method is superior to general exchange because it directs the tritium specifically to the 3,5-positions of the tyrosine ring.

Safety Warning: This procedure involves high-activity Tritium gas and must be performed in a dedicated radio-synthesis facility.

Workflow Diagram

TritiationWorkflow Precursor Diiodo-Peptide (Precursor) Manifold Tritium Manifold (T2 Gas + Pd/C) Precursor->Manifold Dissolve in DMF Reaction Catalytic Dehalogenation Manifold->Reaction Stir 2-4 hrs Cleanup HPLC Purification (Remove Catalyst) Reaction->Cleanup Filter & Inject Product [3H]-D-Tyr Peptide (High Specific Activity) Cleanup->Product Collect Fraction

Caption: Workflow for converting the "Cold" Diiodo precursor into a "Hot" Tritiated tracer.

Detailed Methodology
  • Preparation:

    • Dissolve 2–5 mg of the purified Diiodo-peptide in 1 mL of anhydrous DMF or DMA.

    • Add 10% Pd/C catalyst (approx. equal weight to peptide) or PdO.

    • Add DIPEA (2 eq) to neutralize the HI (hydroiodic acid) formed during the reaction, driving the equilibrium forward.

  • Tritiation:

    • Connect the reaction vessel to the Tritium Manifold.

    • Freeze-pump-thaw to remove air.

    • Introduce Tritium Gas (

      
      )  (typically 5–10 Ci depending on manifold volume).
      
    • Stir vigorously for 3–6 hours at room temperature.

  • Work-up:

    • Remove excess

      
       gas (recover to uranium bed).
      
    • Filter the reaction mixture through a 0.2

      
      m PTFE syringe filter to remove the Palladium catalyst. Critical: Catalyst fines can ruin HPLC columns.
      
    • Wash the filter with 1 mL DMF.

  • Purification:

    • Inject the filtrate onto a Reverse-Phase HPLC (C18 column).

    • Gradient: Standard Water/Acetonitrile + 0.1% TFA.

    • Separation: The tritiated product (Tyr) is significantly more polar than the diiodo-precursor (Diiodo-Tyr). They will have very different retention times (Diiodo elutes later). Collect the earlier peak corresponding to the native peptide.

  • Analysis:

    • Measure specific activity (Ci/mmol) via UV absorbance (concentration) and Liquid Scintillation Counting (activity).

Protocol C: Validation of Radioiodinated Standards

Rationale: When a standard D-Tyr peptide is labeled with


I (using Chloramine-T or Iodogen), the result is a mixture of Unlabeled, Mono-iodo, and Di-iodo species. To identify which peak is which on the radio-HPLC trace, the "Cold" Diiodo peptide synthesized using this compound is used as a reference standard.
Comparison Table: Labeling Strategies
FeatureTritiation (via Diiodo precursor)Direct Iodination (

I)
Isotope Tritium (

H)
Iodine-125 (

I)
Structure Identical to native peptideModified (Iodine added)
Binding Affinity Unchanged (Native)Often altered (Steric/Electronic)
Role of Fmoc-Diiodo-Tyr Starting Material (Precursor) Reference Standard (Product)
Half-Life 12.3 years60 days
Validation Steps
  • Synthesize the "Cold" Diiodo-peptide using the SPPS protocol above.

  • Perform the radio-iodination reaction on the non-iodinated parent peptide.

  • Co-injection: Inject a mixture of the "Cold" Diiodo-peptide and the crude "Hot" reaction mixture onto the HPLC.

  • Detection: Monitor UV (220nm) and Radiometric signals simultaneously.

  • Confirmation: If the major radiometric peak aligns with the UV peak of the Cold Diiodo standard, the product is the di-iodinated species. (Note: Mono-iodo usually elutes between the native and di-iodo species).

References

  • Chem-Impex International. "Fmoc-3,5-diiodo-L-tyrosine Product Data." Chem-Impex Catalog. Accessed October 2023. Link(Note: D-isomer follows identical chemical handling).

  • Perich, J. W., & Reynolds, E. C. (1991).[6] "Fmoc/solid-phase synthesis of Tyr(P)-containing peptides." International Journal of Peptide and Protein Research, 37(6), 572-575.[6] Link(Foundational reference for functionalized Tyr in SPPS).

  • Kainmüller, E., et al. (2005). "Synthesis of tritiated peptides via catalytic dehalogenation." Journal of Labelled Compounds and Radiopharmaceuticals.
  • Santa Cruz Biotechnology. "this compound Data Sheet." SCBT. Link

Sources

Application Note: A Guide to the Synthesis of Novel Enzyme Substrates Using Fmoc-3,5-diiodo-D-tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of enzyme kinetics and the identification of specific inhibitors are cornerstones of modern drug discovery and biochemical research. The ability to create bespoke substrates allows for the detailed interrogation of enzyme function, specificity, and mechanism of action. Fmoc-3,5-diiodo-D-tyrosine is a specialized amino acid derivative that serves as a powerful and versatile building block in the synthesis of such custom enzyme substrates.[1][2]

The incorporation of two iodine atoms onto the tyrosine ring introduces several unique properties that can be exploited for various biochemical and biophysical assays. The heavy iodine atoms can serve as anomalous scatterers in X-ray crystallography, aiding in the structural determination of enzyme-substrate complexes.[3] Furthermore, the di-iodination alters the electronic properties of the phenolic side chain, which can influence enzyme-substrate interactions and potentially enhance the substrate's susceptibility to enzymatic modification, such as phosphorylation by tyrosine kinases.[4][5] This modification also provides a handle for radioiodination, enabling highly sensitive detection in enzymatic assays.[1][3][6] The use of the D-enantiomer can also confer resistance to proteolytic degradation, increasing the substrate's stability in biological systems.

This application note provides a comprehensive guide for researchers on the use of this compound in the solid-phase synthesis of peptide-based enzyme substrates, with a particular focus on creating substrates for protein tyrosine kinase assays.

Part 1: Properties and Handling of this compound

This compound is a white to off-white powder that should be handled with standard laboratory precautions, including the use of personal protective equipment.[2] It is stable under recommended storage conditions but is sensitive to light and should be stored accordingly.

PropertyValueReference
CAS Number 212651-51-9[7]
Molecular Formula C24H19I2NO5[7]
Molecular Weight 655.22 g/mol [7]
Purity ≥97% (HPLC)[7]
Appearance White to off-white powder[2]
Storage Store at 0 - 8 °C, protected from light[2]

Part 2: Solid-Phase Peptide Synthesis (SPPS) with this compound

The synthesis of peptides incorporating this compound is readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[8][9] SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[9][10]

Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Resin Start with Resin Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next amino acid Cleavage Cleavage & Deprotection (e.g., TFA cocktail) Wash2->Cleavage final amino acid Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Protocol: Manual Solid-Phase Peptide Synthesis

This protocol describes the manual synthesis of a model pentapeptide (e.g., Leu-Arg(Pbf)-Arg(Pbf)-Ala-Tyr(3,5-diiodo) -Resin).

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-amino acids (including this compound)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Dichloromethane (DCM)

  • Methanol

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Peptide synthesis vessel with a sintered glass frit

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes. Drain.

    • Repeat the 20% piperidine treatment for 10 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling:

    • In a separate tube, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of Oxyma Pure in DMF.

    • Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 1-2 hours. For the sterically hindered this compound, a longer coupling time or the use of a more potent coupling reagent like HATU may be beneficial.[11][12][13]

  • Washing: Drain the coupling solution and wash the resin with DMF (5 x 1 min).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Final Washing and Drying: Wash the peptide-resin with DMF, followed by DCM, and finally methanol to shrink the resin.[14] Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dry peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.[14][15]

    • Filter the resin and collect the TFA solution containing the peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[16][17][18][19]

    • Confirm the identity and purity of the peptide by mass spectrometry.[20][21]

Part 3: Application Example: Creating a Substrate for a Tyrosine Kinase Assay

Peptides containing tyrosine are common substrates for protein tyrosine kinases (PTKs), which play crucial roles in cellular signaling.[22] A synthetic peptide containing 3,5-diiodo-D-tyrosine can be used to measure the activity of a specific PTK.

Workflow for a Tyrosine Kinase Assay

Kinase_Assay_Workflow Start Start Prepare Prepare Reaction Mix (Buffer, Kinase, Substrate) Start->Prepare Initiate Initiate Reaction (Add ATP/Mg²⁺) Prepare->Initiate Incubate Incubate (e.g., 30°C, 30 min) Initiate->Incubate Stop Stop Reaction (e.g., Add EDTA) Incubate->Stop Detect Detect Phosphorylation Stop->Detect Analyze Analyze Data Detect->Analyze

Caption: General workflow for an in vitro protein tyrosine kinase assay.

Protocol: In Vitro Tyrosine Kinase Assay

This protocol provides a general framework for a non-radioactive, ELISA-based tyrosine kinase assay.

Materials:

  • Purified protein tyrosine kinase (e.g., Src, Abl)

  • Synthetic peptide substrate containing 3,5-diiodo-D-tyrosine

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATP solution

  • Stopping solution (e.g., 50 mM EDTA)

  • ELISA plates (e.g., high-binding polystyrene)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: Anti-phosphotyrosine antibody (e.g., PY20 or 4G10)

  • Secondary antibody: HRP-conjugated anti-mouse IgG

  • TMB substrate

  • Sulfuric acid (2 M)

  • Plate reader

Procedure:

  • Coat Plate with Substrate:

    • Dilute the peptide substrate in a suitable coating buffer (e.g., PBS) to a final concentration of 1-10 µg/mL.

    • Add 100 µL of the peptide solution to each well of the ELISA plate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with wash buffer.

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Kinase Reaction:

    • Wash the plate three times with wash buffer.

    • Prepare the kinase reaction mixture by adding the tyrosine kinase to the kinase reaction buffer.

    • Add 50 µL of the kinase mixture to each well.

    • Initiate the reaction by adding 50 µL of ATP solution (final concentration typically 10-100 µM).

    • Incubate for a set time (e.g., 30 minutes) at the optimal temperature for the kinase (e.g., 30°C).[23]

  • Stop Reaction and Detect Phosphorylation:

    • Stop the reaction by adding 50 µL of stopping solution.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of diluted anti-phosphotyrosine antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Secondary Antibody and Development:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate and incubate in the dark until a blue color develops.

    • Stop the color development by adding 100 µL of 2 M sulfuric acid.

  • Data Analysis:

    • Read the absorbance at 450 nm using a plate reader.

    • The absorbance is directly proportional to the amount of phosphorylated substrate and thus to the kinase activity.

Advanced Applications and Considerations

The use of peptides containing 3,5-diiodo-D-tyrosine extends beyond simple kinase assays.

  • Radiolabeling: The iodine atoms can be readily exchanged with radioactive isotopes of iodine (e.g., ¹²⁵I) to create highly sensitive probes for autoradiography, receptor binding studies, and in vivo imaging.[1][3][6]

  • X-ray Crystallography: The heavy iodine atoms can be invaluable for solving the phase problem in X-ray crystallography, providing crucial structural insights into enzyme-substrate interactions.[3]

  • Mass Spectrometry: The di-iodo modification provides a unique isotopic signature that can be used in mass spectrometry-based proteomics to identify and quantify peptides.[21][24]

  • Enzyme Specificity: Comparing the phosphorylation of a di-iodinated substrate to its non-iodinated counterpart can provide valuable information about the substrate specificity of a given kinase.[4]

Conclusion

This compound is a highly valuable and versatile tool for the synthesis of custom enzyme substrates. Its unique properties enable a wide range of applications, from fundamental studies of enzyme kinetics and specificity to the development of novel diagnostic and therapeutic agents. The protocols and workflows presented in this application note provide a solid foundation for researchers to incorporate this powerful building block into their research programs.

References

  • Taylor & Francis. 3-Iodotyrosine – Knowledge and References. [Link]

  • Digital Commons @ University of South Florida. Development Of Synthetic Peptide Substrates To Study Tyrosine Kinase Activity. [Link]

  • ResearchGate. Synthesis of Fmoc/Boc‐3,5‐diiodo‐L‐ Tyr‐OH. [Link]

  • National Center for Biotechnology Information. Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. [Link]

  • Aapptec Peptides. Fmoc-Tyr(3,5-diI)-OH [103213-31-6]. [Link]

  • National Center for Biotechnology Information. Radical Directed Dissociation for Facile Identification of Iodo-Tyrosine Residues using ESI-MS. [Link]

  • Agilent. Efficient Purification of Synthetic Peptides at High and Low pH. [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • SpringerLink. Analysis of iodinated quorum sensing peptides by LC–UV/ESI ion trap mass spectrometry. [Link]

  • National Center for Biotechnology Information. Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. [Link]

  • AAPPTec. Peptide Purification. [Link]

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • ResearchGate. Studies on the Mechanism of the Iodination of Tyrosine by Lactoperoxidase. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • ChemistryViews. Solid-Phase Peptide Modification. [Link]

  • National Center for Biotechnology Information. HPLC Analysis and Purification of Peptides. [Link]

  • ACS Publications. Deciphering the peptide iodination code: Influence on subsequent gas-phase radical generation with photodissociation ESI-MS. [Link]

  • ResearchGate. Iodine isotopic speciation mass spectra obtained by LDI-MS analysis of.... [Link]

  • National Center for Biotechnology Information. The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. [Link]

  • National Center for Biotechnology Information. Assay Development for Protein Kinase Enzymes. [Link]

  • Waters. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]

  • Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]

  • bioRxiv. Profiling tyrosine kinase substrate recognition using bacterial peptide display and deep sequencing. [Link]

  • MDPI. Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. [Link]

  • Royal Society of Chemistry. Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. [Link]

  • Biotage. How to purify synthetic peptides - what are the options?. [Link]

  • ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • PubMed. Passive and active fragment ion mass defect labeling: distinct proteomics potential of iodine-based reagents. [Link]

  • Aapptec Peptides. SYNTHESIS NOTES. [Link]

  • ResearchGate. (PDF) Tyrosine Bioconjugation with Hypervalent Iodine. [Link]

  • Finetech Industry Limited. Fmoc-3,5-diiodo-L-tyrosine | CAS: 103213-31-6. [Link]

Sources

Application Notes and Protocols for Antibody Labeling using Fmoc-3,5-diiodo-D-tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Approach to Site-Specific Antibody Labeling and Radioiodination

The precise modification of monoclonal antibodies (mAbs) is a cornerstone of modern therapeutic and diagnostic development. Antibody-drug conjugates (ADCs), radioimmunoconjugates for imaging and therapy, and fluorescently labeled antibodies for immunoassays all rely on robust and reproducible labeling methodologies.[1] This application note details a versatile strategy for antibody labeling that utilizes Fmoc-3,5-diiodo-D-tyrosine as a conjugatable moiety, serving as a stable precursor for subsequent radioiodination or as a heavy atom label in its own right.

The use of 3,5-diiodo-D-tyrosine offers a unique advantage for radioiodination. Direct radioiodination of native tyrosine residues on an antibody can be inconsistent and potentially damaging to the protein's antigen-binding capacity due to harsh oxidizing conditions.[2] By first conjugating a di-iodinated tyrosine molecule to the antibody, a dedicated and readily accessible site for radioiodine incorporation is introduced. This "two-step" approach allows for milder radioiodination conditions, preserving the antibody's integrity and function.[3]

Furthermore, the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group of the diiodo-tyrosine provides an orthogonal handle for further modifications, should they be desired. The Fmoc group is stable under the acidic conditions often used for other protecting groups but can be selectively removed under mild basic conditions, offering flexibility in complex bioconjugation schemes.[4][]

This guide provides a comprehensive overview of the principles, detailed step-by-step protocols, and critical considerations for the successful conjugation of this compound to an antibody and its subsequent radioiodination.

Principle of the Method

The overall workflow can be divided into three main stages:

  • Conjugation: The carboxylic acid group of this compound is activated using a carbodiimide crosslinker, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). The resulting NHS ester is then reacted with the primary amine groups (e.g., from lysine residues) on the antibody to form stable amide bonds.

  • Purification: The antibody-diiodotyrosine conjugate is purified from excess reagents and byproducts using size-exclusion chromatography (SEC).

  • Radioiodination: The diiodo-tyrosine moieties on the purified antibody conjugate are radiolabeled with a radioactive isotope of iodine (e.g., ¹²⁵I or ¹³¹I) using a mild oxidizing agent, such as Iodogen.

Experimental Protocols

Part 1: Conjugation of this compound to an Antibody

This protocol describes the covalent attachment of this compound to a monoclonal antibody using EDC/NHS chemistry.

Materials and Reagents:

  • Monoclonal antibody (mAb) of interest (e.g., in phosphate-buffered saline, pH 7.4)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Dimethyl sulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Spectrophotometer

Protocol:

  • Antibody Preparation:

    • If the antibody solution contains primary amine-containing buffers (e.g., Tris), exchange the buffer to PBS, pH 7.4, using a desalting column or dialysis.

    • Adjust the antibody concentration to 2-5 mg/mL in PBS.

  • Preparation of Reagent Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare fresh 100 mM stock solutions of EDC and NHS in Conjugation Buffer (pH 6.0).

  • Activation of this compound:

    • In a microcentrifuge tube, combine the following in the order listed, with a recommended starting molar ratio of 1:2:2 (Carboxylic Acid:EDC:NHS):

      • 10 µL of 10 mM this compound (0.1 µmol)

      • 2 µL of 100 mM EDC (0.2 µmol)

      • 2 µL of 100 mM NHS (0.2 µmol)

    • Incubate the activation mixture for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Immediately add the activated this compound solution to the antibody solution. A common starting molar excess of the activated reagent to the antibody is 10-20 fold.

    • Ensure the final pH of the reaction mixture is between 7.2 and 7.5.[6] If necessary, adjust with a small volume of 0.1 M sodium phosphate buffer, pH 7.5.

    • Incubate the reaction for 2 hours at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Antibody Conjugate:

    • Purify the antibody-Fmoc-3,5-diiodo-D-tyrosine conjugate from unreacted small molecules using a pre-equilibrated size-exclusion chromatography column (e.g., Sephadex G-25).[7]

    • Elute with PBS, pH 7.4, and collect the fractions containing the purified antibody conjugate. The antibody will elute in the void volume.

  • Characterization of the Conjugate:

    • Determine the protein concentration of the purified conjugate using a spectrophotometer at 280 nm.

    • The degree of labeling (DOL), i.e., the average number of diiodo-tyrosine molecules per antibody, can be estimated by methods such as MALDI-TOF mass spectrometry.

Part 2: Radioiodination of the Antibody-Diiodotyrosine Conjugate

This protocol describes the radioiodination of the purified antibody-Fmoc-3,5-diiodo-D-tyrosine conjugate using the Iodogen method.

Materials and Reagents:

  • Purified antibody-Fmoc-3,5-diiodo-D-tyrosine conjugate

  • Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)

  • Radioactive sodium iodide (e.g., Na¹²⁵I or Na¹³¹I)

  • Iodination Buffer: 0.1 M Sodium Phosphate, pH 7.4

  • Quenching Solution: Saturated solution of sodium metabisulfite

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Gamma counter

Protocol:

  • Preparation of Iodogen-Coated Tubes:

    • Dissolve Iodogen in chloroform or dichloromethane to a concentration of 1 mg/mL.

    • Aliquot 100 µL of the Iodogen solution into glass reaction vials.

    • Evaporate the solvent under a gentle stream of nitrogen to form a uniform coating of Iodogen on the bottom of the vial.

    • Store the coated vials desiccated at -20°C until use.[6]

  • Radioiodination Reaction:

    • To an Iodogen-coated vial, add the following:

      • 50-100 µg of the purified antibody-diiodotyrosine conjugate in Iodination Buffer.

      • The desired amount of radioactive sodium iodide (e.g., 1-5 mCi).

    • Gently mix the solution by tapping the vial.

    • Incubate for 10-15 minutes at room temperature.

  • Quenching the Reaction:

    • Carefully transfer the reaction mixture to a new tube containing 50 µL of the Quenching Solution to reduce any unreacted oxidized iodine.

  • Purification of the Radioiodinated Antibody:

    • Purify the radioiodinated antibody from free radioiodine using a pre-equilibrated size-exclusion chromatography column (e.g., Sephadex G-25).[6]

    • Elute with PBS, pH 7.4, and collect fractions.

    • Monitor the radioactivity of the fractions using a gamma counter. The first peak of radioactivity corresponds to the labeled antibody, while the second peak contains the free radioiodine.

  • Determination of Radiolabeling Efficiency:

    • Calculate the radiolabeling efficiency by dividing the radioactivity in the antibody fractions by the total initial radioactivity.

Quantitative Data Summary

The following table provides a summary of key parameters for the conjugation and radioiodination protocols. These are starting recommendations and may require optimization for specific antibodies and applications.

ParameterRecommended ValueNotes
Conjugation
Antibody Concentration2-5 mg/mLHigher concentrations can improve conjugation efficiency.
Fmoc-diiodo-D-tyrosine:EDC:NHS Molar Ratio1:2:2A common starting ratio for efficient activation.[]
Molar Excess of Activated Reagent to Antibody10-20 foldThis ratio can be adjusted to control the degree of labeling.
Conjugation Reaction pH7.2-7.5A compromise to maintain both NHS ester stability and amine reactivity while minimizing Fmoc deprotection.[6]
Conjugation Reaction Time2 hoursLonger times may increase the risk of Fmoc deprotection.
Radioiodination
Amount of Iodogen per reaction100 µgSufficient for labeling up to 100 µg of antibody.
Radioiodination Reaction Time10-15 minutesIodogen provides a controlled and relatively rapid reaction.
Expected Radiolabeling Efficiency> 90%With purified conjugate, high incorporation is expected.

Visualizations

Experimental Workflow for Antibody Labeling

AntibodyLabelingWorkflow cluster_conjugation Part 1: Conjugation cluster_radioiodination Part 2: Radioiodination Ab Antibody Conjugate Conjugate to Antibody Ab->Conjugate Primary Amines Reagent This compound Activate Activate with EDC/NHS Reagent->Activate Carboxylic Acid Activate->Conjugate NHS Ester Purify_Conj Purify Conjugate (SEC) Conjugate->Purify_Conj Labeled_Ab Labeled Antibody Conjugate Purify_Conj->Labeled_Ab Radiolabel Radioiodination Labeled_Ab->Radiolabel Diiodo-tyrosine Radioiodine Radioactive Iodide Radioiodine->Radiolabel Iodogen Iodogen Iodogen->Radiolabel Oxidizing Agent Purify_Radio Purify Radiolabeled Ab (SEC) Radiolabel->Purify_Radio Final_Product Final Radiolabeled Antibody Purify_Radio->Final_Product

Caption: Workflow for antibody conjugation and radioiodination.

Logical Relationship of Key Components

KeyComponents Reagent This compound Fmoc Group Diiodo-tyrosine Carboxylic Acid EDC_NHS {EDC/NHS | Activates Carboxylic Acid} Reagent:f2->EDC_NHS Iodogen {Iodogen | Mild Oxidizing Agent} Reagent:f1->Iodogen Substrate for Antibody Antibody Antigen Binding Site (Fab) Lysine Residues (-NH2) Fc Region AmideBond Stable Amide Bond Antibody:f1->AmideBond Reacts with EDC_NHS->AmideBond Forms NHS Ester AmideBond->Reagent:f1 Links to Antibody Radioiodine {Radioactive Iodine (e.g., ¹²⁵I) | For Detection/Therapy} Radiolabeled_Site Radioiodinated Tyrosine Radioiodine->Radiolabeled_Site Incorporated into Iodogen->Radioiodine Activates Radiolabeled_Site->Reagent:f1 Modification of

Caption: Key components and their interactions in the labeling process.

Troubleshooting

IssuePossible CauseRecommendation
Low Conjugation Efficiency Inactive EDC/NHS reagents.Prepare fresh EDC and NHS solutions immediately before use.
Antibody buffer contains primary amines (e.g., Tris).Buffer exchange the antibody into an amine-free buffer like PBS.
Low antibody concentration.Concentrate the antibody to at least 2 mg/mL.
Antibody Aggregation Harsh reaction conditions.Reduce the molar excess of the activated reagent. Ensure gentle mixing during the reaction.
Inappropriate buffer pH.Optimize the pH of the reaction buffer.
Low Radioiodination Yield Inactive Iodogen.Use freshly prepared or properly stored Iodogen-coated tubes.
Impure antibody conjugate.Ensure the conjugate is well-purified to remove any quenching agents.
Insufficient mixing.Ensure the reaction mixture is gently agitated during incubation.
Loss of Antibody Immunoreactivity Over-labeling.Reduce the molar excess of the activated diiodo-tyrosine during conjugation.
Harsh radioiodination conditions.Consider using a milder oxidizing agent or reducing the reaction time.[2]

References

  • Beck, A., Goetsch, L., Dumontet, C., & Corvaia, N. (2017). Strategies and challenges for the next generation of antibody-drug conjugates. Nature Reviews Drug Discovery, 16(5), 315–337. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214. [Link]

  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
  • Hermanson, G. T. (2013).
  • BioPharm International. (2004). Monoclonal Antibody Conjugation via Chemical Modification. [Link]

  • Fraker, P. J., & Speck, J. C. (1978). Protein and cell membrane iodinations with a sparingly soluble chloramide, 1,3,4,6-tetrachloro-3a,6a-diph-enylglycoluril. Biochemical and Biophysical Research Communications, 80(4), 849–857. [Link]

  • Haisma, H. J., Hilgers, J., & Zurawski, V. R. (1986). Iodination of monoclonal antibodies for diagnosis and radiotherapy using a convenient one vial method. Journal of Nuclear Medicine, 27(12), 1890–1895. [Link]

  • Wilbur, D. S. (1992). Radiohalogenation of proteins: an overview of radionuclides, labeling methods, and reagents for conjugate labeling. Bioconjugate Chemistry, 3(6), 433–470. [Link]

  • Deme, D., Fimiani, E., Pommier, J., & Nunez, J. (1975). Free diiodotyrosine effects on protein iodination and thyroid hormone synthesis catalyzed by thyroid peroxidase. European Journal of Biochemistry, 51(2), 329–336. [Link]

  • Bolton, A. E., & Hunter, W. M. (1973). The labelling of proteins to high specific radioactivities by conjugation to a 125I-containing acylating agent. Biochemical Journal, 133(3), 529–539. [Link]

  • Jia, F., & Zha, Z. (2021). Late-stage labeling of diverse peptides and proteins with iodine-125. Journal of Labelled Compounds and Radiopharmaceuticals, 64(14), 517-535. [Link]

  • Wikipedia. (2024). Thyroid. [Link]

  • Krenning, E. P., de Jong, M., Kooij, P. P., Breeman, W. A., Bakker, W. H., de Herder, W. W., ... & Kwekkeboom, D. J. (1999). Radiolabelled somatostatin analogue(s) for peptide receptor scintigraphy and radionuclide therapy. Annals of Oncology, 10(Supplement 2), S23-S29.
  • Greenfield, E. A. (2020). Iodination of Antibodies with Immobilized Iodogen. Cold Spring Harbor Protocols, 2020(7). [Link]

  • Wikipedia. (2023). Fluorenylmethyloxycarbonyl protecting group. [Link]

  • Tashtoush, B. M., Traboulsi, A. A., Dittert, L., & Hussain, A. A. (2001). Chloramine-T in radiolabeling techniques. IV. Penta-O-acetyl-N-chloro-N-methylglucamine as an oxidizing agent in radiolabeling techniques. Analytical Biochemistry, 288(1), 16-21. [Link]

  • Paolasini, M., & Fringuelli, R. (2021). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. Molecules, 26(16), 4983. [Link]

  • Taylor & Francis. (n.d.). 3-Iodotyrosine – Knowledge and References. [Link]

  • Clinical application of radioiodinated antibodies: where are we? (2021). Cancer/Tumor Necrosis Therapy. [Link]

  • ResearchGate. (n.d.). Typical oxidizing agents used in electrophilic iodination. [Link]

  • Shechter, Y., Patchornik, A., & Burstein, Y. (1975). Selective chemical cleavage of the tryptophanyl peptide bonds by dimethyl sulfoxide-hydrobromic acid. Biochemistry, 14(20), 4497-4503. [Link]

  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024). Journal of Organic Chemistry. [Link]

  • Govindan, S. V., Griffiths, G. L., Hansen, H. J., Horak, I. D., & Goldenberg, D. M. (1999). Improved Iodine Radiolabels for Monoclonal Antibody Therapy 1. Clinical Cancer Research, 5(10 Supplement), 3092s-3100s. [Link]

  • MALDI-MS: a Rapid and Reliable Method for Drug-to-Antibody Ratio Determination of Antibody-Drug Conjugates. (2018). Avicenna Journal of Medical Biotechnology. [Link]

Sources

Purifying Diiodotyrosine-Containing Peptides by HPLC: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Challenge of Diiodotyrosine Peptides

Diiodotyrosine (DIT)-containing peptides are of significant interest in endocrinology, neurobiology, and pharmacology. The incorporation of this bulky, hydrophobic, and chemically distinct amino acid can dramatically alter a peptide's biological activity, receptor binding affinity, and metabolic stability. However, the very properties that make DIT-peptides functionally unique also present considerable challenges for their purification. The introduction of two iodine atoms onto the tyrosine ring significantly increases the peptide's hydrophobicity, often leading to poor solubility, aggregation, and challenging chromatographic behavior.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful purification of diiodotyrosine-containing peptides using High-Performance Liquid Chromatography (HPLC). We will delve into the mechanistic principles behind method development, offer detailed, field-proven protocols, and provide troubleshooting strategies to overcome common purification hurdles.

The Chromatographic Landscape: Why Reversed-Phase HPLC Dominates

High-Performance Liquid Chromatography (HPLC) is the cornerstone of peptide purification, offering high resolution and reproducibility.[1] Among the various HPLC modes, Reversed-Phase HPLC (RP-HPLC) is the most powerful and widely used technique for peptide purification due to its compatibility with volatile mobile phases (essential for sample recovery by lyophilization) and its exceptional resolving power based on hydrophobicity.[2][3]

The fundamental principle of RP-HPLC lies in the partitioning of analytes between a non-polar stationary phase (commonly silica particles chemically modified with alkyl chains, such as C18 or C8) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile).[4] Peptides are adsorbed to the hydrophobic stationary phase in a highly aqueous mobile phase and are subsequently eluted by increasing the concentration of the organic solvent.[5] More hydrophobic peptides, such as those containing diiodotyrosine, interact more strongly with the stationary phase and thus require a higher concentration of organic solvent to elute.[4]

HPLC_Principle cluster_column HPLC Column (Stationary Phase) cluster_mobile_phase Mobile Phase StationaryPhase Non-Polar C18 Chains Purified_Peptide Purified DIT-Peptide StationaryPhase->Purified_Peptide Desorption Peptide_Mix Crude Peptide Mixture (including DIT-peptide) Peptide_Mix->StationaryPhase Adsorption (Hydrophobic Interaction) Polar_Solvent Aqueous Buffer NonPolar_Solvent Acetonitrile (ACN) NonPolar_Solvent->StationaryPhase Elution (Increased Concentration) caption Figure 1. Principle of RP-HPLC for Peptide Purification.

Caption: Figure 1. Principle of RP-HPLC for Peptide Purification.

Method Development: A Step-by-Step Guide to Success

A systematic approach to method development is crucial for achieving high-purity diiodotyrosine-containing peptides. The increased hydrophobicity of these peptides necessitates careful optimization of several key parameters.

Column Selection: The Foundation of Your Separation

The choice of HPLC column is the most critical decision in method development. For diiodotyrosine-containing peptides, the following factors should be considered:

  • Stationary Phase Chemistry:

    • C18 (Octadecylsilane): This is the workhorse for peptide purification, offering high hydrophobicity and excellent resolving power. It is the recommended starting point for most DIT-peptides.[5]

    • C8 (Octylsilane): A good alternative for very hydrophobic peptides that may be too strongly retained on a C18 column. The shorter alkyl chains provide less retention.

    • Phenyl-Hexyl: Can offer alternative selectivity for peptides containing aromatic residues due to π-π interactions.

  • Pore Size: Peptides require stationary phases with larger pores to allow unrestricted access to the bonded phase.

    • 100-120 Å: Suitable for smaller peptides (up to ~20 amino acids).

    • 300 Å: Recommended for larger peptides (>20 amino acids) to prevent size-exclusion effects and ensure optimal interaction with the stationary phase.[6]

  • Particle Size: Smaller particles provide higher efficiency and better resolution but at the cost of higher backpressure.

    • 5 µm: A good balance for preparative purification, offering good resolution and manageable backpressure.

    • Sub-2 µm (UHPLC): Ideal for analytical method development and purity analysis due to superior resolution and speed, but requires specialized high-pressure systems.

Parameter Recommendation for DIT-Peptides Rationale
Stationary Phase C18 or C8High hydrophobicity of DIT requires a retentive stationary phase.
Pore Size 120 Å or 300 ÅEnsures peptide can access the bonded phase within the pores.
Particle Size 5 µm (Preparative), <3 µm (Analytical)Balances resolution with backpressure considerations.
Column Dimensions Analytical: 4.6 x 150/250 mm; Preparative: ≥10 mm IDDimensions are chosen based on the amount of peptide to be purified.[7]

Table 1. Recommended HPLC Column Parameters for Diiodotyrosine-Containing Peptides.

Mobile Phase Optimization: The Elution Powerhouse

The mobile phase composition dictates the elution of the peptide from the column.

  • Mobile Phase A (Aqueous): Ultrapure water with an ion-pairing agent.

  • Mobile Phase B (Organic): Acetonitrile (ACN) with the same ion-pairing agent. ACN is preferred over methanol for peptide separations due to its lower viscosity and superior solvating properties.

The Critical Role of Ion-Pairing Agents:

Acidic mobile phase additives, such as trifluoroacetic acid (TFA) or formic acid (FA), are essential for good peak shape and reproducible retention times in peptide RP-HPLC.[6] They work by:

  • Suppressing Silanol Interactions: Protonating residual silanol groups on the silica surface to prevent undesirable ionic interactions with basic residues in the peptide.[2]

  • Ion Pairing: Forming ion pairs with positively charged residues (e.g., Lys, Arg, His, N-terminus), which increases their hydrophobicity and retention.

  • Trifluoroacetic Acid (TFA): The most common choice, typically used at a concentration of 0.1%. It provides excellent peak shape and resolution.[5] However, TFA is a strong ion-pairing agent that can suppress the signal in mass spectrometry (MS) detection.[8][9]

  • Formic Acid (FA): A good alternative for LC-MS applications as it is more volatile and causes less ion suppression than TFA.[9] It is a weaker acid, so peak shapes may be broader for some peptides.

  • Difluoroacetic Acid (DFA): Offers a compromise between the excellent chromatography of TFA and the MS compatibility of FA.

Gradient Elution: Fine-Tuning the Separation

A gradient elution, where the concentration of the organic mobile phase (Buffer B) is increased over time, is standard for peptide purification.[4]

A Practical Approach to Gradient Optimization:

  • Scouting Gradient: Start with a broad, linear gradient (e.g., 5-95% B over 30-60 minutes) to determine the approximate elution concentration of your DIT-peptide.

  • Focused Gradient: Once the elution point is known, design a shallower gradient around this concentration. For example, if the peptide elutes at 40% B in the scouting run, a focused gradient of 30-50% B over 30-60 minutes will significantly improve resolution from closely eluting impurities.[10]

Gradient_Optimization Start Crude DIT-Peptide Sample Scouting Run Broad Gradient (e.g., 5-95% ACN) Start->Scouting Analyze_Scouting Determine Approximate Elution % of DIT-Peptide Scouting->Analyze_Scouting Focused Design Shallow Gradient Around Elution Point Analyze_Scouting->Focused Elution Point Identified Analyze_Focused Assess Purity and Resolution Focused->Analyze_Focused Optimized Optimized Preparative Method Analyze_Focused->Optimized Purity >95% Further_Optimization Further Optimization? (e.g., Temperature, Flow Rate) Analyze_Focused->Further_Optimization Resolution Needs Improvement Further_Optimization->Focused caption Figure 2. Workflow for Gradient Optimization.

Caption: Figure 2. Workflow for Gradient Optimization.

Detection: Visualizing Your Peptide
  • UV Detection: The peptide bond absorbs strongly at low UV wavelengths (210-220 nm), making this the standard for peptide detection and quantification.[5] Aromatic residues like tyrosine and tryptophan also absorb at ~280 nm, which can be a useful secondary wavelength.

  • Mass Spectrometry (MS) Detection: Highly recommended for confirming the identity of the target peptide peak and for identifying impurities. LC-MS is an invaluable tool for ensuring the purity of the final product.[11][12]

Detailed Experimental Protocol

This protocol provides a starting point for the purification of a diiodotyrosine-containing peptide. It should be adapted based on the specific properties of your peptide.

Materials and Reagents
  • Crude diiodotyrosine-containing peptide, lyophilized

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), sequencing grade

  • Formic acid (FA), LC-MS grade (if using MS detection)

  • 0.22 µm syringe filters

Equipment
  • HPLC system with a gradient pump, autosampler (or manual injector), column thermostat, and UV detector.

  • Optional: Mass spectrometer for LC-MS analysis.

  • Preparative or semi-preparative C18 HPLC column (e.g., 10 x 250 mm, 5 µm, 120 Å).

  • Analytical C18 HPLC column (e.g., 4.6 x 150 mm, 3.5 µm, 120 Å).

  • Lyophilizer (freeze-dryer).

Procedure

1. Sample Preparation

  • Dissolve the crude peptide in a minimal amount of a suitable solvent. Due to the hydrophobicity of DIT-peptides, initial solubilization in a small volume of DMSO or neat formic acid may be necessary before diluting with the aqueous mobile phase (Buffer A).[13]

  • The final sample concentration for preparative HPLC is typically 10-50 mg/mL, depending on solubility.

  • Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.

2. Mobile Phase Preparation

  • Buffer A: 0.1% TFA (or 0.1% FA) in water.

  • Buffer B: 0.1% TFA (or 0.1% FA) in acetonitrile.

  • Degas both mobile phases thoroughly before use to prevent bubble formation in the pump.

3. HPLC Method

Parameter Analytical Method Preparative Method
Column C18, 4.6 x 150 mm, 3.5 µm, 120 ÅC18, 10 x 250 mm, 5 µm, 120 Å
Flow Rate 1.0 mL/min4.0 mL/min
Column Temp. 40 °C40 °C
Detection 215 nm & 280 nm215 nm & 280 nm
Injection Vol. 5-20 µL0.1-2.0 mL
Gradient Scouting: 5-65% B in 30 minFocused: Optimized based on scouting runOptimized based on analytical focused gradient

Table 2. Example HPLC Method Parameters.

4. Purification and Fraction Collection

  • Perform an initial analytical run to determine the retention time of the target peptide and the impurity profile.

  • Based on the analytical run, perform the preparative purification.

  • Collect fractions corresponding to the main peptide peak. It is advisable to collect the beginning, apex, and tail of the peak in separate fractions.

5. Purity Analysis and Product Recovery

  • Analyze the collected fractions by analytical HPLC to determine their purity.

  • Confirm the identity of the desired fractions using LC-MS.

  • Pool the fractions that meet the desired purity level (e.g., >95%).

  • Freeze the pooled fractions and lyophilize to obtain the purified peptide as a fluffy white powder.

Troubleshooting Common Issues

Problem Potential Cause Solution
Poor Peak Shape (Tailing/Broadening) Secondary interactions with silica; peptide aggregation.Increase TFA concentration (up to 0.2%); increase column temperature (40-60 °C); try a different stationary phase (e.g., phenyl-hexyl).[6][10]
Peptide is Not Retained Sample solvent is too strong.Dilute the sample in a more aqueous solution (Buffer A) before injection.[14]
Very Broad or Multiple Peaks for a Single Peptide Peptide conformation issues or aggregation on the column.Increase temperature; use a less hydrophobic stationary phase (C8); add a small percentage of isopropanol to the mobile phase.[13]
Low Recovery Irreversible adsorption to the column; precipitation on the column.Ensure complete solubility of the sample before injection; use a column with a larger pore size; increase temperature.[10]
Co-eluting Impurities Insufficient resolution.Optimize the gradient (make it shallower); try a different mobile phase additive (e.g., FA instead of TFA) or stationary phase to alter selectivity.

Table 3. Troubleshooting Guide for DIT-Peptide Purification.

Advanced Strategies: Orthogonal Purification

For exceptionally complex crude peptide mixtures, a single RP-HPLC step may not be sufficient to achieve the desired purity. In such cases, an orthogonal purification strategy, which employs two different separation mechanisms, can be highly effective.[15]

A common and powerful approach is to use ion-exchange chromatography (IEX) as an initial purification step, followed by RP-HPLC.[2][3]

  • Ion-Exchange Chromatography (IEX): Separates peptides based on their net charge. This is an excellent first step to remove impurities with different charge characteristics (e.g., deletion sequences missing a charged amino acid).

  • Reversed-Phase HPLC (RP-HPLC): The IEX-purified fractions are then subjected to RP-HPLC for a final "polishing" step to separate impurities based on hydrophobicity.

This two-dimensional approach significantly enhances the overall purity of the final product.[16]

Conclusion: A Pathway to High-Purity Diiodotyrosine Peptides

The purification of diiodotyrosine-containing peptides by HPLC, while challenging, is readily achievable with a systematic and well-informed approach. By understanding the fundamental principles of reversed-phase chromatography and carefully optimizing key parameters such as column chemistry, mobile phase composition, and gradient profile, researchers can consistently obtain high-purity peptides. The detailed protocols and troubleshooting guide provided in this application note serve as a robust starting point for developing successful purification strategies. The integration of analytical techniques like LC-MS is crucial for ensuring the identity and purity of the final product, ultimately enabling the advancement of research and development in the exciting field of peptide therapeutics and diagnostics.

References

  • Bachem. (n.d.). Peptide Purification Process & Methods: An Overview. Retrieved from Bachem website.[5]

  • Creative Peptides. (n.d.). Reverse-phase HPLC Peptide Purification. Retrieved from Creative Peptides website.[4]

  • Gellman, S. H. (2016). HPLC Purification of Peptides. Protocols.io.[7]

  • Purolite. (2020, September 23). Combining Ion Exchange and Reverse Phase Chromatography for Highly Efficient and Cost Effective Peptide Purification. Retrieved from Downstream Column website.[15]

  • Mant, C. T., et al. (n.d.). HPLC Analysis and Purification of Peptides. ResearchGate.[2]

  • Gyros Protein Technologies. (n.d.). Better Purities With Orthogonal Peptide Purification Using PEC. Retrieved from Gyros Protein Technologies website.[17]

  • Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification. Retrieved from Gilson Learning Hub.[3]

  • Luo, W., et al. (2023). The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. International Journal of Molecular Sciences.[11]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from ACE-HPLC website.[6]

  • Hodges, R. S., & Mant, C. T. (Eds.). (2007). HPLC Analysis and Purification of Peptides. In Methods in Molecular Biology, vol 386. Humana Press.[1]

  • Agilent Technologies. (n.d.). Analysis of Peptide/Protein-Related Impurities Using the Integrated Solution of Bio 2D-LC/Q-TOF in Agilent MassHunter Software. Retrieved from Agilent website.[16]

  • Pröfrock, D., & Prange, A. (2009). Capillary HPLC-ICPMS and Tyrosine Iodination for the Absolute Quantification of Peptides Using Generic Standards. Analytical Chemistry.[18]

  • Sigma-Aldrich. (n.d.). Eliminate TFA and Improve Sensitivity of Peptide Analyses by LC/MS. Retrieved from Sigma-Aldrich website.[8]

  • Waters Corporation. (n.d.). LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software. Retrieved from Waters website.[12]

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved from Sigma-Aldrich website.[19]

  • Michailellis, P. (2022). HPLC evaluation of tyrosine and its metabolites. Charles University.[20]

  • Chelius, D., et al. (2018). Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control. Journal of Pharmaceutical Sciences.[21]

  • De Spiegeleer, B., et al. (2013). Impurity profiling quality control testing of synthetic peptides using liquid chromatography-photodiode array-fluorescence and liquid chromatography-electrospray ionization-mass spectrometry: The obestatin case. Journal of Pharmaceutical and Biomedical Analysis.[22]

  • Wessig, M., et al. (2023). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Pharmaceuticals.[23]

  • Supelco. (n.d.). HPLC Troubleshooting Guide. Retrieved from Supelco website.[14]

  • Gao, Y., et al. (2017). New insights into the iodination mechanism of tyrosine and its dipeptides and comparison with chlorination and bromination reactions. Environmental Science: Water Research & Technology.[24]

  • Fekete, S., et al. (2013). Systematic evaluation of mobile phase additives for the LC–MS characterization of therapeutic proteins. Journal of Pharmaceutical and Biomedical Analysis.[25]

  • Eigner, S., et al. (2023). Late-stage labeling of diverse peptides and proteins with iodine-125. Journal of Labelled Compounds and Radiopharmaceuticals.[26]

  • Waters Corporation. (n.d.). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. Retrieved from Waters website.

  • The Nest Group. (n.d.). Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. Retrieved from The Nest Group website.[13]

  • Waters Corporation. (2019, October 2). Mobile Phase Additives for Peptide Characterization. Retrieved from Waters Blog.[9]

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from Waters website.[10]

Sources

Characterization of peptides with Fmoc-3,5-diiodo-D-tyrosine by mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Unveiling the Signature: Mass Spectrometric Characterization of Peptides Incorporating Fmoc-3,5-diiodo-D-tyrosine

Introduction: The Strategic Role of Diiodotyrosine in Peptide Therapeutics

In the landscape of modern drug discovery, the incorporation of unnatural amino acids into peptide scaffolds is a cornerstone strategy for enhancing therapeutic properties. Among these, halogenated amino acids, particularly 3,5-diiodo-D-tyrosine, offer a unique combination of benefits. The introduction of iodine atoms can significantly modulate peptide conformation, increase binding affinity, and improve resistance to enzymatic degradation.[1][2] Furthermore, the use of the D-enantiomer provides additional stability against proteolysis. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is integral to the solid-phase synthesis of these modified peptides.[1]

Accurate and comprehensive characterization of these synthetic peptides is paramount to ensure identity, purity, and structural integrity.[3][4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the definitive analytical technique for this purpose.[4][5] This application note provides a detailed guide to the mass spectrometric characterization of peptides containing this compound, with a focus on experimental design, fragmentation analysis, and data interpretation. We will delve into the causal relationships behind methodological choices, ensuring a robust and reproducible analytical workflow.

Foundational Principles: Mass Spectrometry of Iodinated Peptides

The presence of two iodine atoms on the tyrosine residue introduces distinct characteristics that must be considered during mass spectrometric analysis.

  • Isotopic Signature: Iodine is monoisotopic (¹²⁷I), which simplifies the isotopic pattern of the precursor and fragment ions containing the diiodotyrosine residue. However, the significant mass addition of the two iodine atoms (approximately 252 Da) shifts the peptide's mass considerably.

  • Mass Defect: Halogens possess a negative mass defect, which can help distinguish halogenated peptides from endogenous, unmodified peptides of the same nominal mass in high-resolution mass spectrometry.[6]

  • Fragmentation Behavior: The C-I bonds in diiodotyrosine are relatively labile and can influence the fragmentation pathways observed in tandem mass spectrometry. Understanding these pathways is crucial for accurate sequence verification.

The Critical Choice of Fragmentation Technique

The method of ion activation significantly impacts the resulting fragment ions and the quality of structural information obtained.[7][8] For peptides containing modified amino acids, a multi-pronged fragmentation approach is often beneficial.

  • Collision-Induced Dissociation (CID): This is the most common fragmentation method. In CID, precursor ions are accelerated and collided with an inert gas, leading to fragmentation primarily at the peptide backbone, producing b- and y-type ions.[9][10] While effective for general sequence analysis, the energy of CID can sometimes lead to the loss of labile modifications.

  • Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged precursor ion. This induces fragmentation of the peptide backbone, generating c- and z-type ions, while often preserving labile post-translational modifications.[9][11][12] For peptides with potentially labile modifications like diiodotyrosine, ETD can be highly complementary to CID.[9][13]

Experimental Workflow: From Sample to Sequence

A systematic approach is essential for the successful characterization of this compound peptides. The following workflow outlines the key stages from sample preparation to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation peptide_synthesis Peptide Synthesis with This compound cleavage Cleavage from Resin & Deprotection peptide_synthesis->cleavage purification Crude Peptide Purification (e.g., RP-HPLC) cleavage->purification dissolution Dissolution in MS-compatible Solvent purification->dissolution lc_separation Reversed-Phase LC Separation dissolution->lc_separation ms1_scan MS1 Full Scan (Precursor Ion Detection) lc_separation->ms1_scan ms2_fragmentation MS2 Fragmentation (CID and/or ETD) ms1_scan->ms2_fragmentation spectral_analysis Tandem Mass Spectrum Analysis ms2_fragmentation->spectral_analysis sequence_verification Sequence Confirmation & PTM Localization spectral_analysis->sequence_verification purity_assessment Purity Assessment sequence_verification->purity_assessment

Caption: Experimental workflow for the characterization of diiodotyrosine peptides.

Detailed Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis

Rationale: Proper sample preparation is critical to avoid contamination and ensure compatibility with the LC-MS system. The choice of solvent is important to maintain peptide solubility and achieve efficient ionization.

Materials:

  • Lyophilized peptide containing this compound

  • LC-MS grade water

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade formic acid (FA)

  • Low-binding microcentrifuge tubes

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a small amount of the lyophilized peptide.

    • Dissolve the peptide in a suitable solvent to create a stock solution of 1 mg/mL. A solution of 50:50 (v/v) ACN:water with 0.1% FA is a good starting point.

    • Vortex briefly and sonicate for 5-10 minutes if necessary to ensure complete dissolution.

  • Working Solution Preparation:

    • Dilute the stock solution with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B) to a final concentration of 1-10 µM. The optimal concentration may need to be determined empirically.

    • Use low-binding tubes to minimize sample loss due to adsorption.[14]

  • Final Preparation:

    • Centrifuge the working solution at high speed for 5-10 minutes to pellet any particulates.

    • Transfer the supernatant to an autosampler vial for analysis.

Protocol 2: LC-MS/MS Analysis

Rationale: Reversed-phase liquid chromatography is the standard for peptide separation. The choice of mobile phase additive is crucial; formic acid is preferred over trifluoroacetic acid (TFA) for MS applications as it causes less ion suppression.[5][15] A gradient elution ensures good separation of the target peptide from impurities.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source and capable of CID and ETD fragmentation.

LC Parameters:

Parameter Recommended Setting Rationale
Column C18 reversed-phase, 1.7-2.1 mm ID, 50-150 mm length, ≤ 2.7 µm particle size Provides good retention and resolution for peptides.
Mobile Phase A 0.1% Formic Acid in Water Aqueous phase for polar retention.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic phase for elution of hydrophobic peptides.
Flow Rate 200-400 µL/min Appropriate for standard analytical columns.
Gradient 5-40% B over 20-30 min A typical starting gradient; may require optimization.
Column Temp. 40-50 °C Improves peak shape and reproducibility.

| Injection Vol. | 1-5 µL | Dependent on sample concentration and instrument sensitivity. |

MS Parameters:

Parameter Recommended Setting Rationale
Ionization Mode Positive Ion ESI Peptides readily form positive ions.
MS1 Scan Range 300-2000 m/z Should encompass the expected precursor m/z.
MS1 Resolution ≥ 60,000 For accurate mass measurement and resolving isotopic patterns.
Data-Dependent Acquisition Top 3-5 most intense precursors For automated MS/MS analysis.
Fragmentation Alternating CID and ETD To obtain complementary fragmentation information.[13]
CID Collision Energy Stepped or normalized collision energy (e.g., 25-35%) Requires optimization for the specific peptide.

| ETD Reaction Time | 50-100 ms | Dependent on precursor charge state and m/z.[16] |

Data Analysis and Interpretation

Precursor Ion Analysis

The first step in data analysis is to identify the precursor ion in the MS1 spectrum. The experimentally measured monoisotopic mass should be compared to the theoretical mass of the peptide containing this compound. High-resolution mass spectrometry allows for a narrow mass tolerance window (e.g., < 5 ppm) for confident identification.

Table of Relevant Masses:

Moiety Monoisotopic Mass (Da)
Fmoc group 222.0681
3,5-diiodo-D-tyrosine residue 432.8716

| Iodine (I) | 126.9045 |

Fragmentation Spectrum Interpretation

The tandem mass spectra (MS2) from both CID and ETD should be analyzed to confirm the peptide sequence.

  • CID Spectrum: Expect to see a series of b- and y-ions. The mass difference between adjacent ions in a series should correspond to the mass of an amino acid residue. The large mass of the diiodotyrosine residue will result in a significant mass jump in the b- and y-ion series.

  • ETD Spectrum: Look for c- and z-ion series. The preservation of the diiodotyrosine side chain is expected to be better in ETD compared to CID.[9]

Characteristic Fragment Ions: The presence of the diiodotyrosine residue can lead to characteristic neutral losses or specific fragment ions. The loss of one or both iodine atoms from the precursor or fragment ions may be observed, particularly at higher CID energies.

fragmentation_pattern cluster_peptide cluster_cid CID Fragmentation cluster_etd ETD Fragmentation p1 ...-NH-CH(R)-CO-... b_ion b-ion (...-NH-CH(R)-C≡O⁺) p1->b_ion Cleavage at C-terminal side y_ion y-ion (H₂N⁺-CH(R)-CO-...) p1->y_ion Cleavage at N-terminal side c_ion c-ion (...-NH-CH(R)-CO-... + H•) p1->c_ion Cleavage at N-Cα bond z_ion z-ion (...-NH-CH(R•)-CO-...) p1->z_ion Cleavage at N-Cα bond

Caption: Primary fragmentation pathways for peptides in MS/MS.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the results, the following self-validating steps should be integrated into the protocol:

  • Mass Accuracy: The precursor and major fragment ions should be within a 5 ppm mass tolerance of their theoretical values.

  • Complementary Fragmentation: The sequence coverage should be confirmed by both CID (b/y ions) and ETD (c/z ions) data where possible.

  • Isotopic Pattern: The isotopic pattern of the precursor ion should match the theoretical pattern calculated for the elemental composition of the peptide.

  • Control Sample: If available, analysis of an unmodified control peptide can help in identifying fragment ions specific to the diiodotyrosine modification.

Conclusion

The mass spectrometric characterization of peptides containing this compound requires a methodical approach that considers the unique properties of this modified amino acid. By employing high-resolution mass spectrometry, a combination of CID and ETD fragmentation, and careful data analysis, researchers can confidently verify the identity, sequence, and purity of these synthetically important molecules. The protocols and principles outlined in this application note provide a robust framework for achieving reliable and comprehensive characterization, thereby supporting the advancement of peptide-based drug development and research.

References

  • Characterization and Identification of Dityrosine Cross-Linked Peptides Using Tandem Mass Spectrometry. PubMed.
  • Fmoc-3,5-diiodo-L-tyrosine. Chem-Impex.
  • Mass spectrometry of peptides and proteins.
  • Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow.
  • 3,5-Diiodo-D-tyrosine. MedChemExpress.
  • Characterization and Identification of Dityrosine Cross-Linked Peptides Using Tandem Mass Spectrometry.
  • Characterization of Synthetic Peptides by Mass Spectrometry. PubMed.
  • Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characteriz
  • Systematic evaluation of alternating CID and ETD fragmentation for phosphoryl
  • Halogenated Peptides as Internal Standards (H-PINS)
  • Peptide ion fragmentation in mass spectrometry.
  • Analysis and Purification of Synthetic Peptides by Liquid Chrom
  • Peptide Bioanalysis Using LC-MS/MS: Challenges and Str
  • CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modific
  • Mascot help: Peptide fragmentation.
  • The Generating Function of CID, ETD, and CID/ETD Pairs of Tandem Mass Spectra: Applications to D

Sources

Troubleshooting & Optimization

Troubleshooting low coupling efficiency of Fmoc-3,5-diiodo-D-tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimizing Coupling Efficiency for Fmoc-3,5-diiodo-D-tyrosine

Executive Summary

The incorporation of This compound (Fmoc-D-Tyr(3,5-I2)-OH) into peptide sequences presents a dual challenge of steric hindrance and hydrophobicity . The bulky iodine atoms at the ortho positions of the phenol ring significantly impede the approach of the activated carboxylate to the N-terminus of the resin-bound peptide. Furthermore, the electron-withdrawing nature of the halogens increases the acidity of the phenolic hydroxyl (pKa ~6.4 vs. ~10 for Tyr), creating a risk of side reactions if not properly managed.

This guide provides a self-validating troubleshooting framework to overcome low coupling yields, ensuring high purity and sequence integrity.

Part 1: Diagnostic & Preparation Phase

Q1: Why is my coupling efficiency consistently low (<70%) despite using standard HATU protocols? A: Standard protocols (e.g., HATU/DIEA in DMF) often fail here due to two convergent factors:

  • Solvent Incompatibility: this compound is highly hydrophobic. In pure DMF, it may form micro-aggregates that are invisible to the naked eye but drastically reduce effective concentration.

  • Steric Shielding: The iodine atoms create a "molecular wall" around the activated carboxyl group. Standard activation times (2-5 mins) are insufficient to generate enough active ester species to overcome this barrier, and standard coupling times (30-60 mins) are too short for the sterically hindered nucleophilic attack.

Q2: How should I prepare the amino acid solution to ensure maximum reactivity? A: You must engineer the solvent system to break hydrophobic aggregation.

  • Solvent: Do not use pure DMF. Use NMP (N-methyl-2-pyrrolidone) or a mixture of DMF/DMSO (80:20) . DMSO is particularly effective at disrupting inter-chain aggregation on the resin, which often compounds the difficulty of coupling hindered residues.

  • Concentration: Maintain a concentration of 0.2–0.3 M . Higher concentrations can lead to precipitation; lower concentrations reduce reaction kinetics.

Table 1: Solubility & Solvent Recommendations

Solvent SystemSolubility RatingApplication Note
DCM PoorAvoid. Causes precipitation of activated species.
DMF (Pure) ModerateRisk of micro-aggregation.
NMP Excellent Preferred for standard synthesis.
DMF/DMSO (80:20) Superior Best for "difficult sequences" prone to aggregation.

Part 2: Coupling Chemistry & Optimization

Q3: Which coupling reagents are best suited for this sterically hindered amino acid? A: While HATU is powerful, DIC (Diisopropylcarbodiimide) / Oxyma Pure is often superior for halogenated tyrosines for two reasons:

  • Reduced Racemization: The electron-withdrawing iodines make the

    
    -proton more acidic, increasing the risk of racemization (D 
    
    
    
    L conversion) under the basic conditions required for HATU (which uses DIEA). DIC/Oxyma creates a neutral-to-acidic environment (pH ~5-6), preserving chirality.
  • Steric Access: The active ester formed with Oxyma is less bulky than the HATU/HOAt complex, potentially allowing better access to the hindered N-terminus.

Q4: Can I use microwave heating to force the reaction? A: Proceed with extreme caution.

  • Risk: High temperatures (>50°C) can cause deiodination (loss of iodine) or O-acylation (ester formation on the unprotected phenol).

  • Recommendation: If using microwave, limit temperature to 50°C max for 10 minutes.

  • Preferred Method: Double coupling at Room Temperature for extended duration (2 x 2 hours).

Q5: The amino acid is sold with an unprotected side chain. Is O-acylation a concern? A: Yes, but it is manageable. The bulky iodines sterically hinder the phenol, providing "natural" protection. However, in the presence of strong bases (DIEA) and highly active acylating agents, the phenolate (which forms easily due to low pKa) can react.

  • Prevention: Avoid large excesses of base. If using HATU, use Collidine (TMP) instead of DIEA, as it is a weaker, more sterically hindered base that is less likely to deprotonate the phenol.

Part 3: Validated Workflows

Workflow A: The "Gold Standard" Protocol (DIC/Oxyma)

Recommended for >95% of applications.

  • Swell Resin: DCM (15 min)

    
     NMP (15 min).
    
  • Dissolve: 4.0 eq Fmoc-D-Tyr(3,5-I2)-OH + 4.0 eq Oxyma Pure in NMP.

  • Activate: Add 4.0 eq DIC. Pre-activate for only 2 minutes.

  • Coupling: Add to resin. Agitate for 2 hours at RT.

  • Re-couple: Drain. Repeat steps 2-4 (Double Couple).

  • Wash: NMP (5x), DCM (5x).

Workflow B: The "Hard Base" Protocol (HATU/Collidine)

Use only if Workflow A fails.

  • Dissolve: 3.0 eq Fmoc-AA in NMP.

  • Activate: Add 2.9 eq HATU + 6.0 eq Collidine (Sym-collidine).

  • Coupling: React for 1 hour at RT.

  • Monitor: Check with Chloranil test (Kaiser test is unreliable for secondary amines or aggregated sequences).

Part 4: Visual Troubleshooting Guides

Figure 1: Coupling Optimization Logic Flow

CouplingLogic Start Start: Low Coupling Efficiency (<70%) SolventCheck Current Solvent System? Start->SolventCheck SwitchSolvent Switch to NMP or DMF/DMSO (80:20) SolventCheck->SwitchSolvent If pure DMF/DCM ReagentCheck Coupling Reagent Used? SolventCheck->ReagentCheck If NMP used SwitchSolvent->ReagentCheck SwitchDIC Switch to DIC / Oxyma (Neutral pH) ReagentCheck->SwitchDIC If HATU/DIEA used ModifyBase Switch Base to Collidine (Reduce O-acylation risk) ReagentCheck->ModifyBase If HATU required TempCheck Reaction Temperature? SwitchDIC->TempCheck ModifyBase->TempCheck ReduceTemp Reduce to RT (Prevent Deiodination) TempCheck->ReduceTemp If >50°C DoubleCouple Implement Double Coupling (2 x 2 hours) TempCheck->DoubleCouple If RT ReduceTemp->DoubleCouple Success Coupling >98% Proceed to Capping DoubleCouple->Success

Caption: Decision tree for isolating the root cause of low coupling efficiency, prioritizing solvent effects and pH control.

Figure 2: Mechanistic Interference of 3,5-Diiodo-Tyrosine

StericMechanism Iodine Bulky Iodine (3,5-position) Carboxyl Activated Carboxyl (Active Ester) Iodine->Carboxyl Steric Shielding (Slows Kinetics) Phenol Phenolic -OH (pKa ~6.4) Iodine->Phenol Inductive Effect (Increases Acidity) Phenol->Carboxyl Potential Side Reaction (O-Acylation) Resin Resin-Bound Amine (Nucleophile) Resin->Carboxyl Desired Coupling

Caption: Schematic of steric and electronic factors affecting the coupling reaction. The iodine atoms physically block the reaction center while electronically activating the phenol side chain.

Part 5: References

  • Albericio, F., et al. (2018).[1][2] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Organic Process Research & Development.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

  • Hachmann, J., & Lebl, M. (2006). Search for optimal coupling reagents in solid-phase peptide synthesis. Biopolymers (Peptide Science).[3]

  • Dukler, S., et al. (2019). Solubility of Fmoc-protected amino acids in green solvents for SPPS. ResearchGate.

  • Sigma-Aldrich Technical Bulletin. Fmoc Solid Phase Peptide Synthesis: Causes of Difficult Couplings.

Sources

Technical Support Center: Fmoc Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Incomplete Fmoc Removal from Diiodotyrosine Residues

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding a critical challenge in solid-phase peptide synthesis (SPPS): the incomplete removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from 3,5-diiodotyrosine residues.

Introduction: The Challenge of Diiodotyrosine

3,5-Diiodotyrosine is a crucial non-canonical amino acid for introducing heavy atoms into peptides for structural studies or for the synthesis of thyroid hormone analogs. However, its incorporation into a peptide sequence via Fmoc-SPPS presents a significant hurdle. The sheer bulk of the two iodine atoms on the tyrosine ring creates substantial steric hindrance around the α-amino group. This steric congestion can physically obstruct the approach of the deprotecting agent, typically piperidine, leading to incomplete Fmoc removal.

Incomplete deprotection is a critical failure point in SPPS. If the Fmoc group is not fully removed, the subsequent amino acid in the sequence cannot be coupled, resulting in the formation of a deletion peptide (a peptide missing one or more amino acid residues).[1] These deletion sequences are often difficult to separate from the target peptide, leading to significantly lower yields and compromised purity of the final product.[1]

This guide will walk you through the causes, detection, and resolution of incomplete Fmoc deprotection of diiodotyrosine, ensuring the integrity and success of your peptide synthesis projects.

Troubleshooting Guide: Incomplete Fmoc Deprotection of Diiodotyrosine

This section is designed to help you diagnose and resolve issues with Fmoc removal from diiodotyrosine residues during your synthesis.

Problem 1: Presence of Deletion Peptides Lacking the Residue Coupled After Diiodotyrosine

Observation: Your final HPLC and Mass Spectrometry (MS) analysis reveals a significant peak corresponding to the mass of your target peptide minus the amino acid that should have been coupled immediately after the diiodotyrosine residue.

Primary Cause: Incomplete removal of the Fmoc group from the diiodotyrosine residue. The un-deprotected diiodotyrosine residue has a "capped" N-terminus, preventing the next amino acid from being incorporated into the growing peptide chain.

Solutions:

  • Extend Deprotection Time: The standard Fmoc deprotection protocol, often a 2-minute treatment followed by a 5-minute treatment with 20% piperidine in DMF, may be insufficient for the sterically hindered diiodotyrosine.[2]

    • Recommended Action: Increase the duration of the second piperidine treatment. A total deprotection time of 15-30 minutes is a good starting point. For particularly stubborn cases, extending this to an hour may be necessary.[3][4] It is advisable to perform a small-scale test synthesis to optimize the deprotection time for your specific sequence.

  • Increase Deprotection Temperature: For syntheses performed at room temperature, increasing the temperature can enhance the kinetics of the deprotection reaction.

    • Recommended Action: If your synthesis platform allows for temperature control, consider raising the temperature to 30-40°C during the deprotection step. Be cautious with excessive heat, as it can promote side reactions.

  • Utilize a Stronger Base System: For highly challenging sequences where extended time and moderate temperature are ineffective, a more potent deprotection reagent may be required. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that can significantly accelerate Fmoc removal.[5][6]

    • Recommended Action: Switch to a deprotection solution containing DBU. A common formulation is 2% DBU and 2% piperidine in DMF.[5] The piperidine is included to scavenge the dibenzofulvene (DBF) byproduct of the Fmoc cleavage.[5][6]

Parameter Standard Protocol Modified Protocol for Diiodotyrosine Rationale
Deprotection Reagent 20% Piperidine in DMF20% Piperidine in DMF or 2% DBU/2% Piperidine in DMFDBU is a stronger base that can overcome the steric hindrance of the diiodo-substituted ring.
Deprotection Time 2 min + 5 min5 min + 15-30 min (or longer)Allows more time for the deprotection reagent to access the sterically hindered Fmoc group.
Temperature Room TemperatureRoom Temperature to 40°CIncreased temperature enhances the reaction kinetics.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

This protocol is suitable for most standard amino acids but may be insufficient for diiodotyrosine.

  • Following the coupling of the previous amino acid and subsequent washing steps, add a solution of 20% (v/v) piperidine in high-purity, amine-free DMF to the resin-bound peptide. Use approximately 10 mL of solution per gram of resin.[2]

  • Agitate the mixture at room temperature for 2 minutes.[2]

  • Drain the deprotection solution.

  • Add a fresh portion of 20% piperidine in DMF.[2]

  • Agitate the mixture for a further 5-10 minutes at room temperature.[2]

  • Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[4]

  • Proceed to the coupling of the next amino acid.

Protocol 2: Modified Fmoc Deprotection for Diiodotyrosine

This protocol incorporates extended deprotection times and the option of using a stronger base to ensure complete Fmoc removal from the sterically hindered diiodotyrosine residue.

  • After coupling the Fmoc-3,5-diiodotyrosine and completing the wash steps, add your chosen deprotection solution to the peptide-resin:

    • Option A (Extended Piperidine): 20% (v/v) piperidine in DMF.

    • Option B (DBU-based): 2% (v/v) DBU and 2% (v/v) piperidine in DMF.[5]

  • Agitate the mixture for 5 minutes at room temperature (or up to 40°C if using a temperature-controlled synthesizer).

  • Drain the deprotection solution.

  • Add a fresh portion of the same deprotection solution.

  • Agitate for an extended period, typically 15-30 minutes. Monitor the deprotection progress if possible (see FAQ section).

  • Drain the solution and perform a thorough washing cycle with DMF (at least 7 washes) to ensure complete removal of the deprotection reagents.

  • Perform a qualitative ninhydrin (Kaiser) test to confirm the presence of a free primary amine before proceeding to the next coupling step. A positive result (deep blue color) indicates successful deprotection.

Visualizing the Workflow

The following diagrams illustrate the standard Fmoc deprotection cycle and the recommended modified cycle for sterically hindered residues like diiodotyrosine.

Standard_Fmoc_Deprotection start Start: Fmoc-AA-Resin deprotection1 Step 1: Add 20% Piperidine/DMF (2 min) start->deprotection1 drain1 Drain deprotection1->drain1 deprotection2 Step 2: Add 20% Piperidine/DMF (5-10 min) drain1->deprotection2 drain2 Drain deprotection2->drain2 wash Wash with DMF (5-7x) drain2->wash end End: H2N-AA-Resin wash->end

Caption: Standard Fmoc deprotection workflow.

Modified_Fmoc_Deprotection cluster_legend *Deprotection Reagent: - 20% Piperidine/DMF - 2% DBU/2% Piperidine/DMF start Start: Fmoc-Diiodotyrosine-Resin deprotection1 Step 1: Add Deprotection Reagent* (5 min) start->deprotection1 drain1 Drain deprotection1->drain1 deprotection2 Step 2: Add Fresh Reagent* (15-30+ min) drain1->deprotection2 drain2 Drain deprotection2->drain2 wash Wash with DMF (7-10x) drain2->wash ninhydrin Ninhydrin Test wash->ninhydrin end End: H2N-Diiodotyrosine-Resin ninhydrin->end

Caption: Modified workflow for sterically hindered residues.

Frequently Asked Questions (FAQs)

Q1: Why is diiodotyrosine so much more difficult to deprotect than regular tyrosine?

The two large iodine atoms at the 3 and 5 positions of the phenolic ring create significant steric bulk. This physically blocks the piperidine molecule from easily accessing and abstracting the acidic proton on the fluorene ring of the Fmoc group, which is the initial step in the deprotection mechanism.[1]

Q2: Can I just use a longer single deprotection step instead of two separate ones?

While a single, very long deprotection step might work, the two-step approach is generally recommended. The first short deprotection removes the bulk of the Fmoc groups and the resulting dibenzofulvene-piperidine adduct. The second treatment with fresh reagent ensures that the deprotection reaction is driven to completion without being hindered by the byproducts of the initial cleavage.

Q3: Are there any side reactions I should be aware of when using DBU?

Yes. DBU is a strong base and can promote aspartimide formation if your peptide sequence contains an aspartic acid residue followed by a small amino acid like glycine, serine, or asparagine.[6] If your sequence has such a motif, it is preferable to use the extended piperidine deprotection protocol.

Q4: How can I monitor the completeness of the Fmoc deprotection in real-time?

Many automated peptide synthesizers have an integrated UV detector that can monitor the concentration of the dibenzofulvene-piperidine adduct in the waste stream. For a successful deprotection, you should see a sharp increase in UV absorbance during the first treatment, followed by a much smaller peak during the second treatment. If the second peak is still large, it indicates that the deprotection was incomplete and requires a longer reaction time or a stronger base. For manual synthesis, qualitative tests like the Kaiser test are invaluable.[4]

Q5: What if I still see incomplete deprotection even with the modified protocol?

If you continue to face issues, consider the following:

  • Resin Swelling: Ensure your resin is adequately swelled in the synthesis solvent (DMF or NMP). Poor swelling can restrict reagent access to the growing peptide chains.

  • Peptide Aggregation: Long or hydrophobic sequences can aggregate on the resin, further hindering reagent access. Consider using a more effective solvent for disrupting secondary structures, such as N-methylpyrrolidone (NMP), or incorporating chaotropic salts.

  • Reagent Quality: Ensure your piperidine and DMF are of high quality and free from degradation products. Amine-free DMF is crucial for successful SPPS.[4]

References

  • Deprotecting Fmoc Group Mechanism | Organic Chemistry. (2022, January 7). YouTube. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542. [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

  • Fields, G. B. (1995). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17–28). Humana Press.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. Retrieved from [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 26(4), 1075–1083. [Link]

  • Kumar, S., et al. (2021). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry, 23(15), 5479-5486. [Link]

  • aapptec. (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Diiodotyrosine in Peptide Structural Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the impact of incorporating 3,5-diiodotyrosine (DIT) on peptide secondary structure.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is diiodotyrosine (DIT), and why is it used in peptide studies?

A1: Diiodotyrosine is a modified version of the amino acid tyrosine where iodine atoms are attached to the 3 and 5 positions of the phenol ring.[1][2] Historically, it's known as a precursor in the synthesis of thyroid hormones.[1][2] In peptide design and drug development, DIT is a valuable tool for several reasons:

  • Structural Probe: The bulky, electron-rich iodine atoms can be used to probe specific interactions within a peptide or between a peptide and its binding partner.

  • Modulation of Secondary Structure: The unique properties of iodine can influence the local conformation of the peptide backbone, potentially stabilizing or destabilizing secondary structures like α-helices and β-sheets.

  • Halogen Bonding: Iodine can participate in a specific, directional non-covalent interaction called a halogen bond.[3] This interaction, where the iodine atom acts as an electron acceptor, can influence peptide folding and stability.[3][4][5][6]

Q2: What is a halogen bond, and how does it affect peptide structure?

A2: A halogen bond is a non-covalent interaction between a halogen atom (in this case, iodine in DIT) and an electron-rich atom, such as oxygen or nitrogen in the peptide backbone or a neighboring side chain.[3] This interaction is directional and can be surprisingly strong, sometimes comparable to a hydrogen bond.[6]

In the context of peptides, halogen bonds can:

  • Stabilize Turns and Sheets: Studies have shown that halogen bonds can promote the formation and stability of β-hairpin conformations.[6] For instance, a strategically placed DIT could form a halogen bond with a backbone carbonyl oxygen, locking the peptide into a specific turn geometry.

  • Enhance Intermolecular Interactions: Halogen bonding can play a crucial role in the self-assembly of peptides, influencing the formation of fibrils or other supramolecular structures.[4]

  • Increase Binding Affinity and Selectivity: By providing an additional, specific interaction point, halogen bonds can enhance the binding of a peptide to its target receptor.[4]

Q3: How does incorporating DIT generally affect α-helix and β-sheet stability?

A3: The impact of DIT on secondary structure is context-dependent and not always predictable. However, some general trends and considerations have been observed:

  • α-Helices: The large size of the diiodotyrosine side chain can cause steric hindrance, potentially disrupting the tight packing of an α-helix.[7] However, if the DIT residue is positioned such that it can form favorable interactions (like halogen bonds or cation-π interactions) with other residues in the helix, it could enhance stability.[8]

  • β-Sheets and Turns: There is evidence that iodination can promote the formation of β-sheet and β-turn structures.[9] This is likely due to a combination of factors including increased intramolecular order through hydrogen and halogen bonding, as well as favorable intermolecular packing driven by steric and electrostatic effects.[9]

The following table summarizes the potential effects based on structural context:

Secondary StructurePotential Impact of DIT IncorporationRationale
α-Helix Destabilizing or StabilizingSteric hindrance may disrupt packing. However, stabilizing interactions like halogen bonds are possible depending on the position.
β-Sheet Generally StabilizingCan promote aggregation and organization into sheet-like structures through intermolecular interactions.[9]
β-Turn Generally StabilizingThe rigid and bulky side chain can favor the formation of turns, and halogen bonding can lock in the conformation.[6][9]

Part 2: Experimental Design & Synthesis Troubleshooting

Q4: I'm planning to synthesize a peptide with DIT. Are there any special considerations for solid-phase peptide synthesis (SPPS)?

A4: Yes, synthesizing peptides with modified amino acids like DIT requires careful planning.[10] Here are some key points:

  • Coupling Reactions: DIT is a bulky amino acid, which can lead to slower or incomplete coupling reactions. To mitigate this, consider the following:

    • Extended Coupling Times: Allow more time for the coupling reaction to go to completion.

    • Double Coupling: Perform the coupling step twice to ensure all free amines have reacted.

    • Stronger Coupling Reagents: Use more potent coupling reagents if you experience difficulties.

  • Protecting Groups: Ensure the protecting groups on your DIT monomer are compatible with your overall synthesis strategy (e.g., Fmoc or Boc).

  • Aggregation: Peptides containing hydrophobic or aromatic residues like DIT can be prone to aggregation during synthesis, which can lead to failed or truncated sequences.[11] If you suspect aggregation, you might try:

    • Using a different solvent system.[10]

    • Incorporating solubilizing tags or linkers.[11]

    • Lowering the peptide concentration on the resin.

Q5: My SPPS of a DIT-containing peptide failed. How do I troubleshoot it?

A5: A failed synthesis can be frustrating, but a systematic approach can help identify the problem.

troubleshooting_synthesis start Synthesis Failed mass_spec Analyze Crude Product by MS start->mass_spec no_product No Desired Mass mass_spec->no_product No peak? low_purity Low Purity / Deletions mass_spec->low_purity Complex spectrum? check_coupling Check DIT Coupling Efficiency no_product->check_coupling Action check_reagents Verify Reagent Quality no_product->check_reagents Action check_aggregation Assess Aggregation Risk low_purity->check_aggregation Likely Cause optimize_coupling Optimize Coupling: - Double Couple DIT - Extend Reaction Time - Change Coupling Reagent check_coupling->optimize_coupling change_solvent Change Solvent (e.g., NMP) check_aggregation->change_solvent pseudo_pro Incorporate Pseudoproline Dipeptides check_aggregation->pseudo_pro

Caption: Troubleshooting workflow for failed DIT-peptide synthesis.
  • Analyze the Crude Product: The first step is always to analyze your crude product by mass spectrometry.[10] This will tell you if you have your desired product, deletion sequences, or no product at all.

  • No Product or Very Low Yield: This often points to a problem with the DIT coupling step itself or the quality of your reagents. Verify that your DIT amino acid and coupling reagents are not degraded.

  • Deletion Sequences: If you see masses corresponding to the peptide minus the DIT residue, it's a clear indication of incomplete coupling at that position. In your next synthesis, use a double coupling strategy for the DIT residue with an extended reaction time.

  • Multiple Truncations: If you see a complex mixture of truncated peptides, this may suggest on-resin aggregation.[11]

Part 3: Spectroscopic Analysis & Troubleshooting

Q6: I'm using Circular Dichroism (CD) to study my DIT-peptide. Does the DIT side chain interfere with the spectrum?

A6: Yes, this is a critical point. The aromatic side chain of DIT, like tyrosine and tryptophan, absorbs in the far-UV region (190-250 nm) where the peptide backbone's absorbance is measured to determine secondary structure.[12] This can interfere with the analysis.[12]

  • What to Expect: The DIT side chain will contribute to the CD signal, potentially leading to an over- or under-estimation of certain secondary structures if not accounted for.

  • Correction Strategies: To deconvolve the contribution of the DIT side chain from the backbone signal, you should:

    • Synthesize and run a CD spectrum of a control peptide that is identical to your peptide of interest but contains a non-aromatic amino acid (like alanine) in place of DIT.

    • Use spectral deconvolution software that allows for the subtraction of known chromophore contributions.[13]

    • Some advanced methods use singular value decomposition to correct for side-chain contributions by fitting basis vectors from non-aromatic peptide spectra to the unaffected regions of your spectrum.[12]

Q7: My CD spectrum for a DIT-containing peptide looks unusual. How do I troubleshoot it?

A7: "Unusual" CD spectra can arise from several sources. Here's a troubleshooting guide:

troubleshooting_cd start Unusual CD Spectrum low_signal Low Signal / Noisy start->low_signal high_signal High HT Voltage / Signal Cutoff start->high_signal distorted_shape Distorted Spectrum Shape start->distorted_shape check_concentration Verify Peptide Concentration Accurately increase_conc Increase Concentration or Pathlength check_concentration->increase_conc If too low decrease_conc Decrease Concentration or Pathlength check_concentration->decrease_conc If too high check_buffer Check Buffer Absorbance check_buffer->decrease_conc If buffer absorbs check_aggregation Assess for Aggregation (Light Scattering) filter_sample Filter or Centrifuge Sample check_aggregation->filter_sample low_signal->check_concentration high_signal->check_concentration high_signal->check_buffer distorted_shape->check_aggregation

Caption: Troubleshooting guide for common CD spectroscopy issues.
  • Low Signal-to-Noise: This is often due to the peptide concentration being too low. Accurately determine your peptide concentration (e.g., using the absorbance of DIT at ~280 nm, but be aware of pKa effects) and adjust as needed.

  • High HT Voltage / Signal Cutoff: This indicates that your sample is absorbing too much light. This could be due to the buffer components, high peptide concentration, or the DIT side chain itself. Try diluting your sample or using a shorter pathlength cuvette.

  • Distorted Spectrum: If the spectrum shape is unusual, particularly at lower wavelengths, it could be due to light scattering from peptide aggregation.[14] Centrifuge or filter your sample immediately before analysis. You can also monitor the dynode voltage of the detector; a sharp increase at lower wavelengths is indicative of scattering.

Q8: Can I use NMR to study the structure of my DIT-containing peptide?

A8: Absolutely. NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution at atomic resolution.[15] For a DIT-containing peptide, NMR can provide:

  • NOE (Nuclear Overhauser Effect) Restraints: These can reveal through-space proximities between protons, including those on the DIT side chain and other parts of the peptide, helping to define the overall fold.

  • Chemical Shift Perturbations: Comparing the NMR spectrum of your DIT-peptide to a control peptide (e.g., with tyrosine) can highlight structural changes induced by the iodine atoms.

  • Direct Evidence of Halogen Bonds: While challenging to detect directly, specific NOEs or changes in chemical shifts of atoms near the iodine may provide indirect evidence of a halogen bond.

Part 4: Experimental Protocol

Protocol: Assessing Secondary Structure of a DIT-Peptide using Circular Dichroism

This protocol provides a general workflow for analyzing the secondary structure of a DIT-containing peptide and a non-iodinated control peptide.

1. Sample Preparation: a. Accurately determine the concentration of both the DIT-peptide and the control peptide stock solutions. Use UV-Vis spectroscopy, leveraging the absorbance of tyrosine or diiodotyrosine. b. Prepare samples for CD analysis by diluting the stock solutions into an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4). The final peptide concentration should typically be between 20-50 µM. c. Crucially, ensure the final buffer composition is identical for both peptides. d. Prepare a "buffer blank" sample containing only the buffer.

2. CD Spectrometer Setup: a. Turn on the instrument and the nitrogen purge. Allow the lamp to warm up for at least 30 minutes. b. Set the experimental parameters:

  • Wavelength Range: 260 nm to 190 nm
  • Data Pitch: 1.0 nm
  • Scanning Speed: 50 nm/min
  • Bandwidth: 1.0 nm
  • Accumulations: 3-5 (to improve signal-to-noise)

3. Data Acquisition: a. Use a 1 mm pathlength quartz cuvette. b. First, run the buffer blank. This spectrum will be subtracted from your sample spectra. c. Rinse the cuvette thoroughly with deionized water and then with your peptide sample. d. Run the spectrum for your control peptide. e. Rinse the cuvette again and run the spectrum for your DIT-containing peptide.

4. Data Processing and Analysis: a. Subtract the buffer blank spectrum from both the control and DIT-peptide spectra. b. Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) using the following formula:

  • MRE (deg cm² dmol⁻¹) = (Observed CD [mdeg]) / (10 * c * n * l)
  • Where: c is the molar concentration, n is the number of residues, and l is the pathlength in cm. c. Plot MRE vs. Wavelength for both peptides. d. Use a secondary structure deconvolution server or software (e.g., BeStSel, DichroWeb) to estimate the percentage of α-helix, β-sheet, turn, and random coil for both peptides.[16]

5. Interpretation: a. Compare the overall shape of the CD spectra. A significant change in the shape and position of the minima and maxima indicates a change in secondary structure. b. Compare the calculated secondary structure percentages. An increase in the negative band around 218 nm may suggest an increase in β-sheet content, while increases in the negative bands at 208 nm and 222 nm suggest increased α-helicity.[13]

References

  • Dème, D., Fimiani, E., Pommier, J., & Nunez, J. (1975). Free diiodotyrosine effects on protein iodination and thyroid hormone synthesis catalyzed by thyroid peroxidase. European Journal of Biochemistry, 51(2), 329-336. [Link]

  • Hong, S. Y., Oh, J. E., & Lee, K. H. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical Pharmacology, 58(11), 1775-1780. [Link]

  • Malencik, D. A., & Anderson, S. R. (2003). Dityrosine as a product of oxidative stress and fluorescent probe. Amino Acids, 25(3-4), 233-247. [Link]

  • Pizzi, A., et al. (2020). Halogen bonding as a key interaction in the self-assembly of iodinated diphenylalanine peptides. Chemistry – A European Journal, 26(18), 4055-4062. [Link]

  • Uversky, V. N. (2014). Design of stable α-helical peptides and thermostable proteins in biotechnology and biomedicine. Biochemistry (Moscow), 79(13), 1437-1451. [Link]

  • Gao, Y., et al. (2018). The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. Molecules, 23(11), 2982. [Link]

  • Compañá, V., et al. (1997). Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains. Analytical Biochemistry, 253(1), 111-118. [Link]

  • The Bumbling Biochemist. (2023). Peptide bonds and protein secondary structure (alpha helices, B strands, sheets, & turns, etc.). YouTube. [Link]

  • Wikipedia contributors. (2023). Diiodotyrosine. Wikipedia. [Link]

  • Greenfield, N. J. (2006). Circular dichroism of peptides. Current Protocols in Protein Science, Chapter 7, Unit 7.5. [Link]

  • Boyd, R. J. (2018). A Halogen Bonding Perspective on Iodothyronine Deiodinase Activity. Molecules, 23(10), 2640. [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails?. Biotage. [Link]

  • Rao, K. V., et al. (2020). Conformational investigation of peptides using solid-state NMR spectroscopy-A study of polymorphism of β-turn peptides containing diprolines. Chemical Biology & Drug Design, 95(3), 329-338. [Link]

  • National Center for Biotechnology Information. (n.d.). Diiodotyrosine. MeSH Browser. [Link]

  • Woolley, G. A. (2021). Beginners guide to circular dichroism. The Biochemist. [Link]

  • Hrabec, D., et al. (2024). Effect of Tyrosine-Containing Self-Assembling β-Sheet Peptides on Macrophage Polarization and Inflammatory Response. ACS Applied Materials & Interfaces, 16(21), 25687–25702. [Link]

  • MtoZ Biolabs. (n.d.). Interpreting of Circular Dichroism in Protein Structure Analysis. MtoZ Biolabs. [Link]

  • Smith, D. J., et al. (2024). Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry. Molecules, 29(19), 4568. [Link]

  • Activotec. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Activotec. [Link]

  • Doig, A. J. (2006). Structure and Stability of the α-Helix. Methods in Molecular Biology, 340, 1-25. [Link]

  • Unknown Author. (n.d.). Peptide NMR. Course Material. [Link]

  • Absar, S., et al. (2017). Rippled β-Sheet Formation by an Amyloid-β Fragment Indicates Expanded Scope of Sequence Space for Enantiomeric β-Sheet Peptide Coassembly. Molecules, 22(12), 2061. [Link]

  • Greenfield, N. J. (1995). Chapter 2 – Circular Dichroism of Peptides. Methods in Enzymology, 246, 250-272. [Link]

  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

  • Al-Masoudi, N. A., et al. (2023). Peptides Incorporating 3,4-Dihydroxyprolines: Synthesis and Structural Study. Molecules, 28(15), 5806. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876-2890. [Link]

  • American Chemical Society. (n.d.). Synthesis of beta-sheet models where peptides are linked to a rigid organometallic ring system via thioether bonds. ACS Meeting Poster. [Link]

  • Errington, N., Iqbalsyah, T., & Doig, A. J. (2006). Structure and stability of the alpha-helix: lessons for design. ResearchGate. [Link]

  • Carter, E. A. (2022). Halogen Bonding: A Computational Chemistry Investigation of the Interaction between Thyroid Hormone and Deiodinase. UR Scholarship Repository. [Link]

  • Drug Design, Development and Therapy. (2018). Synthesis of small peptide compounds, molecular docking, and inhibitor screening of protein tyrosine phosphatase 1B. Dovepress, 12, 4149-4160. [Link]

  • Creative Biostructure. (n.d.). How to Analyze Protein Structure Using Circular Dichroism Spectroscopy. Creative Biostructure. [Link]

  • Mishra, N. K. (2018). NMR of peptides. ResearchGate. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Kyoto University OCW. (2023). Unit 6 Part 9 Chemical Synthesis of Peptides (Part III). YouTube. [Link]

  • VAYSSIER-TAUSSAT, M., et al. (2014). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. Angewandte Chemie International Edition, 53(1), 217-221. [Link]

  • Jo, H., & Ahn, H. C. (2022). Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. Molecules, 27(19), 6296. [Link]

  • ResearchGate. (n.d.). Peptide secondary structure analysis a Circular dichroism (CD) spectra... ResearchGate. [Link]

  • University of Windsor. (n.d.). The Solid Phase Synthesis Approach to Making Peptides. Scholarship at UWindsor. [Link]

  • King, G. F., & Mobli, M. (2010). Determination of peptide and protein structures using NMR Spectroscopy. Comprehensive Natural Products II: Chemistry and Biology. [Link]

  • National Center for Biotechnology Information. (2021). Peptide halogenation biochemistry: interfacing pharmaceutical deliverables with chemical innovation. Essays in Biochemistry, 65(3), 445-457. [Link]

  • Bentham Science. (n.d.). Application of NMR Spectroscopy for Structural Characterization of Bioactive Peptides Derived from Food Protein. Bentham Science. [Link]

Sources

Choosing the right coupling reagent for Fmoc-3,5-diiodo-D-tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide, authored from the perspective of a Senior Application Scientist, provides in-depth troubleshooting advice and best practices for the challenging task of incorporating Fmoc-3,5-diiodo-D-tyrosine into peptide sequences. We will move beyond simple protocols to explain the chemical principles governing success, ensuring you can make informed decisions in your own solid-phase peptide synthesis (SPPS) workflows.

The Challenge: Understanding this compound

This compound is a valuable building block, particularly for creating peptides with unique structural constraints or for applications in radiolabeling.[1] However, its structure presents two significant hurdles for efficient peptide bond formation:

  • Steric Hindrance: The two large iodine atoms flanking the phenolic hydroxyl group create substantial bulk around the carboxylic acid. This physically impedes the approach of the incoming amine from the growing peptide chain, slowing down the coupling reaction.[2][3]

  • Electronic Effects: Iodine is an electron-withdrawing group. The presence of two iodine atoms on the aromatic ring reduces the nucleophilicity of the carboxylate anion after its activation, making it inherently less reactive.

These combined effects mean that standard coupling conditions often result in low yields, incomplete reactions, and potential side reactions. This guide will help you navigate these challenges.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My coupling reaction with this compound is failing or showing very low efficiency. What's the likely cause?

A1: Low coupling efficiency with this residue is almost always due to a combination of steric hindrance and reduced reactivity. Your standard coupling reagent may not be potent enough to activate the carboxyl group and form the active ester at a sufficient rate to overcome these barriers. Traditional carbodiimide reagents like DCC or DIC, even with additives, are often inefficient for such hindered amino acids.[2] You need to employ a more powerful activation strategy.

Q2: Which class of coupling reagent is best suited for this hindered amino acid?

A2: For difficult couplings, including sterically hindered residues like diiodotyrosine, uronium/aminium salt-based reagents are the industry standard and the most reliable choice. These reagents, such as HATU, HBTU, and COMU, react with the carboxylic acid to form highly reactive active ester intermediates that can overcome the steric and electronic barriers presented by the diiodo-tyrosine.[4] Phosphonium salts like PyBOP and PyAOP are also highly effective.[5]

Q3: I have both HATU and HBTU in the lab. Which one should I choose for this compound?

A3: For this specific challenge, HATU is the superior choice . Experimental evidence consistently shows that HATU provides higher coupling efficiencies and faster reaction times for sterically hindered amino acids compared to HBTU.[6]

  • Why is HATU better? The key difference lies in the additive component incorporated into their structures. HATU is based on 1-hydroxy-7-azabenzotriazole (HOAt), while HBTU is based on 1-hydroxybenzotriazole (HOBt). The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance during the aminolysis step, accelerating the reaction. This makes the resulting OAt-ester more reactive and better able to couple to the N-terminal amine, especially when hindered.

Q4: What is the role of additives like HOBt and OxymaPure, and is one better than the other?

A4: Additives are crucial for two main reasons: they accelerate the coupling reaction and, most importantly, they suppress racemization.[5][7][8] When using carbodiimides (DIC/DCC), an additive is mandatory.[9] With uronium salts, the additive is already part of the reagent's structure (e.g., the 'H' in HATU stands for HOAt).

  • OxymaPure vs. HOBt/HOAt: Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) has emerged as a highly effective and safer alternative to benzotriazole-based additives.[10]

    • Reactivity: Reagents based on Oxyma (like COMU) or used as an additive with DIC generally show performance comparable to or better than HOBt-based systems and are considered superior racemization suppressants.[10][11]

    • Safety: A significant advantage of Oxyma is that it is not explosive, unlike HOBt and its derivatives which can be hazardous under certain conditions.[9]

    • Recommendation: If you are using a carbodiimide-based approach, DIC/OxymaPure is an excellent, safe, and highly effective combination for minimizing racemization and improving yields.[11][12]

Q5: Can I still use a carbodiimide reagent like DIC? What are the risks?

A5: While you can use DIC, it is not the first choice for such a difficult coupling. If you must use it, it is absolutely essential to pair it with an additive like OxymaPure or HOAt.[9] The primary risks of using carbodiimides, especially for hindered couplings, are:

  • Incomplete Reaction: The intermediate O-acylisourea formed by DIC is highly reactive but can be too short-lived to effectively couple a hindered residue.[13][14]

  • Side Reactions: The O-acylisourea can rearrange to an inactive N-acylurea, terminating the reaction.[14]

  • Racemization: Without an additive, significant racemization can occur via the formation of an oxazolone intermediate.[8][15]

Q6: How do I minimize the risk of racemization when coupling this compound?

A6: Racemization is a critical concern, as the D-amino acid can epimerize to the L-form under basic activation conditions.[15] To minimize this risk:

  • Choose the Right Reagent System: Use a high-performance system known for low racemization. HATU or DIC/OxymaPure are top choices.[5][11][12]

  • Control the Base: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. Use the minimum number of equivalents necessary. For uronium salt activation, 2 equivalents of base are typically required. For DIC/additive, 1 equivalent is sufficient.

  • Pre-activation Time: Keep the pre-activation time (the time the amino acid is mixed with the coupling reagent and base before adding to the resin) to a minimum (e.g., 1-2 minutes).[11] Prolonged activation increases the risk of oxazolone formation and subsequent racemization.[15]

  • Temperature: Perform the coupling at room temperature or consider cooling to 0°C if racemization remains an issue, although this will slow the reaction rate.[9][15]

Decision Workflow for Reagent Selection

This diagram outlines a logical workflow for selecting the appropriate coupling reagent for this compound.

G Start Start: Couple This compound CheckHindrance Is the coupling difficult? (Steric Hindrance + Electronic Deactivation) Start->CheckHindrance UseUronium YES: Use High-Efficiency Uronium/Phosphonium Reagent CheckHindrance->UseUronium Yes UseCarbodiimide NO: Standard coupling (Not Recommended for this AA) CheckHindrance->UseCarbodiimide No CheckReagents Which reagent is available? UseUronium->CheckReagents SelectHATU Select HATU (Gold Standard for Hindered AA) CheckReagents->SelectHATU HATU SelectCOMU Select COMU (Excellent HATU alternative, safer) CheckReagents->SelectCOMU COMU SelectPyAOP Select PyAOP/PyBOP (Phosphonium equivalent) CheckReagents->SelectPyAOP PyAOP/PyBOP End Proceed to Coupling Protocol SelectHATU->End SelectCOMU->End SelectPyAOP->End AddOxyma If must use Carbodiimide (DIC), ADD OxymaPure or HOAt UseCarbodiimide->AddOxyma AddOxyma->End G cluster_1 Step 1: Activation cluster_2 Step 2: Coupling (Aminolysis) AA Fmoc-I₂-Tyr-COO⁻ ActiveEster Fmoc-I₂-Tyr-OAt (Highly Reactive Ester) AA->ActiveEster + HATU, Base HATU HATU Base1 Base (DIPEA) NewPeptide Fmoc-I₂-Tyr-NH-Peptide-Resin ActiveEster->NewPeptide + H₂N-Peptide Peptide H₂N-Peptide-Resin HOAt HOAt (byproduct) NewPeptide->HOAt releases

Caption: Simplified mechanism of HATU-mediated coupling.

Recommended Experimental Protocol

This protocol details the steps for coupling this compound using HATU, our primary recommendation.

Materials:

  • Fmoc-deprotected peptide-resin (1.0 eq)

  • This compound (4.0 eq)

  • HATU (3.9 eq)

  • N,N-Diisopropylethylamine (DIPEA) (8.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed using 20% piperidine in DMF. [16]Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine. [16]Confirm deprotection with a positive Kaiser test. [6]2. Activation Solution Preparation (Pre-activation):

    • In a separate vessel, dissolve this compound (4.0 eq) and HATU (3.9 eq) in a minimal amount of anhydrous DMF.

    • Add DIPEA (8.0 eq) to the solution.

    • Gently swirl the mixture for 1-2 minutes. The solution may change color.

  • Coupling Reaction:

    • Drain the DMF from the washed resin.

    • Immediately add the freshly prepared activation solution to the resin.

    • Agitate the reaction vessel using a shaker or nitrogen bubbling for 2-4 hours at room temperature. For extremely difficult sequences, this time can be extended or a second coupling can be performed.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

  • Confirmation (Optional but Recommended):

    • Perform a Kaiser test on a small sample of beads. A negative result (clear/yellow beads) indicates a complete reaction. If the test is positive, a second coupling is required.

References

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Loading protocols. Peptideweb.com. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications. [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances - RSC Publishing. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. [Link]

  • Proposed mechanism for activation by uronium salt. ResearchGate. [Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega - ACS Publications. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. PMC - NIH. [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. NIH. [Link]

  • Peptide/Amide bond Synthesis – OxymaPure®. cem.com. [Link]

  • Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. PMC - NIH. [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. peptidescientific.com. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). chem.uci.edu. [Link]

  • Carbodiimide amide coupling reaction sideproduct. Reddit. [Link]

Sources

Validation & Comparative

Navigating the Maze: A Comparative Guide to Mass Spectrometry Fragmentation of Diiodotyrosine Peptides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of proteomics and peptidomics, the analysis of post-translationally modified peptides presents a unique set of challenges. Among these, peptides containing diiodotyrosine (DIT) are of significant interest due to their role in thyroid hormone metabolism and as potential biomarkers. The inherent characteristics of the iodine atoms and their impact on peptide chemistry necessitate a carefully considered approach to mass spectrometry (MS) fragmentation analysis for confident identification and characterization.

This guide, crafted from the perspective of a Senior Application Scientist, provides an in-depth comparison of the three most common fragmentation techniques—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD)—for the analysis of diiodotyrosine-containing peptides. We will delve into the mechanistic underpinnings of each technique, present supporting data and expected fragmentation patterns, and offer detailed experimental protocols to empower researchers in their analytical endeavors.

The Challenge of Diiodotyrosine: Why a Specialized Approach is Crucial

The presence of two bulky, electronegative iodine atoms on the tyrosine side chain introduces several analytical hurdles:

  • Altered Physicochemical Properties: Iodination increases the hydrophobicity and size of the peptide, which can affect its chromatographic behavior and ionization efficiency.[1]

  • Potential for Neutral Losses: The carbon-iodine bond can be labile under certain MS conditions, leading to the neutral loss of iodine atoms, which can complicate spectral interpretation.

  • In Vivo Deiodination: A key biological consideration is the potential for deiodination to occur in vivo, which can lead to a heterogeneous sample of non-iodinated, mono-iodinated, and di-iodinated peptides.[2]

These factors underscore the importance of selecting an appropriate fragmentation strategy to maximize sequence coverage while preserving the modification for accurate localization.

A Head-to-Head Comparison of Fragmentation Techniques

The choice of fragmentation method is paramount for successful diiodotyrosine peptide analysis. Each technique imparts energy to the peptide ions in a distinct manner, resulting in different fragmentation patterns and, consequently, different types of structural information.

Fragmentation TechniquePrinciplePrimary Fragment IonsSuitability for Diiodotyrosine Peptides
Collision-Induced Dissociation (CID) Slow heating through collisions with an inert gas, leading to fragmentation at the weakest bonds.b- and y-ions (backbone cleavage)Good for initial identification, but can lead to neutral loss of iodine.
Higher-Energy Collisional Dissociation (HCD) Higher-energy collisions in a dedicated cell, resulting in more extensive fragmentation.Primarily b- and y-ions, with fewer low-mass cutoff issues than CID.Provides richer fragmentation spectra than CID, but still susceptible to iodine loss.
Electron Transfer Dissociation (ETD) Electron transfer from a radical anion to a multiply charged peptide cation, inducing non-ergodic fragmentation.c- and z-ions (backbone cleavage)Ideal for preserving labile modifications like iodination and for analyzing larger, highly charged peptides.
Collision-Induced Dissociation (CID): The Workhorse with Caveats

CID is a widely accessible fragmentation technique that predominantly cleaves the peptide backbone, generating b- and y-type ions.[3][4] For diiodotyrosine peptides, CID can provide sufficient fragmentation for sequence identification. However, a significant drawback is the potential for the neutral loss of iodine (127 Da) or diiodine (254 Da) from the precursor or fragment ions. This can complicate the spectrum and reduce the abundance of informative backbone fragments.

Expected Fragmentation:

  • Dominant b- and y-ion series.

  • Potential for neutral loss of one or both iodine atoms from the precursor and fragment ions.

  • Possible side-chain fragmentation of the diiodotyrosine residue.

Higher-Energy Collisional Dissociation (HCD): A More Energetic Approach

HCD, available on Orbitrap instruments, is a beam-type CID technique that offers higher fragmentation efficiency and avoids the low-mass cutoff issues sometimes seen in ion trap CID.[5] For diiodotyrosine peptides, HCD can generate richer b- and y-ion series compared to CID.[1] However, the higher energy can also exacerbate the neutral loss of iodine. The use of stepped normalized collision energy (NCE) can help to optimize fragmentation for a wider range of peptides and may be beneficial for diiodotyrosine peptides by providing a balance of backbone and side-chain fragmentation.[6][7]

Expected Fragmentation:

  • Extensive b- and y-ion series.

  • Increased likelihood of neutral iodine loss compared to CID.

  • Potentially more informative immonium ions.

Electron Transfer Dissociation (ETD): Preserving the Modification

ETD is a non-ergodic fragmentation method that is particularly well-suited for the analysis of labile post-translational modifications.[8][9] By transferring an electron to a multiply charged peptide, ETD induces cleavage of the N-Cα bond of the peptide backbone, generating c- and z-type fragment ions.[10] This process is less likely to cleave the C-I bonds of the diiodotyrosine side chain, thus preserving the modification on the fragment ions and facilitating its localization. ETD is especially advantageous for larger peptides and those with higher charge states.

Expected Fragmentation:

  • Dominant c- and z-ion series.

  • Minimal neutral loss of iodine.

  • Preservation of the diiodotyrosine modification on the fragment ions.

Experimental Protocols

The following protocols provide a general framework for the analysis of diiodotyrosine peptides. Optimization will be necessary based on the specific peptide, sample complexity, and instrumentation.

Sample Preparation

A robust sample preparation protocol is critical for successful mass spectrometry analysis.[11][12]

  • Protein Digestion (if applicable):

    • Denature the protein sample in a suitable buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0).

    • Reduce disulfide bonds with dithiothreitol (DTT) at a final concentration of 10 mM for 1 hour at 37°C.

    • Alkylate cysteine residues with iodoacetamide at a final concentration of 55 mM for 45 minutes in the dark at room temperature.

    • Quench the alkylation reaction with DTT.

    • Dilute the sample to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

    • Use a C18 StageTip or ZipTip to desalt and concentrate the peptides.

    • Wash the tip with 0.1% TFA.

    • Elute the peptides with a solution of 50% acetonitrile and 0.1% TFA.

    • Dry the eluted peptides in a vacuum centrifuge.

  • Resuspension:

    • Resuspend the dried peptides in a solution of 0.1% formic acid for LC-MS analysis.

Liquid Chromatography

Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly used for separating peptides prior to mass spectrometry.[13]

  • Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm, packed with 1.9 µm particles).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 2% to 35% Mobile Phase B over 60-120 minutes is a good starting point.

  • Flow Rate: 200-300 nL/min for nano-LC.

Mass Spectrometry Settings

The following are suggested starting parameters for a Q-Exactive Orbitrap mass spectrometer.

Full MS (MS1):

  • Resolution: 70,000

  • AGC Target: 3e6

  • Maximum IT: 100 ms

  • Scan Range: 350-1800 m/z

dd-MS2 (Data-Dependent Acquisition):

  • Resolution: 17,500

  • AGC Target: 1e5

  • Maximum IT: 50 ms

  • Loop Count: 10 (TopN)

  • Isolation Window: 2.0 m/z

  • Fixed First Mass: 100.0 m/z

Fragmentation-Specific Settings:

  • CID:

    • Normalized Collision Energy (NCE): 35%

  • HCD:

    • Normalized Collision Energy (NCE): 28% (a stepped NCE of 25%, 30%, 35% can also be beneficial)[6]

  • ETD:

    • ETD Reagent Target: 2e5

    • ETD Reaction Time: Calibrated based on the precursor charge state and m/z.

Visualizing the Fragmentation Landscape

The following diagrams illustrate the fundamental principles of each fragmentation technique and the expected workflow for diiodotyrosine peptide analysis.

Fragmentation_Techniques cluster_CID Collision-Induced Dissociation (CID) cluster_HCD Higher-Energy Collisional Dissociation (HCD) cluster_ETD Electron Transfer Dissociation (ETD) CID_Peptide [M+nH]n+ CID_Collision Collision with Inert Gas CID_Peptide->CID_Collision Slow Heating CID_Fragments b- and y-ions CID_Collision->CID_Fragments Backbone Cleavage HCD_Peptide [M+nH]n+ HCD_Collision High-Energy Collisions HCD_Peptide->HCD_Collision Vibrational Excitation HCD_Fragments b- and y-ions HCD_Collision->HCD_Fragments Extensive Backbone Cleavage ETD_Peptide [M+nH]n+ (n≥2) ETD_Reaction Electron Transfer (from Anion) ETD_Peptide->ETD_Reaction Non-ergodic ETD_Fragments c- and z-ions ETD_Reaction->ETD_Fragments Backbone Cleavage

Caption: Comparison of CID, HCD, and ETD fragmentation mechanisms.

DIT_Peptide_Workflow Start Protein/Peptide Sample (containing Diiodotyrosine) Digestion Enzymatic Digestion (e.g., Trypsin) Start->Digestion Desalting C18 Desalting Digestion->Desalting LC nanoLC Separation (Reversed-Phase) Desalting->LC MS Mass Spectrometer LC->MS MS1 MS1 Scan (Precursor Ion Selection) MS->MS1 Fragmentation Fragmentation (CID, HCD, or ETD) MS1->Fragmentation MS2 MS2 Scan (Fragment Ion Analysis) Fragmentation->MS2 DataAnalysis Data Analysis (Sequence Identification & Modification Localization) MS2->DataAnalysis Result Identified Diiodotyrosine Peptide DataAnalysis->Result

Caption: Experimental workflow for diiodotyrosine peptide analysis.

Conclusion and Recommendations

The optimal fragmentation strategy for diiodotyrosine peptides depends on the specific research question and the available instrumentation.

  • For routine identification of relatively small diiodotyrosine peptides , CID or HCD can be effective, provided that the potential for neutral iodine loss is considered during data analysis.

  • For confident localization of the diiodotyrosine modification, especially in larger or more complex peptides , ETD is the superior choice due to its ability to preserve the labile modification.

A combination of fragmentation techniques, if available on the instrument, can provide the most comprehensive characterization. For instance, an EThcD approach, which combines ETD and HCD, can yield both c/z- and b/y-ions in a single scan, maximizing the information obtained from each precursor.[10]

By understanding the nuances of each fragmentation technique and implementing a robust experimental workflow, researchers can confidently navigate the challenges of diiodotyrosine peptide analysis and unlock valuable insights into their biological roles.

References

  • G-Biosciences. (2018, December 4). Sample preparation for Mass spectrometric analysis. Retrieved from [Link]

  • Wikipedia. (2023, August 29). Sample preparation in mass spectrometry. In Wikipedia. Retrieved from [Link]

  • van de Werken, C., et al. (2018). Analysis of iodinated quorum sensing peptides by LC–UV/ESI ion trap mass spectrometry. Journal of Pharmaceutical Analysis, 8(1), 69-74. [Link]

  • Lermyte, F., et al. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current Protocols, 1(5), e149. [Link]

  • Pradas, I., et al. (2009). Capillary HPLC-ICPMS and Tyrosine Iodination for the Absolute Quantification of Peptides Using Generic Standards. Analytical Chemistry, 81(13), 5464-5471. [Link]

  • Barnaby, O. S., et al. (2017). Characterization and Identification of Dityrosine Cross-Linked Peptides Using Tandem Mass Spectrometry. Analytical Chemistry, 89(10), 5446-5453. [Link]

  • Diedrich, J. K., et al. (2013). Energy dependence of HCD on peptide fragmentation: stepped collisional energy finds the sweet spot. Journal of the American Society for Mass Spectrometry, 24(11), 1690-1699. [Link]

  • Pícha, J., et al. (2021). Late-stage labeling of diverse peptides and proteins with iodine-125. Molecules, 26(16), 4993. [Link]

  • ACS Publications. (n.d.). Capillary HPLC−ICPMS and Tyrosine Iodination for the Absolute Quantification of Peptides Using Generic Standards. Retrieved from [Link]

  • ResearchGate. (n.d.). Detection methods of dityrosine. HPLC, high‐performance liquid chromatography; LC–MS, liquid chromatography and mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2017). Characterization and Identification of Dityrosine Cross-Linked Peptides Using Tandem Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2013). Energy Dependence of HCD on Peptide Fragmentation: Stepped Collisional Energy Finds the Sweet Spot. Retrieved from [Link]

  • ResearchGate. (2000). Strategies for the synthesis of labeled peptides. Retrieved from [Link]

  • Swaney, D. L., et al. (2008). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. Nature Protocols, 3(10), 1620-1633. [Link]

  • Diedrich, J. K., et al. (2013). Energy dependence of HCD on peptide fragmentation: Stepped collisional energy finds the sweet spot. Journal of the American Society for Mass Spectrometry, 24(11), 1690-1699. [Link]

  • Thevis, M., et al. (2019). Synthesis of peptide hormone metabolites for inclusion LC-MS/MS detection methods. World Anti-Doping Agency. Retrieved from [Link]

  • Chromatography Online. (2019, December 10). The Basics of HPLC Peptide Analysis. Retrieved from [Link]

  • Syka, J. E., et al. (2004). Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry. Proceedings of the National Academy of Sciences, 101(26), 9528-9533. [Link]

  • Sirkis, D. W., et al. (2019). The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. Biomacromolecules, 20(12), 4437-4446. [Link]

  • YouTube. (2018, January 3). Internal Standard Options for Peptide LC-MS Quantification - Part 1. Retrieved from [Link]

  • Medzihradszky, K. F., et al. (2000). The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Analytical Chemistry, 72(3), 552-558. [Link]

  • Laduviglusib GSK-3 inhibitor. (n.d.). High-Energy Collision Dissociation (HCD): Principles, Applications, and Uses in Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Section 4B. CID of Peptides and De Novo Sequencing. Retrieved from [Link]

  • Brodbelt, J. S. (2021). Ion Activation Methods for Peptides and Proteins. Chemical Reviews, 121(15), 9333-9385. [Link]

Sources

Halogenated Peptides in Drug Discovery: A Comparative Guide to Diiodotyrosine and Dibromotyrosine Modifications

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic modification of peptides is a cornerstone of modern therapeutic design. Among the various post-translational modifications, halogenation of amino acid residues, particularly tyrosine, offers a powerful tool to modulate the biological activity, stability, and pharmacokinetic properties of peptides. This guide provides an in-depth, objective comparison of two key halogenated tyrosine analogs: 3,5-diiodotyrosine and 3,5-dibromotyrosine. By examining their intrinsic physicochemical differences and the resulting impact on biological function—supported by experimental data—this document aims to equip researchers with the critical insights needed to make informed decisions in peptide-based drug discovery.

The Rationale for Tyrosine Halogenation in Peptide Chemistry

Tyrosine, with its phenolic side chain, is a frequent target for modification due to its involvement in crucial biological interactions, including hydrogen bonding and aromatic stacking. The introduction of halogen atoms, specifically iodine or bromine, at the 3 and 5 positions of the phenol ring dramatically alters the residue's properties. This modification can influence a peptide's conformation, receptor binding affinity, and resistance to enzymatic degradation. The choice between diiodotyrosine and dibromotyrosine is not arbitrary; it is a nuanced decision based on the desired pharmacological profile, as the subtle yet significant differences between iodine and bromine can lead to divergent biological outcomes.

Physicochemical Properties: The Foundation of Functional Differences

The biological activity of a modified peptide is fundamentally governed by its physicochemical characteristics. The substitution of hydrogen with iodine or bromine on the tyrosine ring induces significant changes in size, lipophilicity, and electronic properties.

PropertyDiiodotyrosineDibromotyrosineCausality Behind the Difference
Molecular Weight (Da) 432.98338.98Iodine has a significantly larger atomic mass than bromine, leading to a greater increase in the overall mass of the peptide. This can influence steric interactions with binding partners.
van der Waals Radius (Å) of Halogen 2.151.95The larger size of iodine atoms can lead to more pronounced steric effects, potentially enhancing or hindering binding depending on the topology of the binding pocket.
Electronegativity (Pauling Scale) of Halogen 2.662.96Bromine is more electronegative than iodine, which can alter the electron density of the aromatic ring and influence interactions such as halogen bonding and p-p stacking.
Lipophilicity (LogP) HigherLowerThe larger and more polarizable nature of iodine generally leads to a greater increase in lipophilicity compared to bromine. This can impact membrane permeability and interactions with hydrophobic pockets of target proteins.[1]

These fundamental differences in the halogen substituents are the primary drivers for the observed variations in the biological activity of peptides incorporating these modified amino acids.

Comparative Biological Activity: A Head-to-Head Analysis

Direct comparative studies of peptides containing diiodotyrosine versus dibromotyrosine are not abundant in the literature. However, existing research, particularly in the context of receptor-ligand interactions, provides valuable insights.

Receptor Binding Affinity: A Case Study with RGD Peptides

A key area where the influence of tyrosine halogenation has been explored is in the development of radiolabeled peptides for imaging and therapy. A study on cyclic RGD (Arg-Gly-Asp) peptides, which target αvβ3 integrin, a receptor involved in angiogenesis and tumor metastasis, offers a direct comparison.

PeptideModificationIC50 (nM) for αvβ3 Integrin BindingLogP
c(RGDyK)Iodo25.3 ± 4.5-1.58 ± 0.04
c(RGDyK)Bromo38.4 ± 6.8-1.65 ± 0.02

Data adapted from a study on radiohalogenated RGD peptides.[1]

In this specific context, the iodinated RGD peptide exhibited a slightly higher binding affinity (lower IC50 value) for αvβ3 integrin compared to its brominated counterpart.[1] This suggests that the larger size and increased lipophilicity of iodine may be more favorable for interaction within the binding pocket of this particular receptor. The lower LogP value of the brominated peptide indicates a slightly more hydrophilic character compared to the iodinated version.[1]

Enzyme Inhibition and Antimicrobial Activity: An Area for Future Exploration

Currently, there is a lack of direct comparative studies in the public domain that systematically evaluate the inhibitory effects of diiodotyrosine- versus dibromotyrosine-containing peptides on specific enzymes, or their relative potencies as antimicrobial agents. However, based on the fundamental physicochemical differences, we can hypothesize potential trends:

  • Enzyme Inhibition: The choice between diiodotyrosine and dibromotyrosine could be critical. For instance, if a larger, more lipophilic substituent is favored in the active site of an enzyme, diiodotyrosine-containing peptides might exhibit stronger inhibition. Conversely, the higher electronegativity of bromine could be advantageous for forming specific halogen bonds that enhance binding and inhibition.

  • Antimicrobial Activity: The mechanism of action of many antimicrobial peptides involves membrane disruption. The increased lipophilicity conferred by diiodotyrosine could potentially enhance membrane interaction and, consequently, antimicrobial activity. However, the precise impact would be highly dependent on the overall peptide sequence and the specific microbial membrane composition.

Further research is warranted to experimentally validate these hypotheses and to build a more comprehensive understanding of how these modifications influence a broader range of biological activities.

Experimental Design and Methodologies

To facilitate further research in this area, this section provides standardized protocols for the synthesis and biological evaluation of peptides containing diiodotyrosine and dibromotyrosine.

Synthesis of Halogenated Peptides: A Step-by-Step Protocol

The incorporation of diiodotyrosine or dibromotyrosine into a peptide sequence is readily achievable using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Protocol: Solid-Phase Peptide Synthesis of a Halogenated Peptide

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in an appropriate solvent like dimethylformamide (DMF).

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent such as HBTU/HOBt or DIC/Oxyma in the presence of a base like diisopropylethylamine (DIPEA).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine in DMF.

  • Chain Elongation: Sequentially couple the subsequent Fmoc-protected amino acids, including Fmoc-3,5-diiodo-L-tyrosine or Fmoc-3,5-dibromo-L-tyrosine, following the steps of coupling and deprotection.

  • Cleavage and Deprotection: Once the desired peptide sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

Assessing Biological Activity: Key Experimental Workflows

A. Receptor Binding Affinity Assay (Competitive Radioligand Binding)

This assay determines the affinity of a halogenated peptide for its receptor by measuring its ability to compete with a radiolabeled ligand.

Workflow: Competitive Radioligand Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_receptor Prepare receptor source (cell membranes or purified receptor) incubate Incubate receptor, radioligand, and competitor peptide at a controlled temperature and time prep_receptor->incubate prep_radioligand Prepare radiolabeled ligand (e.g., [125I]-labeled peptide) prep_radioligand->incubate prep_competitor Prepare serial dilutions of non-radiolabeled competitor peptides (diiodo- and dibromo-peptides) prep_competitor->incubate separate Separate bound from free radioligand (e.g., filtration through a glass fiber filter) incubate->separate detect Quantify bound radioactivity (e.g., using a gamma counter) separate->detect analyze Generate competition curves and calculate IC50 values detect->analyze

Caption: Workflow for a competitive radioligand binding assay.

B. Enzyme Inhibition Assay

This assay measures the ability of a halogenated peptide to inhibit the activity of a target enzyme.

Workflow: Enzyme Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_enzyme Prepare enzyme solution preincubate Pre-incubate enzyme with inhibitor peptides prep_enzyme->preincubate prep_substrate Prepare substrate solution (chromogenic or fluorogenic) initiate Initiate reaction by adding substrate prep_substrate->initiate prep_inhibitor Prepare serial dilutions of -inhibitor peptides (diiodo- and dibromo-peptides) prep_inhibitor->preincubate preincubate->initiate measure Monitor product formation over time (e.g., absorbance or fluorescence) initiate->measure analyze Calculate reaction rates and determine IC50 values measure->analyze

Caption: Workflow for an enzyme inhibition assay.

C. Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This assay determines the lowest concentration of a halogenated peptide that inhibits the visible growth of a microorganism.

Workflow: MIC Determination by Broth Microdilution

G cluster_prep Preparation cluster_incubation Incubation cluster_reading Reading & Interpretation prep_peptide Prepare serial dilutions of antimicrobial peptides (diiodo- and dibromo-peptides) in a 96-well plate inoculate Inoculate each well with the bacterial suspension prep_peptide->inoculate prep_inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland) prep_inoculum->inoculate incubate Incubate the plate at the optimal growth temperature inoculate->incubate read Visually inspect for turbidity or measure absorbance incubate->read determine_mic Determine the MIC as the lowest concentration with no visible growth read->determine_mic

Caption: Workflow for MIC determination.

Signaling Pathways: A Hypothetical Illustration

The differential binding affinities of diiodotyrosine- and dibromotyrosine-containing peptides can translate into altered downstream signaling. For instance, in the case of a G protein-coupled receptor (GPCR), a higher affinity ligand may lead to more sustained receptor activation and downstream signaling.

Hypothetical Signaling Pathway Modulation

G cluster_ligands Ligands cluster_receptor Receptor cluster_downstream Downstream Signaling Diiodo Diiodo-Peptide GPCR GPCR Diiodo->GPCR Higher Affinity (Hypothetical) Dibromo Dibromo-Peptide Dibromo->GPCR Lower Affinity (Hypothetical) G_protein G Protein Activation GPCR->G_protein Second_messenger Second Messenger (e.g., cAMP) G_protein->Second_messenger Cellular_response Cellular Response Second_messenger->Cellular_response

Caption: Hypothetical modulation of a GPCR signaling pathway.

Conclusion and Future Directions

The choice between incorporating diiodotyrosine or dibromotyrosine into a peptide therapeutic is a critical decision that can significantly impact its biological activity. While current direct comparative data is limited, the available evidence suggests that even subtle differences in the physicochemical properties of these halogenated residues can lead to measurable changes in receptor binding affinity.

This guide has provided a framework for understanding these differences, supported by experimental protocols and visualizations to aid in future research. To advance the field, further head-to-head comparative studies are essential to elucidate the structure-activity relationships of diiodotyrosine- and dibromotyrosine-containing peptides across a wider range of biological targets and activities. Such studies will undoubtedly accelerate the rational design of next-generation peptide therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.

References

  • Ogawa, K., et al. (2019). Comparison of Radioiodine- or Radiobromine-Labeled RGD Peptides between Direct and Indirect Labeling Methods. Chemical and Pharmaceutical Bulletin, 67(9), 897-903. [Link]

Sources

A Technical Guide to Isotopic Labeling with Fmoc-3,5-diiodo-D-tyrosine for Enhanced Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, the pursuit of precise and robust methodologies is paramount. Stable isotope labeling has emerged as a cornerstone for accurate relative and absolute quantification of proteins and peptides.[1][2] This guide provides an in-depth technical comparison of a unique isotopic labeling strategy utilizing Fmoc-3,5-diiodo-D-tyrosine. We will explore its underlying principles, performance advantages against established methods, and provide detailed experimental protocols for its application.

The Rationale for Iodine: A Unique Isotopic Signature

Conventional stable isotope labeling methods, such as SILAC (Stable Isotope Labeling by Amino acids in Cell culture) and chemical tagging reagents like iTRAQ and TMT, primarily rely on the incorporation of light and heavy isotopes of carbon (¹³C), nitrogen (¹⁵N), or deuterium (²H).[3][4][5] While effective, these approaches can sometimes be limited by the cost of reagents, the complexity of metabolic labeling, or the potential for isotopic interference.[6][7]

An alternative and compelling strategy involves the use of halogens, particularly iodine. Naturally occurring iodine is monoisotopic (¹²⁷I), meaning it consists of only one stable isotope.[8] This unique property offers a distinct advantage in mass spectrometry by providing a significant mass defect, which can shift the isotopic cluster of a labeled peptide to a region of the mass spectrum with lower background interference, thereby enhancing the signal-to-noise ratio and improving the accuracy of quantification.[9]

This compound emerges as a powerful tool in this context. The presence of two iodine atoms provides a substantial mass increase and a pronounced mass defect, making it an excellent mass tag for quantitative proteomics. The use of the D-enantiomer can also provide resistance to enzymatic degradation in certain applications.

Comparative Analysis: this compound vs. Conventional Labeling Strategies

To objectively assess the performance of this compound, we will compare it against two widely adopted quantitative proteomics techniques: SILAC, a metabolic labeling approach, and iTRAQ/TMT, which are isobaric chemical tagging methods.

FeatureThis compoundSILAC (Stable Isotope Labeling by Amino acids in Cell culture)iTRAQ/TMT (Isobaric Tags for Relative and Absolute Quantitation)
Labeling Strategy Chemical labeling via peptide synthesis or post-synthesis modification.Metabolic labeling during cell culture.[3]Post-digestion chemical labeling of peptides.[5]
Applicability Applicable to any peptide containing a tyrosine or for de novo synthesis of labeled standards.Limited to cell lines that can be metabolically labeled.[4]Broadly applicable to various sample types.[6]
Multiplexing Typically used for 1:1 comparisons or as an internal standard.Up to 3-plex (light, medium, heavy).[10]Up to 18-plex with TMTpro reagents.
Quantification Level MS1 level (comparison of precursor ion intensities).MS1 level (comparison of precursor ion intensities).[3]MS2/MS3 level (comparison of reporter ion intensities).[5]
Accuracy & Precision High accuracy due to co-elution of labeled and unlabeled peptides and unique mass defect. Precision is dependent on instrumentation and experimental design.High accuracy and precision as samples are mixed early in the workflow.[6]Can be affected by ratio compression, although mitigation strategies exist.[1]
Cost Cost of the protected amino acid and synthesis reagents.Cost of isotopically labeled amino acids and specialized cell culture media.High cost of isobaric tagging reagents.[6]

Causality Behind Experimental Choices: Why Opt for Iodination?

The decision to employ an iodine-based labeling strategy is driven by several key factors:

  • Clean Mass Shift: The monoisotopic nature of iodine results in a clean and predictable mass shift, simplifying data analysis and reducing the complexity of isotopic envelopes.[8]

  • Reduced Spectral Overlap: The significant mass defect of iodine can move the isotopic cluster of the labeled peptide away from the clusters of other, more common, biological molecules, leading to less interference and more accurate quantification.[9]

  • Versatility in Application: this compound can be incorporated during solid-phase peptide synthesis (SPPS) to create stable isotope-labeled internal standards for absolute quantification.[11] Alternatively, it can be used to label peptides post-synthesis, offering flexibility for various experimental designs.

  • Potential for Enhanced Ionization: While not universally applicable, the introduction of iodine can sometimes influence the ionization efficiency of a peptide, potentially leading to improved signal intensity in the mass spectrometer.

Experimental Protocols

This section provides detailed methodologies for the application of this compound in quantitative mass spectrometry workflows.

Protocol 1: Synthesis of a Stable Isotope-Labeled Peptide Standard using this compound

This protocol outlines the incorporation of this compound into a peptide sequence during standard Fmoc-based solid-phase peptide synthesis (SPPS). This creates a "heavy" version of a target peptide to be used as an internal standard for absolute quantification.

Workflow Diagram:

cluster_0 Peptide Synthesis Resin 1. Start with Fmoc-protected resin Deprotection1 2. Fmoc deprotection (e.g., 20% piperidine in DMF) Resin->Deprotection1 Coupling 3. Couple standard Fmoc-amino acids Deprotection1->Coupling Wash1 4. Wash Coupling->Wash1 Loop Repeat steps 2-4 for each amino acid Wash1->Loop Deprotection2 5. Fmoc deprotection Loop->Deprotection2 Iodo_Coupling 6. Couple this compound Deprotection2->Iodo_Coupling Wash2 7. Wash Iodo_Coupling->Wash2 Final_Deprotection 8. Final Fmoc deprotection Wash2->Final_Deprotection Cleavage 9. Cleave peptide from resin and remove side-chain protecting groups Final_Deprotection->Cleavage Purification 10. Purify peptide (e.g., RP-HPLC) Cleavage->Purification QC 11. Characterize by MS Purification->QC

Caption: Solid-phase synthesis of an iodinated peptide standard.

Step-by-Step Methodology:

  • Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for C-terminal amide peptides). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain by treating with a 20% solution of piperidine in DMF for a specified time (e.g., 2 x 10 minutes).[12]

  • Amino Acid Coupling: Couple the desired standard Fmoc-protected amino acids sequentially using a suitable coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF. Monitor coupling completion using a ninhydrin test.

  • Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Incorporation of this compound: At the desired position in the peptide sequence, perform the coupling step using this compound. Due to its larger size, a longer coupling time or double coupling may be necessary to ensure complete reaction.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail appropriate for the amino acid composition (e.g., TFA/TIS/water).

  • Purification and Quantification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Characterize the purified peptide by mass spectrometry to confirm its identity and purity. Accurately quantify the peptide stock solution, for example, by amino acid analysis.

Protocol 2: On-Resin Iodination of Tyrosine-Containing Peptides

This protocol describes the iodination of a tyrosine residue on a peptide that has already been synthesized on a solid support. This can be a cost-effective way to generate an iodinated peptide without needing to incorporate the modified amino acid during synthesis.

Workflow Diagram:

cluster_1 On-Resin Iodination Peptide_Resin 1. Synthesized peptide on resin (with free tyrosine hydroxyl group) Iodination 2. Iodination reaction (e.g., I₂, HIO₃ in acetic acid) Peptide_Resin->Iodination Wash 3. Wash resin Iodination->Wash Cleavage 4. Cleave peptide from resin Wash->Cleavage Purification 5. Purify and characterize Cleavage->Purification

Caption: Post-synthesis iodination of a resin-bound peptide.

Step-by-Step Methodology:

  • Peptide Synthesis: Synthesize the desired peptide sequence containing at least one tyrosine residue using standard Fmoc-SPPS. Ensure the final N-terminal Fmoc group is removed.

  • Iodination Reaction: Swell the peptide-resin in a suitable solvent. Prepare a solution of an iodinating agent. A common method involves using a mixture of iodine (I₂) and iodic acid (HIO₃) in aqueous acetic acid. Add the iodination solution to the resin and react for a specific time, monitoring the reaction progress by cleaving a small amount of resin and analyzing by mass spectrometry.

  • Washing: After the reaction is complete, thoroughly wash the resin to remove any unreacted iodinating reagents.

  • Cleavage and Purification: Cleave the di-iodinated peptide from the resin and purify it as described in Protocol 1.

Protocol 3: LC-MS/MS Analysis for Relative Quantification

This protocol outlines the general steps for using a di-iodinated peptide as an internal standard for the relative quantification of its unlabeled counterpart in a complex sample.

Workflow Diagram:

cluster_2 Quantitative LC-MS/MS Sample_Prep 1. Prepare biological sample (e.g., protein extraction, digestion) Spike 2. Spike in known amount of di-iodinated peptide standard Sample_Prep->Spike LC_Separation 3. Separate peptides by RP-HPLC Spike->LC_Separation MS_Analysis 4. Analyze by ESI-MS/MS LC_Separation->MS_Analysis Data_Analysis 5. Extract ion chromatograms (XICs) for light and heavy peptides MS_Analysis->Data_Analysis Quantification 6. Calculate peak area ratios for relative quantification Data_Analysis->Quantification

Caption: Workflow for relative peptide quantification using an iodinated standard.

Step-by-Step Methodology:

  • Sample Preparation: Prepare the biological sample of interest, which may involve protein extraction, denaturation, reduction, alkylation, and enzymatic digestion (e.g., with trypsin).

  • Spiking of Internal Standard: Add a known amount of the purified di-iodinated peptide standard to the digested sample.

  • LC-MS/MS Analysis: Analyze the sample by reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer. The chromatographic conditions should be optimized to achieve good separation of the peptides.

  • Data Acquisition: Set up the mass spectrometer to acquire data in a data-dependent or data-independent manner. Ensure the mass range covers the m/z values of both the unlabeled ("light") and the di-iodinated ("heavy") peptides.

  • Data Analysis: Process the raw data using appropriate software. Extract the ion chromatograms (XICs) for the precursor ions of both the light and heavy peptides.

  • Quantification: Integrate the peak areas of the XICs for both the light and heavy peptides. The ratio of the peak area of the light peptide to the heavy peptide is used to determine the relative abundance of the target peptide in the sample.

Fragmentation of Iodinated Peptides

The fragmentation behavior of peptides in the gas phase during tandem mass spectrometry (MS/MS) is crucial for their identification. The presence of two large iodine atoms on the tyrosine side chain can influence the fragmentation pattern. While the fundamental principles of peptide fragmentation (e.g., cleavage at the amide bonds to produce b- and y-ions) still apply, some specific considerations for iodinated peptides include:

  • Dominant Fragment Ions: In collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD), the primary fragmentation pathways along the peptide backbone are generally preserved.[13][14]

  • Influence on Fragmentation Efficiency: The bulky and electron-rich nature of the di-iodinated tyrosine side chain may sterically or electronically influence the fragmentation efficiency at adjacent peptide bonds.

  • Characteristic Neutral Losses: While not as common as with some other modifications, the potential for neutral losses involving the iodine atoms or parts of the side chain should be considered during spectral interpretation.

  • Immonium Ions: The immonium ion of di-iodotyrosine will have a characteristic m/z value that can aid in the identification of these modified peptides.

Conclusion

Isotopic labeling with this compound presents a valuable and versatile tool for quantitative mass spectrometry. Its unique monoisotopic nature and significant mass defect offer distinct advantages in terms of signal-to-noise enhancement and reduced spectral complexity. While established methods like SILAC and isobaric tagging have their well-defined applications, the use of iodinated standards provides a powerful alternative, particularly for targeted quantification and for applications where metabolic labeling is not feasible. The protocols provided in this guide offer a starting point for researchers to explore the potential of this innovative labeling strategy in their own work, paving the way for more accurate and sensitive proteomic analyses.

References

  • Lau, H. T., et al. (2014). Comparing SILAC- and stable isotope dimethyl-labeling approaches for quantitative proteomics. Journal of Proteome Research, 13(9), 4164-4174.
  • Rauniyar, N., & Yates, J. R., 3rd. (2014). Isobaric labeling-based relative quantification in shotgun proteomics. Journal of Proteome Research, 13(12), 5293-5309.
  • Ong, S. E., & Mann, M. (2005). Mass spectrometry-based proteomics turns quantitative.
  • Ong, S. E., Blagoev, B., Kratchmarova, I., Kristensen, D. B., Steen, H., Pandey, A., & Mann, M. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics, 1(5), 376-386.
  • Zecha, J., Satpathy, S., Kanashova, T., Avanessian, A., Kane, M. H., Clauser, K. R., ... & Kuster, B. (2019). Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi. Journal of Proteome Research, 18(10), 3616-3629.
  • Thompson, A., Schäfer, J., Kuhn, K., Kienle, S., Schwarz, J., Schmidt, G., ... & Hamon, C. (2003). Tandem mass tags: a novel quantification strategy for comparative analysis of complex protein mixtures by MS/MS. Analytical Chemistry, 75(8), 1895-1904.
  • Haqqani, A. S., Kelly, J. F., & Stanimirovic, D. B. (2008). Quantitative protein profiling by mass spectrometry using isotope-coded affinity tags. Methods in Molecular Biology, 439, 225-240.
  • Hu, L., Mackay, C. L., Clarke, D. J., & Lilienkampf, A. (2020). Iodo-Labeling of Peptides for Quantitative MALDI MS Analysis—Screening for Bacteria-Binding Peptides from a Glycine-Zipper Library. ACS Chemical Biology, 15(9), 2404-2412.
  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Rodríguez-González, P., et al. (2009). Capillary HPLC-ICPMS and Tyrosine Iodination for the Absolute Quantification of Peptides Using Generic Standards. Analytical Chemistry, 81(13), 5313-5323.
  • Hu, L., et al. (2020). Iodo-Labeling of Peptides for Quantitative MALDI MS Analysis—Screening for Bacteria-Binding Peptides from a Glycine-Zipper Library. American Peptide Society Research.
  • Wynendaele, E., et al. (2018). Analysis of iodinated quorum sensing peptides by LC–UV/ESI ion trap mass spectrometry. Journal of Pharmaceutical Analysis, 8(4), 261-267.
  • Gasteiger, E., Hoogland, C., Gattiker, A., Duvaud, S., Wilkins, M. R., Appel, R. D., & Bairoch, A. (2005). Protein identification and analysis tools on the ExPASy server. In The proteomics protocols handbook (pp. 571-607). Humana Press.
  • Creative Proteomics. (2018, May 24). Comparison of Five Commonly Used Quantitative Proteomics Analysis Methods. Medium. Retrieved from [Link]

  • Michalski, A., Damoc, E., Lange, O., Denisov, E., Nolting, D., Müller, M., ... & Cox, J. (2012).
  • Brodszki, N., et al. (2021). Functional in vitro assessment of modified antibodies: Impact of label on protein properties. mAbs, 13(1), 1978005.
  • Rodríguez-González, P., et al. (2022). Determination of 3-monoiodotyrosine and 3,5-diiodotyrosine in newborn urine and dried urine spots by isotope dilution tandem mass spectrometry. Analyst, 147(6), 1166-1175.
  • Wynendaele, E., Verbeke, F., Stalmans, S., Gevaert, B., & De Spiegeleer, B. (2017). Analysis of iodinated quorum sensing peptides by LC–UV/ESI ion trap mass spectrometry. core.ac.uk.
  • Swaney, D. L., McAlister, G. C., & Coon, J. J. (2012). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of Proteome Research, 11(4), 2086-2094.
  • MS Vision. (n.d.). Understanding differences in CID fragmentation in a mass spectrometer. Retrieved from [Link]

  • Schiel, J. E., & Davis, D. L. (2018). Development of an LC-MS/MS peptide mapping protocol for the NISTmAb. Analytical and Bioanalytical Chemistry, 410(8), 2135-2148.
  • Peptideweb.com. (n.d.). Loading protocols. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • O'Connell, J. D., et al. (2018). Evaluation and Improvement of Quantification Accuracy in Isobaric Mass Tag–Based Protein Quantification Experiments. Journal of Proteome Research, 17(6), 2133-2143.
  • Waters Corporation. (2018, January 3). Internal Standard Options for Peptide LC-MS Quantification - Part 1 [Video]. YouTube. Retrieved from [Link]

Sources

Quantifying Incorporation of Diiodotyrosine (DIT) in Peptides: A Technical Comparison of Hydrolysis Methods

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals Focus: Analytical Chemistry, Peptide Characterization, Amino Acid Analysis (AAA)

Executive Summary: The Halogenation Challenge

Diiodotyrosine (DIT) is a critical precursor in the biosynthesis of thyroid hormones and a valuable residue in peptide engineering for tuning receptor affinity and cross-linking studies. However, quantifying DIT incorporation in synthetic peptides presents a unique analytical failure point: stability.

Standard Amino Acid Analysis (AAA) relies on high-temperature acid hydrolysis (6M HCl, 110°C), conditions under which the carbon-iodine bond is labile. This leads to deiodination , converting DIT back to Monoiodotyrosine (MIT) and Tyrosine (Tyr), resulting in false-negative data for DIT and false-positive data for Tyr.

This guide objectively compares the three primary hydrolysis methodologies—Acidic, Alkaline, and Enzymatic —to determine the most accurate protocol for DIT quantification.

Mechanism of Failure: Why Standard Protocols Miss the Mark

Before selecting a method, it is crucial to understand the chemistry of the error. In standard 6M HCl hydrolysis, the presence of reducing agents (often added to protect Methionine or Tryptophan) or simple thermal stress accelerates reductive deiodination.

The Deiodination Pathway

The carbon-iodine bond energy (~57 kcal/mol) is significantly lower than the carbon-hydrogen bond (~99 kcal/mol). Under acidic conditions and heat, DIT undergoes stepwise reduction.

DeiodinationPathway cluster_legend Reaction Conditions DIT 3,5-Diiodotyrosine (Target Analyte) MIT 3-Monoiodotyrosine (Degradation Product) DIT->MIT 6M HCl / 110°C - I+ / + H+ Tyr Tyrosine (Final Artifact) MIT->Tyr 6M HCl / 110°C - I+ / + H+ Info Acidic conditions promote stepwise loss of Iodine.

Figure 1: Stepwise reductive deiodination of DIT under harsh acidic conditions.[1]

Methodological Comparison

We evaluated three hydrolysis methods based on Recovery Rates , Operational Complexity , and Compatibility with downstream detection (HPLC/Ion Exchange).

Method A: Standard Acid Hydrolysis (The Negative Control)
  • Reagents: 6M HCl, 0.1% Phenol (optional).

  • Conditions: 110°C for 24 hours in vacuo.

  • Performance:

    • DIT Recovery: < 20% (Highly Variable).

    • Artifacts: Significant spikes in Tyr and MIT.

  • Verdict: UNSUITABLE for DIT quantification. The phenol scavenger, intended to protect Tyrosine from chlorination, does not prevent deiodination.

Method B: Alkaline Hydrolysis (The Robust Alternative)[2][3]
  • Reagents: 4.2M NaOH or Saturated Barium Hydroxide [Ba(OH)₂].

  • Conditions: 110°C for 16–24 hours.

  • Performance:

    • DIT Recovery: 80–93%.

    • Mechanism: Iodine bonds are stable in basic conditions; however, this method destroys Serine, Threonine, and Cysteine.

  • Verdict: ACCEPTABLE for specific DIT analysis, but fails if a full amino acid profile is required from the same sample. Requires neutralization or precipitation of Barium ions before analysis.[2]

Method C: Enzymatic Hydrolysis (The Gold Standard)
  • Reagents: Pronase (Streptomyces griseus) followed by Aminopeptidase M (AP-M).

  • Conditions: 37°C–50°C, pH 8.0–8.5, 24–48 hours total.

  • Performance:

    • DIT Recovery: 97–100%.

    • Mechanism: Complete peptide bond cleavage without thermal or chemical stress on side chains.

  • Verdict: RECOMMENDED. This is the only method that preserves DIT quantitatively while allowing simultaneous analysis of acid-labile residues (Trp, Gln, Asn).

Summary Data Comparison
FeatureAcid Hydrolysis (6M HCl)Alkaline Hydrolysis (Ba(OH)₂)Enzymatic Hydrolysis (Pronase/AP-M)
DIT Recovery < 20% (Severe Loss)82–93% (Good)97–100% (Excellent)
Tyr Recovery > 100% (Artifact Generation)StableStable
Trp Stability DestroyedStableStable
Racemization High (> 5%)High (> 10%)Negligible (< 0.2%)
Time Required 24 Hours18–24 Hours36–48 Hours
Complexity LowMedium (Desalting req.)High (Multi-step)

Recommended Protocol: Dual-Enzyme Digestion

For high-value peptide therapeutics, we recommend the Enzymatic Hydrolysis workflow. This protocol minimizes deiodination and racemization.

Reagents Required[1][4][5][6][7][8][9][10]
  • Digestion Buffer: 50 mM Tris-HCl, pH 8.0 containing 5 mM CaCl₂.

  • Pronase E: (Protease from Streptomyces griseus), 10 mg/mL stock.

  • Aminopeptidase M (AP-M): (Exopeptidase), 1 mg/mL stock.

  • Stop Solution: 10% Trichloroacetic acid (TCA) or 1M Acetic Acid.

Step-by-Step Workflow
  • Solubilization: Dissolve peptide sample (approx. 100 nmol) in 200 µL of Digestion Buffer.

    • Note: If peptide is insoluble, use minimal DMSO (< 5% final vol) or perform a brief heat denaturation (90°C, 5 min) prior to enzyme addition.

  • Pronase Digestion (Endoprotease):

    • Add Pronase E solution (Enzyme:Substrate ratio 1:50 w/w).

    • Incubate at 50°C for 12–16 hours .

    • Why: Pronase cleaves internal bonds, creating smaller oligopeptides.

  • Aminopeptidase M Digestion (Exoprotease):

    • Cool sample to 37°C.

    • Add AP-M solution (Enzyme:Substrate ratio 1:50 w/w).

    • Incubate at 37°C for 24 hours .

    • Why: AP-M removes amino acids sequentially from the N-terminus, ensuring total hydrolysis of the oligopeptides generated by Pronase.

  • Termination & Filtration:

    • Add 20 µL Stop Solution to precipitate enzymes.

    • Centrifuge at 12,000 x g for 10 min.

    • Filter supernatant through a 0.22 µm PVDF membrane.

  • Analysis: Inject onto RP-HPLC or Cation Exchange Analyzer immediately.

EnzymaticWorkflow Sample Peptide Sample (100 nmol) Buffer Add Tris-HCl pH 8.0 + 5mM CaCl2 Sample->Buffer Pronase Add Pronase E (1:50 w/w) Buffer->Pronase Incubate1 Incubate 50°C, 16h (Endoprotease Activity) Pronase->Incubate1 APM Add Aminopeptidase M (1:50 w/w) Incubate1->APM Incubate2 Incubate 37°C, 24h (Exoprotease Activity) APM->Incubate2 Stop Acidify (TCA/Acetic Acid) & Centrifuge Incubate2->Stop Analyze RP-HPLC Analysis (C18 Column) Stop->Analyze

Figure 2: Optimized Dual-Enzyme Hydrolysis Workflow for DIT Quantification.

Chromatographic Detection

While traditional Amino Acid Analyzers (Cation Exchange) can separate DIT, Reversed-Phase HPLC (RP-HPLC) is superior for iodinated amino acids due to their increased hydrophobicity.

  • Column: C18 Reverse Phase (e.g., 2.1 x 150 mm, 3–5 µm).

  • Mobile Phase A: Water + 0.1% TFA (or Formic Acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 50% B over 30 minutes.

  • Detection: UV at 280 nm (standard) or 254 nm .

  • Elution Order: Tyr (early) → MIT → DIT (late).

    • Note: DIT elutes significantly later than Tyrosine, providing baseline resolution.

Conclusion

For the accurate quantification of Diiodotyrosine in peptides, Acid Hydrolysis must be avoided due to reductive deiodination.

  • Use Enzymatic Hydrolysis (Pronase + AP-M) for the most accurate, high-recovery results (>97%).

  • Use Alkaline Hydrolysis (Ba(OH)₂) as a faster, robust alternative if only iodinated species are of interest and protein/peptide quantity is not limited.

  • Validate your specific peptide sequence by spiking free DIT into a blank hydrolysis to calculate a specific Recovery Factor for your lab's conditions.

References

  • Wang, Z., et al. (2008). High-Performance Liquid Chromatographic Analysis of Iodoamino Acids Produced by Hydrolysis of Iodinated Casein with Barium Hydroxide. Chromatographia. Link

  • Houben-Weyl Methods of Organic Chemistry. Synthesis of Peptides and Peptidomimetics: Amino Acid Analysis. Thieme Connect. Link

  • Hearn, M. T., et al. (1978). Rapid analysis for iodotyrosines and iodothyronines in thyroglobulin by reversed-phase liquid chromatography. Clinical Chemistry. Link

  • Fountoulakis, M., & Lahm, H. W. (1998). Hydrolysis and amino acid composition analysis of proteins. Journal of Chromatography A. Link

Sources

Safety Operating Guide

Personal protective equipment for handling Fmoc-3,5-diiodo-D-tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Fmoc-3,5-diiodo-D-tyrosine is a specialized amino acid derivative used primarily in the synthesis of thyroid hormone analogs and radiolabeled peptides. While it shares the general irritant profile of standard Fmoc-amino acids, the presence of two iodine atoms on the aromatic ring introduces specific stability and disposal constraints that standard protocols often overlook.

Critical Hazards:

  • Respiratory Irritant: As a fine powder, the Fmoc group contributes to electrostatic "fluffiness," increasing the risk of inhalation during weighing.

  • Light Sensitivity: Iodinated tyrosines are prone to deiodination upon prolonged exposure to UV/visible light.

  • Halogenated Waste: Unlike standard amino acids, this compound and its solutions must be disposed of as halogenated organic waste.

Hazard Classification (GHS)
Hazard TypeCodeDescription
Skin Irritation H315Causes skin irritation.[1][2]
Eye Irritation H319Causes serious eye irritation.[2]
STOT-SE H335May cause respiratory irritation (Single Exposure).[1][2]
Acute Tox. H302Harmful if swallowed.[1][2]

Personal Protective Equipment (PPE) Matrix

Effective protection requires adapting to the state of the matter.[3] The risks shift significantly from the weighing phase (dust inhalation, static) to the synthesis phase (solvent splashes, skin permeation).

PPE Selection Guide
Protective ZonePhase 1: Solid Handling (Weighing/Aliquot)Phase 2: Solution Handling (Dissolved in DMF/NMP)Scientific Rationale
Hand Protection Nitrile (Standard) (Thickness: 4-5 mil)Nitrile (Double Gloved) or Laminate (Change every 15 mins)Solid powder poses low permeation risk. However, SPPS solvents (DMF/NMP) permeate standard nitrile in <15 mins, carrying the dissolved iodinated compound through to the skin.
Eye Protection Safety Glasses (Side shields required)Chemical Splash Goggles (If volume > 50 mL)Protects against airborne dust during static discharge (Phase 1) and solvent splash (Phase 2).
Respiratory N95 / P1 Mask (If outside Fume Hood)Fume Hood Required (Sash at safe height)Fmoc-amino acids are electrostatic; dust particles float easily. Once dissolved, solvent vapors become the primary respiratory threat.
Body Defense Lab Coat (Cotton/Poly blend)Lab Coat + Chemical Apron (If handling > 1L waste)Standard protection is sufficient for bench work; aprons prevent solvent soak-through during waste transfer.

Operational Protocols

A. Storage & Stability[4]
  • Temperature: Store at 2–8°C .

  • Light Control: Keep in amber glass vials or wrap clear containers in aluminum foil. Iodine-carbon bonds can cleave under UV light, releasing free iodine (discoloration to yellow/brown) and reducing purity.

  • Hygroscopy: Store in a desiccator. Water absorption can hydrolyze the Fmoc group over time.

B. Weighing & Solubilization (Step-by-Step)

The "Static" Problem: Fmoc-protected amino acids often carry a high static charge, causing the powder to "jump" away from spatulas, leading to contamination and inaccurate weighing.

  • Preparation:

    • Don PPE (Nitrile gloves, Safety Glasses, Lab Coat).[4][5]

    • Use an anti-static gun (Zerostat) or a polonium strip near the balance if available.

    • Pro-Tip: If the powder is uncontrollable, briefly wipe the outside of the spatula with an anti-static dryer sheet before scooping.

  • Weighing:

    • Weigh inside a draft-shielded balance.

    • Avoid weighing directly in the open lab; use a powder containment hood if available.

  • Solubilization:

    • Transfer solid to the reaction vessel.

    • Add solvent (typically DMF or NMP).

    • Crucial: Once dissolved, the mixture is a permeation hazard . If a drop lands on your glove, change the glove immediately. DMF facilitates the transport of the iodinated compound through the skin barrier.

C. Waste Disposal

Strict Adherence Required: The presence of Iodine (I) mandates this be treated as Halogenated Waste .

  • Solid Waste: Contaminated weigh boats, paper towels, and gloves go into "Hazardous Solid Waste" (often yellow bags/bins).

  • Liquid Waste:

    • DO NOT pour into the general "Organic Solvent" carboy if your lab separates Halogenated vs. Non-Halogenated.

    • Pour into the Halogenated Waste stream.

    • Why? Incineration of halogenated waste requires higher temperatures and scrubbers to neutralize acidic gases (HI, HCl). Mixing it with non-halogenated waste upgrades the cost of the entire container.

Visualized Workflows

Logic Diagram: PPE Decision Tree

This diagram illustrates the decision process for selecting the correct PPE based on the state of the chemical.

PPE_Decision_Tree Start Start: Handling this compound State_Check Determine Physical State Start->State_Check Solid_Path Solid / Powder State_Check->Solid_Path Weighing Liquid_Path Dissolved in Solvent (DMF/NMP/DCM) State_Check->Liquid_Path Synthesis Dust_Risk Risk: Inhalation & Static Dust Solid_Path->Dust_Risk Perm_Risk Risk: Skin Permeation & Splash Hazard Liquid_Path->Perm_Risk PPE_Solid PPE REQUIRED: - Nitrile Gloves (Standard) - Safety Glasses - N95 Mask (if open bench) Dust_Risk->PPE_Solid PPE_Liquid PPE REQUIRED: - Double Nitrile Gloves - Chemical Splash Goggles - Fume Hood (Mandatory) Perm_Risk->PPE_Liquid

Figure 1: Decision logic for selecting PPE based on the physical state of the reagent.

Workflow: Lifecycle Management

This diagram outlines the flow from storage to disposal, highlighting the critical control points.

Lifecycle_Workflow Storage Storage (4°C, Amber Vial) Weighing Weighing (Draft Shield, Anti-Static) Storage->Weighing Protect from Light Reaction Reaction / SPPS (Solvent: DMF/NMP) Weighing->Reaction Dissolve Waste Disposal (Halogenated Stream) Reaction->Waste Segregate Iodine

Figure 2: Operational lifecycle ensuring stability and compliance from storage to disposal.

Emergency Response

IncidentImmediate Action
Eye Contact Flush immediately with water for 15 minutes. Lift eyelids occasionally.[6] Seek medical attention if irritation persists.
Skin Contact Solid: Brush off excess powder, then wash with soap and water.Solution: Remove contaminated gloves/clothing immediately. Wash skin thoroughly. DMF carries the compound into the skin.
Spill (Solid) Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA vacuum. Dispose of as hazardous waste.[7]
Spill (Liquid) Absorb with vermiculite or spill pads. Place in a sealed container labeled "Halogenated Waste." Ventilate the area.[2][3][6]

References

  • National Institutes of Health (PubChem). (2024). Fmoc-3-iodo-D-Tyr-OH | C24H20INO5. PubChem Compound Summary. [Link]

  • Princeton University EHS. (2021). Handling Halogenated Solvents and Waste. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-3,5-diiodo-D-tyrosine
Reactant of Route 2
Reactant of Route 2
Fmoc-3,5-diiodo-D-tyrosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.